2-(2,4-Dichlorophenoxy)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDMPLNZSJLFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960163 | |
| Record name | (2,4-Dichlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3956-63-6 | |
| Record name | 3956-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dichlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLOROPHENOXYACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile, a key intermediate in various chemical and pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a substituted phenoxyacetonitrile derivative. The core structure, featuring a dichlorinated phenyl ring linked to an acetonitrile group via an ether bond, makes it a valuable building block in organic synthesis. Its synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.
Synthesis Pathway
The principal route for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with chloroacetonitrile. This reaction is a classic example of the Williamson ether synthesis.
The synthesis proceeds in two conceptual steps:
-
Deprotonation of the Phenol: The phenolic hydroxyl group of 2,4-dichlorophenol is acidic and can be deprotonated by a suitable base to form the corresponding 2,4-dichlorophenoxide ion. This phenoxide is a potent nucleophile.
-
Nucleophilic Substitution: The 2,4-dichlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage, yielding this compound.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous) or Sodium Hydride
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as acetone or acetonitrile, to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Figure 2: A generalized experimental workflow for the synthesis of this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively reported. However, based on similar Williamson ether syntheses involving substituted phenols, the following table summarizes expected and reported parameters for analogous reactions. Researchers should optimize these conditions for the specific synthesis of the target compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2,4-Dichlorophenol | 1.0 eq | Limiting reagent |
| Chloroacetonitrile | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion |
| Base (e.g., K2CO3) | 1.2 - 2.0 eq | Sufficient to deprotonate the phenol and neutralize any HCl formed |
| Reaction Conditions | ||
| Solvent | Acetone, Acetonitrile, DMF | Anhydrous conditions are preferred |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate |
| Reaction Time | 4 - 24 hours | Monitored by TLC for completion |
| Yield | ||
| Expected Yield | 70 - 95% | Highly dependent on reaction conditions and purification method |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): Will determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the C-O-C ether linkage, the C≡N nitrile group, and the aromatic C-Cl bonds.
-
Melting Point: A sharp melting point range will indicate the purity of the crystalline product.
Safety Considerations
-
2,4-Dichlorophenol: Is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Chloroacetonitrile: Is toxic and a lachrymator. Handle with extreme care in a fume hood.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere. Potassium carbonate is an irritant.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a straightforward and efficient method. This guide provides a foundational understanding of the reaction, a detailed, albeit generalized, experimental protocol, and key quantitative parameters to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Optimization of the reaction conditions will be necessary to achieve high yields and purity.
Physicochemical properties of 2-(2,4-Dichlorophenoxy)acetonitrile
An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Dichlorophenoxy)acetonitrile
Introduction
This compound, also known as 2,4-Dichlorophenylacetonitrile or 2,4-Dichlorobenzyl cyanide, is an organic compound with the chemical formula C₈H₅Cl₂N.[1][2] It is a nitrile derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds.[3][4] This compound serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals.[1] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its study.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2,4-dichlorophenyl)acetonitrile | [2] |
| Synonyms | (2,4-Dichlorophenyl)acetonitrile, 2,4-Dichlorobenzyl cyanide | [2][5] |
| CAS Number | 6306-60-1 | [2] |
| Molecular Formula | C₈H₅Cl₂N | [1][2] |
| Molecular Weight | 186.03 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystalline solid | [1][6] |
| Melting Point | 58-61 °C | [1] |
| Boiling Point | 306.06 °C (rough estimate) | [1] |
| Density | 1.4274 g/cm³ (rough estimate) | [1] |
| Vapor Pressure | 0.00299 mmHg at 25°C | [1] |
| Solubility | Soluble in methanol | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of this compound. This section outlines common experimental procedures.
Synthesis of 2,4-Dichlorophenoxyacetic Acid (a related compound)
A common method for synthesizing the parent acid, 2,4-D, involves the condensation of 2,4-dichlorophenol with a haloacetate, followed by hydrolysis and acidification.[7]
Materials:
-
2,4-dichlorophenol
-
Anhydrous sodium carbonate
-
Methyl chloroacetate
-
Tetrabutylammonium bromide (catalyst)
-
30% Concentrated hydrochloric acid
Procedure:
-
Charge a reaction vessel with 12.0 mol of 2,4-dichlorophenol, 18.0 mol of anhydrous sodium carbonate, 18.0 mol of methyl chloroacetate, and a catalytic amount of tetrabutylammonium bromide.[7]
-
Heat the mixture to 80-85 °C.[7]
-
After the reaction is complete, cool the mixture to 70 °C.[7]
-
Slowly add 30% concentrated hydrochloric acid dropwise over several hours until the pH of the solution reaches 1-2.[7]
-
Cool the mixture to room temperature.[7]
-
Filter the resulting solid, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid.[7]
Analytical Method: Determination by High-Performance Liquid Chromatography (HPLC)
The quantification of 2,4-D and its derivatives in various matrices is often performed using HPLC with UV detection.[8][9]
Sample Preparation (Serum):
-
Take 100 μL of a serum sample and add it to a 1.5 mL Eppendorf tube.[9]
-
Add three times the volume of acetonitrile to the tube.[9]
-
Vortex-mix the sample for 3 minutes.[9]
-
Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.[9]
-
Filter the supernatant through a 0.22 μm nylon membrane filter into an LC vial for analysis.[9]
HPLC-UV Instrumental Conditions:
-
Column: C18 column (e.g., XDB-C18, 250 mm × 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A gradient elution using acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid.[9]
-
Column Temperature: 40°C.[8]
Visualizations
The following diagrams illustrate key workflows related to the synthesis and analysis of 2,4-D and its derivatives.
Caption: Synthesis workflow for 2,4-Dichlorophenoxyacetic Acid.
Caption: Analytical workflow for HPLC-UV determination.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. pschemicals.com [pschemicals.com]
- 6. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. deswater.com [deswater.com]
- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Structural Analysis of 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-(2,4-dichlorophenoxy)acetonitrile, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogues and derivatives to predict its structural and spectroscopic characteristics. It outlines a plausible synthetic route, details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents a computational structural analysis. This document is intended to serve as a foundational resource for researchers working with or planning to synthesize this compound.
Introduction
This compound belongs to the family of phenoxyacetonitrile derivatives. Its structural similarity to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) suggests potential biological activity. The replacement of the carboxylic acid moiety with a nitrile group significantly alters the electronic and steric properties of the molecule, which could lead to novel applications in medicinal chemistry and materials science. This guide provides a detailed theoretical and comparative analysis of its structure.
Predicted Molecular Structure and Properties
The molecular structure of this compound consists of a 2,4-dichlorophenoxy group linked to an acetonitrile moiety through an ether bond.
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₅Cl₂NO | - |
| Molecular Weight | 202.04 g/mol | - |
| XLogP3 | 2.6 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 2,4-dichlorophenol in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).
-
Add one equivalent of sodium hydroxide (or a stronger base like sodium hydride) portion-wise to the solution at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.
-
Nucleophilic Substitution: To the resulting solution, add 1.1 equivalents of chloroacetonitrile.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate of sodium chloride forms, remove it by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis (Predicted)
Direct spectroscopic data for this compound is scarce. The following data is predicted based on the analysis of structurally related compounds, including derivatives of 2-(2,4-dichlorophenoxy)acetic acid and other substituted phenoxyacetonitriles.[3][4][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methylene protons will appear as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.4 | d | ~2.5 |
| H-5 | ~7.2 | dd | ~8.8, 2.5 |
| H-3 | ~7.0 | d | ~8.8 |
| -OCH₂- | ~4.8 | s | - |
Predicted spectrum in CDCl₃ relative to TMS.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N | ~115 |
| C-1 (C-O) | ~152 |
| C-2 (C-Cl) | ~126 |
| C-3 | ~115 |
| C-4 (C-Cl) | ~130 |
| C-5 | ~128 |
| C-6 | ~130 |
| -OCH₂- | ~55 |
Predicted spectrum in CDCl₃ relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a sharp absorption band for the nitrile group and several bands corresponding to the substituted aromatic ring and the ether linkage.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | 2240 - 2260 | Medium, Sharp |
| C-H stretch (aromatic) | 3050 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| C-O-C stretch (ether) | 1200 - 1250 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the two chlorine atoms will be a key feature in identifying chlorine-containing fragments.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 201/203/205 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 162/164 | [M - CH₂CN]⁺ | Loss of the acetonitrile methylene group, corresponding to the 2,4-dichlorophenoxy cation. |
| 126/128 | [C₆H₃Cl₂]⁺ | Loss of the ether oxygen. |
| 40 | [CH₂CN]⁺ | Acetonitrile methylene fragment. |
Crystallographic Analysis
As of the date of this publication, no public crystallographic data (e.g., CIF files) for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible databases. For closely related phenoxyacetonitrile derivatives, crystal structures often exhibit packing stabilized by weak intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking of the aromatic rings.[6] A detailed crystallographic analysis would require the successful growth of a single crystal of the title compound and subsequent X-ray diffraction analysis.
Biological Activity and Signaling Pathways
There is currently no available literature detailing the biological activity or mechanism of action for this compound. Its structural similarity to 2,4-D, a synthetic auxin, suggests that it could potentially interact with plant hormone signaling pathways. However, the nitrile group is a significant modification from the carboxylic acid of 2,4-D, and therefore, its biological effects cannot be directly extrapolated. Further research, including in vitro and in vivo studies, is required to elucidate any potential biological activity and associated signaling pathways.
Conclusion
This technical guide provides a foundational structural and spectroscopic profile of this compound based on a comprehensive analysis of related compounds. The proposed synthetic route offers a viable method for its preparation. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. It is important to note the absence of experimental crystallographic and biological activity data, highlighting areas for future research. This guide is intended to facilitate further investigation into the chemical and potential biological properties of this molecule.
References
- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 2. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile [mdpi.com]
In-Depth Technical Guide to the Spectral Data of 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 2-(2,4-Dichlorophenoxy)acetonitrile (CAS No. 3956-63-6). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents predicted spectral information and outlines the standard experimental protocols used to obtain such data. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3956-63-6[1][2] |
| Molecular Formula | C₈H₅Cl₂NO |
| Molecular Weight | 202.04 g/mol |
| Chemical Structure | Cl₂C₆H₃OCH₂CN |
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | d | Ar-H |
| ~7.3 | dd | Ar-H |
| ~7.0 | d | Ar-H |
| ~4.8 | s | -O-CH₂-CN |
Predictions are based on standard chemical shift libraries and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~152 | Ar-C-O |
| ~130 | Ar-C-Cl |
| ~129 | Ar-C-H |
| ~128 | Ar-C-Cl |
| ~125 | Ar-C-H |
| ~116 | Ar-C-H |
| ~115 | -CN |
| ~55 | -O-CH₂-CN |
Predictions are based on standard chemical shift libraries and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N (nitrile) stretch |
| ~1600-1450 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C (ether) stretch |
| ~850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak and various fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key feature in identifying chlorine-containing fragments.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 201/203/205 | [M]⁺, Molecular ion peak cluster |
| 162/164 | [M - CH₂CN]⁺, Loss of the acetonitrile group |
| 133/135 | [ClC₆H₃O]⁺ |
| 99 | [ClC₅H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Protocol:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectral data analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for spectral data acquisition and analysis.
References
An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)acetonitrile (CAS Number: 3956-63-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-(2,4-Dichlorophenoxy)acetonitrile, a significant chemical intermediate in the synthesis of various organic compounds. This document consolidates available physicochemical data, outlines a probable synthesis pathway, and discusses toxicological considerations by referencing a structurally related and extensively studied herbicide.
Physicochemical Properties
This compound is a phenoxyacetic acid derivative characterized by a dichlorinated phenyl ring and a nitrile functional group.[1] These features contribute to its chemical reactivity and potential biological activity.[1] The compound is typically a white to off-white solid, soluble in organic solvents and less so in water.[1]
| Property | Value | Source(s) |
| CAS Number | 3956-63-6 | [2] |
| Molecular Formula | C₈H₅Cl₂NO | [2] |
| Molecular Weight | 202.04 g/mol | [3] |
| Melting Point | 46-48 °C | [4] |
| Boiling Point | 311.8 °C at 760 mmHg | [4] |
| Density | 1.372 g/cm³ | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, less soluble in water. | [1] |
Synthesis Pathway
A plausible and commonly utilized method for the synthesis of this compound involves the Williamson ether synthesis. This reaction entails the condensation of 2,4-dichlorophenol with chloroacetonitrile in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Addition of Base: Add an excess of a weak base, such as anhydrous potassium carbonate, to the solution. The base will deprotonate the phenol to form the more nucleophilic phenoxide.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
Toxicological Data
Specific toxicological data, such as LD50 values, for this compound (CAS 3956-63-6) are not available in the public domain. However, given its structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D, CAS 94-75-7), the toxicological profile of 2,4-D can serve as a valuable reference point for preliminary safety and handling assessments. It is crucial to note that this information is for a related compound and should be interpreted with caution.
Toxicological Data for 2,4-Dichlorophenoxyacetic acid (2,4-D)
| Parameter | Value | Species | Route | Source(s) |
| LD50 (Oral) | 699 mg/kg | Rat | Oral | [5] |
| LD50 (Oral) | 347 mg/kg | Mouse | Oral | [5] |
| LD50 (Oral) | 100 mg/kg | Dog | Oral | [5] |
| LD50 (Oral) | 500 mg/kg | Hamster | Oral | [5] |
2,4-D is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[6]
Analytical Methods
The analysis of related phenoxyacetic acid herbicides like 2,4-D is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).[7][8] A general workflow for the analysis of such compounds in a given sample is outlined below.
Sample Preparation and Analysis Protocol (General)
-
Extraction: The analyte is extracted from the sample matrix using a suitable solvent. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[4] For solid samples, a solvent extraction followed by cleanup is typically employed.
-
Cleanup: The crude extract is purified to remove interfering substances. SPE is a widely used technique for this purpose.
-
Instrumental Analysis: The purified extract is then analyzed by HPLC-MS/MS or GC-MS. These techniques provide high sensitivity and selectivity for the detection and quantification of the target analyte.
Conclusion
This technical guide consolidates the available information on this compound (CAS 3956-63-6). While there are gaps in the publicly available data, particularly concerning detailed experimental protocols and specific toxicological information, this document provides a solid foundation for researchers and scientists working with this compound. The provided synthesis pathway and analytical workflow, along with the toxicological data for the related compound 2,4-D, offer valuable insights for further research and development. It is imperative to conduct all work with this chemical in a well-ventilated area, using appropriate personal protective equipment, and to perform a thorough risk assessment before commencing any experimental work.
References
- 1. CAS 3956-63-6: 2,4-Dichlorophenoxyacetonitrile [cymitquimica.com]
- 2. kemcal.com [kemcal.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. epa.gov [epa.gov]
- 8. deswater.com [deswater.com]
An In-depth Technical Guide on the Chemical Reactivity of 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenoxy)acetonitrile is a synthetic organic compound of interest in chemical research and potentially in the development of agrochemicals and pharmaceuticals. Its structure, featuring a 2,4-dichlorophenoxy group attached to an acetonitrile moiety, presents a unique combination of reactive sites. The electron-withdrawing nature of the dichlorophenoxy and nitrile groups activates the intervening methylene bridge, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the known and predicted chemical reactivity of this compound, supported by experimental protocols for key transformations and relevant quantitative data.
Physicochemical Properties
While specific experimental data for this compound is limited, the properties of the closely related isomer, 2-(2,4-Dichlorophenyl)acetonitrile, can provide a reasonable estimation.
| Property | Value (Estimated for this compound) | Reference |
| Molecular Formula | C₈H₅Cl₂NO | N/A |
| Molar Mass | 202.04 g/mol | N/A |
| Melting Point | 58-61 °C | [1] |
| Boiling Point | ~306 °C (rough estimate) | [1] |
| Appearance | White to off-white solid | [2] |
Synthesis
The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 2,4-dichlorophenol with chloroacetonitrile in the presence of a base.
General Reaction
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for Williamson ether synthesis involving phenols and haloacetonitriles.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a stirred solution of 2,4-dichlorophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add chloroacetonitrile (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is centered around three main regions: the activated methylene group, the nitrile functional group, and the aromatic ring.
Reactions at the Activated Methylene Group
The protons on the methylene carbon are acidic due to the electron-withdrawing effects of the adjacent nitrile and phenoxy groups. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then react with various electrophiles.
The carbanion can be readily alkylated with alkyl halides.
Caption: Alkylation of the active methylene group.
This protocol is based on established methods for the alkylation of activated nitriles.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-(2,4-Dichlorophenoxy)butanenitrile.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, including hydrolysis and reduction.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] This reaction proceeds through an intermediate amide.
Caption: Hydrolysis of the nitrile group.
This protocol is a general procedure for the acidic hydrolysis of nitriles.[4]
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-Dichlorophenoxyacetic acid.
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde using milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H).[5][6]
Caption: Reduction of the nitrile group.
This protocol is adapted from standard procedures for the LiAlH₄ reduction of nitriles.[6]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Caution! LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,4-Dichlorophenoxy)ethan-1-amine.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt.
Reactions on the Aromatic Ring
The 2,4-dichloro-substituted aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the ether linkage. Reactions on the ring would require harsh conditions and are not typically observed under standard laboratory procedures.
Potential Biological Activity and Signaling Pathways
2,4-D is a well-known synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[9][10][11] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[12] The primary mode of action involves binding to auxin receptors, which triggers a signaling cascade leading to the expression of auxin-responsive genes.
Hypothesized In Vivo Conversion and Mechanism of Action
Caption: Hypothesized bioactivation and mechanism of action.
Summary of Quantitative Data
Due to the limited availability of direct experimental data for this compound, the following table presents a combination of estimated values and data from analogous reactions. It is crucial to note that these are for guidance and may vary based on specific experimental conditions.
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference (for analogous reaction) |
| Synthesis | 2,4-Dichlorophenol | Chloroacetonitrile, K₂CO₃, Acetone | This compound | >97% (for 2,4-D synthesis) | [11] |
| α-Alkylation | Arylacetonitriles | Alcohols, KOtBu, Toluene | α-Alkylated arylacetonitriles | High | [13] |
| Hydrolysis (Acidic) | Nitriles | Dilute HCl, Heat | Carboxylic Acids | Typically High | [3][4] |
| Reduction to Amine | Nitriles | LiAlH₄, Ether | Primary Amines | High | [6] |
| Reduction to Aldehyde | Nitriles | DIBAL-H, Toluene, -78°C | Aldehydes | Moderate to High | [5][14] |
Conclusion
This compound is a versatile chemical intermediate with significant potential for synthetic transformations. Its reactivity is dominated by the activated methylene group, which allows for facile carbon-carbon bond formation, and the nitrile group, which can be converted into other valuable functional groups such as carboxylic acids and amines. While direct experimental data on this specific compound is limited, a robust understanding of its chemical behavior can be inferred from the well-established reactivity of analogous activated nitriles. Further research into its biological activity is warranted to determine if it functions as a precursor to the herbicidally active 2,4-D in biological systems. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
- 1. chembk.com [chembk.com]
- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. minio.scielo.br [minio.scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Hydrolysis of 2-(2,4-Dichlorophenoxy)acetonitrile to 2,4-Dichlorophenoxyacetic Acid (2,4-D)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of 2-(2,4-dichlorophenoxy)acetonitrile to the widely used herbicide and plant growth regulator, 2,4-dichlorophenoxyacetic acid (2,4-D). This conversion is a critical step in certain synthetic routes to 2,4-D and related phenoxyacetic acid derivatives. This document outlines the fundamental reaction pathways, provides detailed experimental protocols for both acid and base-catalyzed hydrolysis, and presents quantitative data from analogous reactions to guide laboratory synthesis and process development.
Introduction to Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.
Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water.[1] A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2][3]
In alkaline hydrolysis , a hydroxide ion directly attacks the electrophilic nitrile carbon.[3] This is followed by protonation to form an imidic acid, which tautomerizes to an amide. The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[2] Subsequent acidification is necessary to obtain the free carboxylic acid.[2]
Reaction Pathways and Mechanisms
The hydrolysis of this compound follows these general principles. The presence of the electron-withdrawing dichlorophenoxy group can influence the reactivity of the nitrile.
Acid-Catalyzed Hydrolysis
The acid-catalyzed pathway begins with the protonation of the nitrile, followed by nucleophilic attack by water to form a protonated imidic acid. Tautomerization yields a protonated amide, which, after deprotonation, gives the amide intermediate. Subsequent hydrolysis of the amide under acidic conditions yields 2,4-D and an ammonium ion.
Base-Catalyzed Hydrolysis
In the base-catalyzed mechanism, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of the amide intermediate. Further attack by hydroxide on the amide carbonyl group leads to a tetrahedral intermediate, which then collapses to form the carboxylate salt of 2,4-D and ammonia. The final product, 2,4-D, is obtained after acidification.
Quantitative Data and Reaction Conditions
| Substrate | Conditions | Solvent | Temperature | Time | Yield | Reference |
| Benzyl Cyanide | H₂SO₄ (conc.), H₂O | - | Reflux | 3 h | High | --INVALID-LINK-- |
| Benzyl Cyanide | HCl (15-37%) | - | 95 °C | 1-5 h | >95% | --INVALID-LINK-- |
| General Nitrile | 10% aq. NaOH or KOH | MeOH or EtOH | RT to 60 °C | 16 h | - | --INVALID-LINK-- |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for nitrile hydrolysis and are presented as a guide for the synthesis of 2,4-D from this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
Materials and Equipment:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) with a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed (typically 3-6 hours).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.
-
The solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,4-D by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Protocol 2: Base-Catalyzed Hydrolysis
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or another appropriate method until the starting material is no longer detectable (this may take several hours).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The 2,4-D product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product under vacuum. If further purification is needed, recrystallization can be performed.
Conclusion
The hydrolysis of this compound to 2,4-D is a robust and well-understood chemical transformation that can be effectively carried out using either acidic or alkaline conditions. The choice between the two methods may depend on the substrate's sensitivity to the reaction conditions and the desired purity of the final product. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of 2,4-D in a laboratory setting. Researchers should consider these protocols as a starting point and may need to optimize conditions to achieve the desired yield and purity for their specific application.
References
Thermal Decomposition of 2-(2,4-Dichlorophenoxy)acetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted thermal decomposition of 2-(2,4-Dichlorophenoxy)acetonitrile. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from the thermal degradation of analogous compounds, including chlorinated aromatic hydrocarbons, aryl ethers, and organonitriles. A plausible decomposition pathway is proposed, initiated by the homolytic cleavage of the weakest bonds in the molecule. Detailed experimental protocols for investigating the thermal stability and decomposition products, utilizing Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), are presented. This document serves as a foundational resource for researchers interested in the thermal behavior of this and structurally related compounds.
Introduction
This compound is a molecule of interest in various chemical research domains. Understanding its thermal stability and decomposition pathways is crucial for safe handling, synthesis, and predicting its environmental fate under elevated temperatures. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, often more volatile and reactive, molecular fragments. The specific products formed depend on the temperature, atmosphere, and the inherent bond strengths within the molecule. This guide will explore the theoretical aspects of its decomposition and provide practical experimental designs for its empirical study.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is predicted to proceed through a free-radical mechanism initiated by the cleavage of the weakest chemical bonds. Based on known bond dissociation energies, the ether C-O bond and the C-Cl bonds are the most likely points of initial fragmentation.
dot
Caption: Proposed thermal decomposition pathway of this compound.
Primary Fragmentation
The initiation of the decomposition is likely to be the homolytic cleavage of the ether bond (Ar-O-CH₂CN), which is generally weaker than the bonds within the aromatic ring. This would result in the formation of a 2,4-dichlorophenoxy radical and a cyanomethyl radical (•CH₂CN).
Secondary Reactions
The highly reactive radical species generated in the primary fragmentation will undergo a series of secondary reactions:
-
2,4-Dichlorophenoxy Radical: This radical can abstract a hydrogen atom from other molecules to form 2,4-dichlorophenol. At higher temperatures, it may undergo further fragmentation, including dechlorination to produce monochlorophenols or phenol, and even ring-opening to yield smaller gaseous products.
-
Cyanomethyl Radical (•CH₂CN): This radical can dimerize to form succinonitrile (NCCH₂CH₂CN) or abstract a hydrogen atom to form acetonitrile (CH₃CN).
-
Decomposition of Acetonitrile: At temperatures above 700°C, any acetonitrile formed will likely decompose further to produce hydrogen cyanide (HCN) and methane (CH₄).
Potential for Dioxin Formation
It is important to note that the pyrolysis of chlorinated phenolic compounds carries the risk of forming polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of oxygen. Any experimental investigation must consider this possibility and incorporate appropriate analytical methods for their detection.
Data Presentation: Predicted Decomposition Products and Analytical Parameters
While quantitative yield data is not available for the target compound, the following tables summarize the expected products based on the decomposition of analogous compounds and provide typical parameters for experimental analysis.
Table 1: Predicted Thermal Decomposition Products of this compound
| Product Class | Specific Compounds | Rationale for Formation |
| Primary Products | 2,4-Dichlorophenol | Hydrogen abstraction by the 2,4-dichlorophenoxy radical. |
| Acetonitrile | Hydrogen abstraction by the cyanomethyl radical. | |
| Succinonitrile | Dimerization of the cyanomethyl radical. | |
| Secondary Products | Hydrogen Cyanide (HCN) | High-temperature decomposition of acetonitrile. |
| Methane (CH₄) | High-temperature decomposition of acetonitrile. | |
| Chlorinated Benzenes | Secondary reactions of the aromatic ring. | |
| Carbon Monoxide (CO) | Ring-opening of the phenoxy radical. | |
| Hydrogen Chloride (HCl) | Dechlorination reactions. | |
| Trace Byproducts | PCDDs/PCDFs | Recombination of chlorinated phenoxy radicals. |
Experimental Protocols
To empirically determine the thermal decomposition profile and products of this compound, a combination of Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is recommended.
dot
Caption: Workflow for the experimental analysis of thermal decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of the compound.
Table 2: Suggested TGA Experimental Parameters
| Parameter | Value | Rationale |
| Instrument | TGA/SDTA instrument | Standard for thermal analysis. |
| Sample Mass | 5-10 mg | Sufficient for accurate mass loss detection. |
| Crucible | Alumina or Platinum | Inert at high temperatures. |
| Atmosphere | Nitrogen (or Air) | Inert (N₂) or oxidative (Air) conditions. |
| Flow Rate | 50-100 mL/min | To ensure an inert/oxidative environment and remove volatile products. |
| Temperature Program | 25°C to 800°C | To cover the full range of potential decomposition. |
| Heating Rate | 10°C/min | A standard rate for initial screening. |
Methodology:
-
Accurately weigh 5-10 mg of this compound into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the selected gas (nitrogen for inert pyrolysis, air for oxidative decomposition) for at least 30 minutes to ensure a stable atmosphere.
-
Begin the temperature program, heating from 25°C to 800°C at a rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
Table 3: Suggested Py-GC/MS Experimental Parameters
| Parameter | Value | Rationale |
| Pyrolyzer | Curie-point or furnace pyrolyzer | Provides rapid and reproducible heating. |
| Pyrolysis Temperature | 500°C, 600°C, 700°C | To investigate product distribution at different decomposition stages. |
| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of organic compounds. |
| GC Oven Program | 40°C (hold 2 min) to 300°C at 10°C/min | To achieve good separation of decomposition products. |
| Carrier Gas | Helium | Inert carrier gas for GC-MS. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |
| MS Scan Range | 35-550 m/z | To detect a wide range of potential fragments. |
Methodology:
-
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) or place a small amount of the solid directly into a pyrolysis tube.
-
Evaporate the solvent if used.
-
Place the pyrolysis tube into the pyrolyzer.
-
Set the pyrolysis temperature and time.
-
Initiate the pyrolysis, which will rapidly heat the sample and inject the decomposition products into the GC-MS system.
-
The gas chromatograph will separate the individual components of the pyrolysis mixture.
-
The mass spectrometer will detect and fragment the separated components, generating a mass spectrum for each.
-
Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.
Conclusion
While direct experimental data on the thermal decomposition of this compound is currently unavailable, a scientifically robust prediction of its behavior can be made based on the known chemistry of its constituent functional groups. The proposed decomposition pathway, initiated by ether bond cleavage, provides a framework for understanding the potential products. The detailed experimental protocols for TGA and Py-GC/MS outlined in this guide offer a clear path for researchers to empirically validate these predictions and to fully characterize the thermal properties of this compound. Such studies are essential for ensuring its safe handling and for a complete understanding of its chemical lifecycle.
An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenoxy)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2,4-Dichlorophenoxy)acetonitrile. Due to the limited availability of quantitative solubility data for this specific compound, this guide also includes detailed solubility information for the structurally related and widely studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). This comparative data is intended to provide valuable context and predictive insights for researchers working with related chemical structures.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application.
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information is available.
| Solvent | Solubility |
| Methanol | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, but no precise quantitative value has been reported.
To provide a broader context for researchers, the following table summarizes the quantitative solubility of the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). This data can be useful for estimating the potential solubility behavior of this compound in similar solvent systems.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 25 | 16.83 (in 400 mL) |
| Benzene | 28 | 0.94 |
| Carbon Disulfide | 29 | 0.63 |
| Carbon Tetrachloride | 25 | 0.16 |
| Diesel Oil | 25 | 0.08 |
| Kerosene | 25 | 0.08 |
| Dioxane | 31 | 78.5 |
| Ethanol (50%) | 25 | 10.3 |
| Ethanol (95%) | 25 | 100[2] |
| Ethyl Ether | 25 | 27.0 |
| Isopropanol | 31 | 24.8 |
| Methyl Isobutyl Ketone | 25 | 25 |
| o-Dichlorobenzene | 25 | 0.52 |
| Toluene | 25 | 0.058 |
Data sourced from PubChem CID 1486.[2]
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for this purpose.[3][4][5]
This protocol outlines the steps for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.
Objective: To determine the concentration of a saturated solution of the analyte at a specific temperature.
Materials:
-
Analyte (e.g., this compound)
-
Selected organic solvent(s)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials for sample collection
Procedure:
-
Preparation of the Supersaturated Solution: Add an excess amount of the solid analyte to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed flasks in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter the supernatant through a chemically inert filter (e.g., PTFE or nylon) with a pore size that will retain the solid particles. This step is critical to prevent undissolved solid from interfering with the concentration measurement.
-
Sample Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the analyte.
-
Data Analysis: Calculate the solubility of the analyte in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizations
The following diagram illustrates the logical steps involved in the shake-flask method for determining equilibrium solubility.
Caption: A flowchart of the shake-flask method for solubility.
This compound serves as a precursor in the synthesis of various molecules. The diagram below illustrates a generalized synthetic pathway where it is used as a starting material.
References
An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)acetonitrile as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenoxy)acetonitrile, a key intermediate in the synthesis of various organic compounds, most notably the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This document details the synthesis of this intermediate, its chemical properties, and its primary application in the production of 2,4-D through hydrolysis. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers and professionals in the field of organic synthesis and agrochemical development.
Introduction
This compound, with the CAS number 3956-63-6, is an organic compound belonging to the phenoxyacetonitrile class.[1] Its structure, featuring a 2,4-dichlorophenoxy group attached to an acetonitrile moiety, makes it a valuable precursor in various synthetic pathways. The presence of the nitrile group allows for its conversion into other functional groups, primarily the carboxylic acid, making it a direct forerunner to 2,4-D.[1] This guide will focus on the synthesis of this compound and its principal conversion to 2,4-D.
Synthesis of this compound
The primary method for synthesizing this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2,4-dichlorophenol (sodium 2,4-dichlorophenoxide) acts as the nucleophile, reacting with chloroacetonitrile.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., acetone, ethanol, or butanone)
-
Reflux apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve 2,4-dichlorophenol in a suitable solvent. Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding phenoxide salt.
-
Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of chloroacetonitrile.
-
Reaction: Heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
Specific yield and purity data for the synthesis of this compound are not extensively reported. However, based on analogous Williamson ether syntheses, yields can be expected to be in the range of 70-95%, depending on the specific reaction conditions and purity of the starting materials.
| Parameter | Typical Range |
| Yield | 70-95% |
| Purity | >95% (after purification) |
| Reaction Time | 1-3 hours |
Application as an Intermediate: Synthesis of 2,4-D
The primary utility of this compound is as an intermediate in the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D). This transformation is achieved through the hydrolysis of the nitrile functional group.
Reaction Scheme: Hydrolysis
The hydrolysis of the nitrile can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid.
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol: Hydrolysis
A general protocol for the hydrolysis of a phenoxyacetonitrile to the corresponding carboxylic acid is provided below.
Materials:
-
This compound
-
Strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH)
-
Water
-
Reflux apparatus
-
Ice bath
-
Filtration apparatus
Procedure (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of a strong aqueous acid (e.g., 6 M HCl).
-
Hydrolysis: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC-MS).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the 2,4-Dichlorophenoxyacetic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Procedure (Base-Mediated Hydrolysis):
-
Reaction Setup: In a round-bottom flask, suspend this compound in an aqueous solution of a strong base (e.g., 30% NaOH).[2]
-
Hydrolysis: Heat the mixture to reflux for 30-40 minutes.[2]
-
Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid (e.g., 6 M HCl) until the pH is acidic, which will precipitate the 2,4-Dichlorophenoxyacetic acid.[2]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Quantitative Data
The hydrolysis of nitriles to carboxylic acids is generally a high-yielding reaction.
| Parameter | Typical Value |
| Yield | >90% |
| Purity | >98% (after recrystallization) |
| Reaction Time | 2-6 hours |
Experimental Workflow
The overall process from starting materials to the final product, 2,4-D, can be visualized as a two-step sequence.
Caption: Overall experimental workflow.
Conclusion
This compound is a crucial intermediate in the synthesis of 2,4-D. Its synthesis via the Williamson ether reaction and subsequent hydrolysis are straightforward and high-yielding processes. This guide provides the foundational knowledge, including reaction schemes, detailed experimental protocols, and expected quantitative outcomes, to aid researchers in the efficient synthesis and utilization of this important chemical intermediate. The provided diagrams offer a clear visualization of the synthetic pathways and experimental workflows, facilitating a better understanding of the entire process.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-(2,4-Dichlorophenoxy)acetonitrile
These application notes provide detailed methodologies for the detection and quantification of 2-(2,4-Dichlorophenoxy)acetonitrile, a compound of interest in environmental monitoring and chemical synthesis. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: This method is suitable for the quantification of this compound in solution-based samples, such as process intermediates or environmental water samples after appropriate extraction. The protocol is adapted from established methods for the analysis of the structurally related compound 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3] HPLC-UV offers a robust and widely available technique for routine analysis.
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
Methanol (for cleaning)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
3. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid or acetic acid.[3] The exact ratio may need optimization.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
4. Sample Preparation:
-
Liquid Samples: For clear liquid samples, filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: An extraction step is necessary. A generic procedure involves:
-
Weighing a known amount of the homogenized sample.
-
Extracting with acetonitrile via sonication or shaking.
-
Centrifuging the sample to pellet solid material.
-
Filtering the supernatant through a 0.45 µm syringe filter.
-
-
Water Samples (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):
-
Adjust the pH of a 4 mL water sample to a neutral or slightly acidic pH.
-
Add 1 mL of acetonitrile (extraction solvent).
-
Add a salting-out agent, such as 5 mL of a 5% (w/v) sodium chloride solution.[3]
-
Vortex vigorously for 3 minutes.[3]
-
Allow the phases to separate and collect the upper acetonitrile layer for analysis.[3]
-
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile:Water (e.g., 80:19.5:0.5 with acetic acid) at a flow rate of 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Set the detector to a wavelength of maximum absorbance for the analyte, which is anticipated to be around 230 nm or 283 nm based on the parent acid structure.[3][4] A UV scan of a standard solution is recommended to determine the optimal wavelength.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Performance | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.004 µg/L (for 2,4-D in water) | [3] |
| Limit of Quantification (LOQ) | 0.01 µg/L (for 2,4-D in water) | [3] |
| Recovery | 95-115% (for 2,4-D in water) | [3] |
| Precision (%RSD) | < 7% |
Note: These values are based on the analysis of 2,4-D and should be validated for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS provides a highly sensitive and specific method for the analysis of this compound. This technique is particularly useful for complex matrices and for confirmatory analysis. The volatility of the acetonitrile derivative should be sufficient for direct GC analysis without derivatization, unlike its carboxylic acid counterpart.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents:
-
This compound reference standard
-
GC-grade solvents (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate (for drying extracts)
2. Instrumentation:
-
Gas chromatograph (GC) with a split/splitless injector.
-
Mass spectrometer (MS) detector (e.g., single quadrupole or ion trap).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent like ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution with ethyl acetate to prepare calibration standards (e.g., 0.01, 0.1, 1, 10, 50 ng/mL).
4. Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or hexane. Dry the organic extract with anhydrous sodium sulfate.
-
Solid Samples: Use a Soxhlet extraction or an accelerated solvent extraction (ASE) system with a suitable organic solvent. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
5. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 320°C.
-
Hold: 2 minutes at 320°C.[5]
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full scan mode (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.
6. Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of a reference standard.
-
Quantification: In SIM mode, monitor characteristic ions of this compound. Based on the structure, potential ions to monitor would include the molecular ion and fragment ions resulting from the loss of the cyanomethyl group or cleavage of the ether bond. A calibration curve is generated by plotting the peak area of a selected ion against the concentration of the standards.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
Note: These are typical performance characteristics for GC-MS analysis of similar compounds and require validation.
Visualizations
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Caption: GC-MS Experimental Workflow for this compound Analysis.
References
Application Note: HPLC Analysis of 2-(2,4-Dichlorophenoxy)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 2-(2,4-Dichlorophenoxy)acetonitrile in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is an organic compound belonging to the phenoxyacetic acid derivative class, characterized by a nitrile functional group.[1] It is primarily utilized in agricultural applications as a herbicide.[1] Accurate and precise quantification of this compound is crucial for quality control, environmental monitoring, and research purposes. This application note details a robust HPLC method for the determination of this compound. The described method is adapted from validated protocols for the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).[2][3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be determined by scanning the UV spectrum of a standard solution of this compound. A wavelength of 230 nm is a common choice for related chlorinated phenoxy compounds.[4]
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using acetonitrile as the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at 4 °C, protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.
For Water Samples (e.g., environmental monitoring):
-
Filter the water sample through a 0.45 µm syringe filter.
-
If the expected concentration is low, a solid-phase extraction (SPE) pre-concentration step may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analyte with a small volume of acetonitrile.
-
-
Inject the filtered sample or the eluate directly into the HPLC system.
For Soil/Sediment Samples:
-
Accurately weigh a known amount of the homogenized sample (e.g., 10 g).
-
Perform a Soxhlet extraction or an ultrasonic-assisted extraction with a suitable organic solvent such as acetonitrile or methanol.
-
Filter the extract and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
For Biological Matrices (e.g., serum, plasma):
-
To 100 µL of the biological sample, add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.[4]
-
Collect the supernatant and filter it through a 0.22 µm nylon membrane filter before injection.[4]
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of this HPLC method, based on typical validation results for similar analytes.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|
| 0.1 - 100 | ≥ 0.999 |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=3 days) |
|---|---|---|---|
| Low QC (0.5) | 98 - 102 | < 2.0 | < 3.0 |
| Mid QC (50) | 98 - 102 | < 2.0 | < 3.0 |
| High QC (90) | 98 - 102 | < 2.0 | < 3.0 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Sample Preparation Logic for Different Matrices
Caption: Decision logic for selecting the appropriate sample preparation protocol.
References
Application Note: Analysis of 2-(2,4-Dichlorophenoxy)acetonitrile using Gas Chromatography-Mass Spectrometry
References
Application Note & Protocol: Quantification of 2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a comprehensive methodology for the quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil samples. While the initial request specified 2-(2,4-Dichlorophenoxy)acetonitrile, the vast body of scientific literature focuses on the analysis of its carboxylic acid analogue, 2,4-D, a widely used herbicide. The protocols outlined below are based on established methods for 2,4-D and can likely be adapted for the analysis of the nitrile compound with appropriate validation. This document provides detailed experimental protocols, data presentation for key quantitative parameters, and a visual representation of the analytical workflow.
The accurate quantification of herbicide residues in soil is crucial for environmental monitoring, agricultural research, and ensuring compliance with regulatory standards. The methods described herein utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to achieve sensitive and reliable results.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of 2,4-D in soil samples.
Sample Preparation and Collection
Proper sample collection and preparation are critical for obtaining representative and accurate results.
-
Sample Collection: Collect soil samples from the desired depth using a soil auger or core sampler. For field studies, a composite sample should be created by mixing several subsamples from the target area.
-
Sample Pre-treatment:
-
Air-dry the soil samples at ambient temperature for 24-48 hours or until a constant weight is achieved.
-
Homogenize the dried soil by grinding and sieving through a 150-mesh sieve to ensure uniformity.[1]
-
Store the prepared soil samples in sealed containers at 4°C until extraction to minimize degradation of the analyte.
-
Extraction of 2,4-D from Soil
Several extraction methods can be employed. This protocol details a widely used and effective method utilizing a modified Soxhlet apparatus with acetonitrile.[2][3]
-
Materials:
-
Procedure:
-
Weigh 10 g of the homogenized soil sample and place it into a cellulose extraction thimble.
-
Place the thimble into the modified Soxhlet extractor.
-
Add 150 mL of acetonitrile to the boiling flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 4 hours. The modified apparatus reduces extraction time and solvent consumption compared to traditional Soxhlet extraction.[2][3]
-
After extraction, allow the apparatus to cool.
-
Concentrate the filtered extract to near dryness using a rotary evaporator.
-
Completely dry the residue under a gentle stream of ultra-high purity nitrogen.[2][3]
-
Reconstitute the dried extract in 1 mL of acetonitrile for analysis.[2][3]
-
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust method for the quantification of 2,4-D.[2][3]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a stock solution of 2,4-D standard in methanol at a concentration of 1000 µg/mL.[6]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.25, 1, 10, 20, 40, 60, 80 mg/L).[1][4]
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² ≥ 0.999).[7]
-
-
Sample Analysis:
-
Inject the reconstituted sample extract into the HPLC system.
-
Identify the 2,4-D peak based on its retention time compared to the standards.
-
Quantify the concentration of 2,4-D in the sample by comparing its peak area to the calibration curve.
-
Confirmation by GC-MS (Optional but Recommended)
Gas Chromatography-Mass Spectrometry can be used to confirm the identity of 2,4-D, especially in complex matrices. Note that derivatization of 2,4-D is often required for GC analysis.
-
Derivatization (Esterification):
-
Evaporate the solvent from a portion of the extract.
-
Add a derivatizing agent (e.g., BF₃/methanol or diazomethane) and heat as required to convert the acidic 2,4-D to a more volatile ester.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.[8]
-
Injector and Detector Temperatures: 270°C and 300°C, respectively.[8]
-
MS Detection: Electron impact (EI) ionization at 70 eV in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8][9]
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of 2,4-D in soil samples based on the described methods.
| Parameter | HPLC-UV | GC-MS | Reference |
| Limit of Detection (LOD) | 0.005 ppm | 0.02 - 1.6 µg/kg | [2][3][9] |
| Limit of Quantification (LOQ) | 0.010 ppm | 0.1 mg/kg | [2][3][5] |
| Recovery | 85% - 100% | 87% - 106.2% | [2][3][9] |
| Linearity (R²) | ≥ 0.9996 | > 0.999 | [7][9] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of 2,4-D in soil samples.
Caption: Workflow for 2,4-D analysis in soil.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multiresidue determination of pesticides in soil by gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of 2-(2,4-Dichlorophenoxy)acetonitrile in Water Samples: An Application Note and Protocol
Introduction: The Environmental Significance of Phenoxy Herbicides and Their Derivatives
Phenoxyacetic acid herbicides, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), are among the most widely used pesticides globally for the control of broadleaf weeds.[1][2] Their extensive application in agriculture and residential settings raises concerns about their potential contamination of water resources. 2-(2,4-Dichlorophenoxy)acetonitrile is a derivative of 2,4-D and may enter the environment through various pathways. The nitrile functional group in this compound can undergo hydrolysis to form the more common and regulated 2,4-D, making the monitoring of the parent nitrile compound crucial for a comprehensive understanding of water quality and potential environmental impact.[3][4]
This application note provides a detailed protocol for the determination of this compound in water samples. The methodology is designed for researchers, environmental scientists, and analytical chemists requiring a robust and reliable approach for the quantification of this compound at trace levels. The protocol leverages established analytical principles for similar compounds, adapted specifically for the target analyte.
Analytical Strategy: A Multi-faceted Approach to Quantification
The determination of this compound in complex aqueous matrices necessitates a multi-step approach encompassing efficient sample preparation followed by sensitive and selective instrumental analysis. The chosen strategy involves Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by analysis using either High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
The rationale for this dual-pronged analytical approach is to provide flexibility based on available instrumentation and desired sensitivity. HPLC-UV offers a cost-effective and straightforward method for routine monitoring, while GC-MS provides higher selectivity and definitive identification, which is critical for confirmatory analysis and research applications.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: A comprehensive workflow for the determination of this compound in water samples.
Part 1: Detailed Protocol - Sample Preparation via Solid-Phase Extraction (SPE)
Principle: SPE is a highly effective technique for the extraction and concentration of organic analytes from aqueous samples.[5] A C18 sorbent is utilized, which retains nonpolar to moderately polar compounds like this compound from the water matrix. Interferences are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. Acidification of the water sample is a critical step to ensure the analyte is in its neutral form, maximizing its retention on the nonpolar C18 stationary phase.
Materials and Reagents:
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Reagent water (Type I)
-
Nitrogen gas, high purity
-
Glassware: beakers, graduated cylinders, volumetric flasks, conical tubes
-
SPE vacuum manifold
Step-by-Step Protocol:
-
Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify to pH < 2 with concentrated HCl and store at 4°C for up to 14 days.
-
-
Sample Pre-treatment:
-
Allow the water sample to reach room temperature.
-
For a 500 mL water sample, add concentrated HCl dropwise to adjust the pH to below 3. This step is crucial to suppress the potential hydrolysis of the nitrile group and to ensure the analyte is in a non-ionized state for optimal retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry between these steps.
-
-
Sample Loading:
-
Load the acidified water sample (500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Analyte Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the retained this compound from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to elute.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical method (e.g., acetonitrile for HPLC or hexane for GC).
-
Part 2: Instrumental Analysis Methodologies
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is suitable. The nitrile group and the dichlorophenyl ring are chromophores that absorb UV light, allowing for detection and quantification.[6]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm and 284 nm |
Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent (acetonitrile) over a concentration range relevant to the expected sample concentrations.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer, which ionizes, sorts, and detects the ions based on their mass-to-charge ratio, providing both quantitative data and structural information for definitive identification.[7][8]
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | Quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Scan Mode | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the following characteristic ions for this compound (exact masses to be confirmed with a standard): the molecular ion and key fragment ions.
Data Analysis and Quality Control
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quality Control:
-
Method Blank: Analyze a reagent water sample carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike: Spike a known amount of the analyte into a real water sample and calculate the percent recovery to assess matrix effects.
-
Duplicate Samples: Analyze a duplicate sample to assess the precision of the method.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of the described methods. These values are indicative and should be validated in the user's laboratory.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Limit of Detection (LOD) | ~1 µg/L | ~0.1 µg/L |
| Limit of Quantitation (LOQ) | ~5 µg/L | ~0.5 µg/L |
| Linear Range | 5 - 500 µg/L | 0.5 - 100 µg/L |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 10% | < 15% |
Conclusion
This application note provides a comprehensive and robust framework for the determination of this compound in water samples. By offering two distinct yet complementary analytical techniques, HPLC-UV and GC-MS, this guide equips researchers and scientists with the necessary tools for both routine monitoring and in-depth, confirmatory analysis. The detailed step-by-step protocols for sample preparation and instrumental analysis, coupled with an emphasis on quality control, ensure the generation of accurate and reliable data. The successful implementation of these methods will contribute to a better understanding of the environmental fate and prevalence of this important herbicide derivative.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. 2-(2,4-Dichlorophenyl)acetonitrile [chembk.com]
- 6. deswater.com [deswater.com]
- 7. epa.gov [epa.gov]
- 8. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Extraction of 2-(2,4-Dichlorophenoxy)acetonitrile from Environmental Matrices
Introduction
2-(2,4-Dichlorophenoxy)acetonitrile is a chemical intermediate and a potential transformation product of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Its presence in environmental matrices such as soil, water, and sediment is of interest to researchers monitoring pesticide fate and transport. Effective extraction and quantification are crucial for assessing its environmental impact. This document provides detailed protocols for the extraction of this compound, leveraging established methods for its parent compound, 2,4-D, and related acidic herbicides. The principles and techniques described are applicable to a range of phenoxyacetic acid derivatives.
Principle of Extraction
The extraction of this compound and related compounds from environmental matrices relies on disrupting the analyte-matrix interaction and transferring the analyte into a clean solvent phase for analysis. The choice of method depends on the matrix type, required detection limits, and available equipment. Key techniques include:
-
Liquid-Liquid Extraction (LLE): A classic technique involving partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. For acidic analytes like 2,4-D, pH adjustment is critical to ensure the compound is in its non-ionized form, enhancing its solubility in the organic phase.[1]
-
Solid-Phase Extraction (SPE): A more modern and selective technique where the sample is passed through a solid sorbent cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.[2][3] This method is highly efficient for cleaning up complex samples.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to partition the phases.[4] A subsequent dispersive SPE (d-SPE) cleanup step removes interfering matrix components like lipids and pigments.[4][5]
For soil and sediment samples, initial solvent extraction using techniques like Soxhlet or ultrasonication is often required to release the analyte from the solid matrix before cleanup.[6][7]
Experimental Protocols
Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Water Samples
This protocol is adapted from methods developed for 2,4-D and is suitable for water matrices.[1][8]
1. Materials and Reagents:
-
Homogenized water sample
-
Sodium chloride (NaCl)[1]
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Vortex mixer
-
Centrifuge and centrifuge tubes (15 mL or 50 mL)
-
Syringe filters (0.45 µm)
2. Procedure:
-
Sample Preparation: Collect water samples in amber glass bottles and store at 4°C.[1] Allow samples to equilibrate to room temperature before extraction.
-
pH Adjustment: Transfer 4-5 mL of the water sample to a centrifuge tube. Adjust the sample pH to approximately 2 using HCl.[1] This ensures that acidic analytes are in their protonated, non-ionized form, increasing their affinity for the organic solvent.[1]
-
Extraction: Add 1 mL of acetonitrile to the acidified sample.[1]
-
Salting-Out: Add a salting-out agent, such as 5 mL of a 5% (w/v) NaCl solution, to induce phase separation between the aqueous and organic layers.[1]
-
Mixing: Cap the tube and vortex vigorously for 3 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the acetonitrile phase.[1]
-
Phase Separation: Centrifuge the tube to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully collect the upper acetonitrile layer.
-
Analysis: Filter the extract through a 0.45 µm syringe filter directly into an autosampler vial for analysis by HPLC-UV or LC-MS/MS.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is effective for cleaning and concentrating the analyte from water samples.[2]
1. Materials and Reagents:
-
Oasis MCX SPE cartridges (or equivalent mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1 N HCl
-
Acetic acid
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Procedure:
-
Sample Preparation: Acidify approximately 40 mL of the water sample with 1 mL of 2N HCl.[2]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl through the sorbent using a vacuum.[2]
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.[2] Discard the eluate.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove polar interferences. Dry the cartridge under full vacuum for 30 seconds.[2]
-
Elution: Elute the analyte from the cartridge with two 0.5 mL aliquots of an acetonitrile/methanol mixture (e.g., 80:20, v/v) containing 0.1% acetic acid.[2]
-
Concentration: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the sample to a final volume of 1.0 mL with an appropriate solvent (e.g., water with 0.1% acetic acid) for analysis by LC-MS/MS.[2]
Protocol 3: QuEChERS-based Extraction for Soil and Sediment Samples
This protocol is a modified QuEChERS approach suitable for complex solid matrices.[4]
1. Materials and Reagents:
-
Homogenized soil or sediment sample (air-dried and sieved)
-
Acetonitrile (1% acetic acid)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
Centrifuge and 50 mL centrifuge tubes
2. Procedure:
-
Sample Preparation: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile supernatant to a d-SPE tube containing MgSO₄ (to remove water) and PSA (to remove organic acids and other interferences).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.
-
Analysis: The resulting supernatant is ready for direct analysis by GC-MS or LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of 2,4-D and its derivatives from environmental matrices using the described techniques. Data for the specific acetonitrile derivative may vary but is expected to be comparable.
| Method | Matrix | Analyte | Recovery (%) | LOD | LOQ | Reference |
| SALLE-HPLC | Water | 2,4-D | 95.98 - 115% | 0.004 µg/L | 0.01 µg/L | [1] |
| SPE-LC/MS/MS | Drinking, Ground, Surface Water | 2,4-D | 74 - 146% | 0.03 µg/L | 0.10 µg/L | [2] |
| Ultrasound-HPLC | Soil | 2,4-D | 85 - 111% | 0.03 mg/kg | 0.1 mg/kg | |
| Soxhlet-HPLC | Soil | 2,4-D | ~91% | 0.45 µg/L | 2 µg/L | [6] |
| QuEChERS | Fruits & Vegetables | Various Pesticides | 70 - 120% | N/A | N/A | [10] |
| Alkaline Hydrolysis + LLE | Soybean, Corn | 2,4-D | 86 - 107% | N/A | 2.16 - 4.38 ng/g | [11][12] |
N/A: Not Available in the cited sources.
Visualizations
Caption: General workflow for QuEChERS-based extraction from environmental matrices.
Caption: Logical relationships between analyte, matrices, and analytical methods.
References
- 1. deswater.com [deswater.com]
- 2. epa.gov [epa.gov]
- 3. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS: Home [quechers.eu]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 12. researchgate.net [researchgate.net]
Application of 2-(2,4-Dichlorophenoxy)acetonitrile in Herbicide Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential application of 2-(2,4-Dichlorophenoxy)acetonitrile as an intermediate in the synthesis of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While direct and detailed experimental protocols for this specific synthetic route are not extensively documented in readily available literature, this guide outlines the fundamental chemical principles, generalized experimental procedures, and comparative data from established 2,4-D manufacturing processes.
Application Notes
This compound is a logical precursor to the herbicide 2,4-D. The synthesis pathway would involve the hydrolysis of the nitrile functional group (-CN) to a carboxylic acid (-COOH). This transformation is a well-established reaction in organic chemistry and can be achieved under either acidic or basic conditions. The primary advantage of using this compound as an intermediate could lie in alternative synthetic strategies or the availability of starting materials.
The overall synthetic approach involves two key conceptual steps:
-
Synthesis of this compound: This intermediate can be synthesized via the Williamson ether synthesis, reacting 2,4-dichlorophenol with chloroacetonitrile.
-
Hydrolysis to 2,4-Dichlorophenoxyacetic acid: The nitrile is then hydrolyzed to the final herbicide product. This step is crucial and the reaction conditions will determine the efficiency and purity of the final product.
Experimental Protocols
While a specific, validated protocol for the hydrolysis of this compound to 2,4-D was not found in the surveyed literature, the following are generalized methods for nitrile hydrolysis that can be adapted for this synthesis.
General Protocol for Acid-Catalyzed Hydrolysis of a Nitrile
This method involves heating the nitrile with a strong acid in an aqueous solution.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, separating funnel, etc.)
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound with an excess of a 50% (v/v) aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).
-
Heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-Dichlorophenoxyacetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
General Protocol for Base-Catalyzed Hydrolysis of a Nitrile
This method involves heating the nitrile with a strong base, followed by acidification.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 10-20% NaOH).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a concentrated acid (e.g., HCl) until the 2,4-Dichlorophenoxyacetic acid precipitates out of the solution. The pH should be strongly acidic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization.
Quantitative Data from Established Synthesis Routes
For comparative purposes, the following tables summarize quantitative data from well-documented industrial synthesis methods of 2,4-D, which typically start from 2,4-dichlorophenol.
| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2,4-Dichlorophenol, Methyl Chloroacetate | Anhydrous Sodium Carbonate, Tetrabutylammonium Bromide | 80-85°C, 24 hours (condensation); Reflux, 10 hours (hydrolysis) | 98.0 | 98.1 | [1] |
| 2,4-Dichlorophenol, Methyl Chloroacetate | Anhydrous Sodium Carbonate, Polyethylene Glycol Dimethyl Ether | 80-85°C (condensation); Reflux (hydrolysis) | 98.5 | 98.5 | [1] |
| 2,4-Dichlorophenol, Ethyl Bromoacetate | Anhydrous Sodium Carbonate, Tetrabutylammonium Bromide | Not specified | 99.0 | 98.1 | [1] |
Visualizations
The following diagrams illustrate the proposed synthesis of 2,4-D from this compound and a common industrial synthesis route.
Caption: Proposed synthesis of 2,4-D via hydrolysis of the corresponding nitrile.
Caption: Common industrial synthesis of 2,4-D from 2,4-dichlorophenol.
References
Application Notes and Protocols for the Synthesis of 2,4-Dichlorophenoxyacetic Acid from 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), from its nitrile precursor, 2-(2,4-Dichlorophenoxy)acetonitrile. The protocols detailed below are based on fundamental principles of organic synthesis, specifically the Williamson ether synthesis for the precursor formation and subsequent acidic or alkaline hydrolysis of the nitrile. While direct literature for this specific multi-step synthesis is not abundant, the provided methodologies are robust and founded on well-established chemical transformations.
Synthesis of the Precursor: this compound
The initial step involves the synthesis of the nitrile precursor, this compound, from 2,4-dichlorophenol and chloroacetonitrile via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the chloride from chloroacetonitrile in an SN2 reaction.
Quantitative Data for Precursor Synthesis
| Parameter | Condition | Estimated Yield (%) |
| Reactants | ||
| 2,4-Dichlorophenol | 1.0 eq | |
| Chloroacetonitrile | 1.1 eq | |
| Potassium Carbonate (K₂CO₃) | 1.5 eq | |
| Solvent | Acetone | |
| Temperature | Reflux (approx. 56 °C) | |
| Reaction Time | 12-24 hours | 85-95% |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).
-
Addition of Reagent: To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Hydrolysis of this compound to 2,4-Dichlorophenoxyacetic Acid
The conversion of the nitrile precursor to the final carboxylic acid product can be achieved through either acidic or alkaline hydrolysis. Both methods are effective, and the choice may depend on the compatibility of other functional groups in more complex molecules.
Quantitative Data for Hydrolysis
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Estimated Yield (%) |
| Reactant | This compound | This compound | |
| Reagent | 50% (v/v) Sulfuric Acid (H₂SO₄) | 10 M Sodium Hydroxide (NaOH) | |
| Solvent | Water | Water/Ethanol (1:1) | |
| Temperature | Reflux (approx. 100 °C) | Reflux (approx. 80-90 °C) | 90-98% |
| Reaction Time | 4-8 hours | 4-8 hours |
Experimental Protocol: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a 50% (v/v) aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry to afford 2,4-Dichlorophenoxyacetic acid.
Experimental Protocol: Alkaline Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 10 M aqueous sodium hydroxide.
-
Reaction: Heat the solution to reflux for 4-8 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.
-
Purification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. The precipitated 2,4-Dichlorophenoxyacetic acid is then collected by vacuum filtration, washed with cold water, and dried.
Visualizations
Application Notes and Protocols for In Vitro Studies of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Disclaimer: Extensive literature searches did not yield specific in vitro studies for 2-(2,4-Dichlorophenoxy)acetonitrile . The following application notes and protocols are provided for the closely related and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) , and are intended to serve as a comprehensive alternative for researchers, scientists, and drug development professionals.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide widely used for the control of broadleaf weeds.[1] Its mechanism of action in plants involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible species.[1][2] In addition to its herbicidal properties, 2,4-D has been the subject of numerous in vitro studies to investigate its effects on animal and human cells, focusing on its potential toxicity, cellular mechanisms, and endocrine disruption capabilities. These studies are crucial for understanding its safety profile and potential therapeutic or adverse effects.
Data Presentation
The following tables summarize quantitative data from in vitro studies on 2,4-D, focusing on its effects on cell viability, endocrine activity, and cellular endpoints.
Table 1: Cytotoxicity of 2,4-D in Pancreatic β-Cells
| Cell Line | Concentration Range (µg/mL) | Effect | Reference |
| RIN-m5F | 30 - 500 | Significant reduction in cell viability | [3] |
Table 2: Endocrine Disruption Potential of 2,4-D in Vitro
| Assay Type | Target | Result | Reference |
| Estrogen Receptor (ER) Binding | Rat Uterine Cytosol ER | No potential to interact | [4] |
| ER-mediated Transcriptional Activation | HeLa-9903-ERα Transactivation | No potential to interact | [4] |
| Androgen Receptor (AR) Binding | Rat Prostate Cytosol AR | No potential to interact | [4] |
| Aromatase Enzymatic Activity Inhibition | Recombinant Human CYP19 Aromatase | No potential to interact | [4] |
| Steroidogenesis Interference | H295R Steroidogenesis Assay | No potential to interact | [4] |
Table 3: Cellular Effects of 2,4-D in Bovine and Neuronal Cells
| Cell Type | Concentration | Observed Effect | Reference |
| Bovine Fetal Muscle Cells | 2 mg/L and 20 mg/L | Increased differentiating and degenerating cells; mitotic abnormalities | [5] |
| Primary Cultures of Cerebellar Granule Cells | Not specified | Dose-dependent inhibition of neurite extension | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving 2,4-D are provided below.
Protocol 1: Assessment of 2,4-D on Pancreatic β-Cell Viability
Objective: To determine the cytotoxic effects of 2,4-D on pancreatic β-cells.
Cell Line: RIN-m5F (rat insulinoma cells)
Materials:
-
RIN-m5F cells
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Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
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DMSO
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Plate reader
Procedure:
-
Cell Seeding: Seed RIN-m5F cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of 2,4-D in complete culture medium to achieve final concentrations ranging from 30 to 500 µg/mL. Remove the overnight culture medium from the cells and replace it with the 2,4-D containing medium. Include untreated control wells.
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Incubation: Incubate the cells with 2,4-D for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Estrogen Receptor Binding Assay
Objective: To evaluate the potential of 2,4-D to bind to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors)
-
[3H]-Estradiol (radioligand)
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Unlabeled estradiol (for competition)
-
Assay buffer (e.g., Tris-HCl with molybdate)
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Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol, [3H]-estradiol, and varying concentrations of 2,4-D or unlabeled estradiol (positive control). Include a control with no competitor.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow for receptor binding.
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Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Wash the pellets with assay buffer to remove unbound [3H]-estradiol.
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Quantification: Elute the bound [3H]-estradiol from the hydroxylapatite and add scintillation fluid. Measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the ability of 2,4-D to compete with [3H]-estradiol for binding to the estrogen receptor by analyzing the reduction in radioactivity compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the in vitro study of 2,4-D.
Caption: A generalized workflow for assessing the cytotoxicity of 2,4-D in vitro.
References
- 1. Cas 94-75-7,2,4-Dichlorophenoxyacetic acid | lookchem [lookchem.com]
- 2. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2,4-Dichlorophenoxyacetic acid: effects on Syrian hamster embryo (SHE) cell transformation, c-Myc expression, DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LITERATURE SEARCH FRAMEWORK FOR 2,4-D - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,4-Dichlorophenoxy)acetonitrile synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2,4-dichlorophenol with a haloacetonitrile.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
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Incomplete Deprotonation of 2,4-Dichlorophenol: The reaction requires the formation of the 2,4-dichlorophenoxide anion, which is the active nucleophile. If the base used is not strong enough to fully deprotonate the phenol, the reaction rate will be significantly reduced.
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Solution: While moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective, especially with a phase-transfer catalyst, a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation.
-
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Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
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Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.
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-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
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Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the rate. A common temperature range for this type of reaction is 60-100°C.[1] However, excessively high temperatures can promote side reactions.
-
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Poor Quality of Reagents: The purity of starting materials is critical.
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Solution: Ensure that the 2,4-dichlorophenol, haloacetonitrile (chloroacetonitrile or bromoacetonitrile), and solvent are of high purity and anhydrous, as water can interfere with the reaction.
-
Q2: I am observing the formation of side products. How can I minimize them?
A2: The primary side reactions in this synthesis are C-alkylation and hydrolysis of the haloacetonitrile.
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired product) or at a carbon atom on the aromatic ring (C-alkylation, undesired byproduct).
-
Solution: O-alkylation is generally favored in polar aprotic solvents. The use of a phase-transfer catalyst can also enhance the selectivity for O-alkylation.
-
-
Hydrolysis of Haloacetonitrile: If water is present in the reaction mixture, the haloacetonitrile can be hydrolyzed to 2-hydroxyacetonitrile (glycolonitrile) or other degradation products, which will reduce the yield of the desired product.
-
Solution: Use anhydrous solvents and reagents to minimize the presence of water.
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Q3: What is the role of a phase-transfer catalyst and should I use one?
A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the haloacetonitrile is dissolved. This can significantly increase the reaction rate and yield, especially when using a weaker, solid base like potassium carbonate. The use of a PTC is highly recommended for this synthesis.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots of the reaction mixture at regular intervals, you can track the disappearance of the starting materials (2,4-dichlorophenol) and the appearance of the product.[1]
Quantitative Data
The following table summarizes typical reaction conditions and yields for the analogous synthesis of 2,4-Dichlorophenoxyacetic acid derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material (Phenol) | Reagent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorophenol | Methyl Chloroacetate | Anhydrous Sodium Carbonate | Tetrabutylammonium Bromide | None (melt) | 80-85 | 24 | >97 | [1] |
| 2,4-Dichlorophenol | Methyl Bromoacetate | Anhydrous Sodium Carbonate | Tetrabutylammonium Bromide | None (melt) | Not specified | Not specified | 99.0 | [1] |
| 2,4-Dichlorophenol | Ethyl Bromoacetate | Anhydrous Sodium Carbonate | Tetrabutylammonium Bromide | None (melt) | Not specified | Not specified | 98.0 | [1] |
| 2,4-Dichlorophenol | Methyl Chloroacetate | Anhydrous Potassium Carbonate | Polyethylene Glycol Dimethyl Ether | None (melt) | Not specified | Not specified | 98.5 | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a high-yield synthesis of a related compound.[1]
Materials:
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2,4-Dichlorophenol
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Chloroacetonitrile (or Bromoacetonitrile)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Tetrabutylammonium Bromide (TBAB)
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Acetonitrile (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
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Add anhydrous acetonitrile to the flask.
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Stir the mixture at room temperature for 15 minutes.
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Add chloroacetonitrile (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
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Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
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Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
References
Technical Support Center: Purification of 2-(2,4-Dichlorophenoxy)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,4-Dichlorophenoxy)acetonitrile. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common laboratory-scale purification techniques for organic compounds like this compound are recrystallization, column chromatography, and distillation (under vacuum for high-boiling point compounds). The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Conversely, impurities should either be highly soluble or insoluble in the solvent at all temperatures. It is highly recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and solvent pairs like ethanol/water or ethyl acetate/hexane) to identify the optimal solvent or solvent system.
Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
"Oiling out" can occur if the boiling point of the solvent is too high, if the solution is supersaturated, or if the melting point of the solute is lower than the boiling point of the solvent. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the pure compound, or cooling the solution at a slower rate. If these methods fail, you may need to reconsider your choice of solvent.
Q4: What type of stationary phase and mobile phase should I use for column chromatography of this compound?
For a moderately polar compound like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common choice. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent. A good starting point would be a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired compound and any impurities.
Q5: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify the fractions containing the pure compound. Fractions with a single spot corresponding to the Rf value of the pure compound can then be combined. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q6: When is vacuum distillation a suitable purification method for this compound?
Vacuum distillation is suitable for purifying liquids or low-melting solids that are thermally stable but have high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. This method is effective for separating the target compound from non-volatile impurities or from solvents with significantly different boiling points.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Test different solvents or solvent pairs. - Use the minimum amount of hot solvent to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask). |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). - The sample was overloaded on the column. | - Optimize the eluent system using TLC to achieve a good Rf value (typically 0.2-0.4). - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of sample for the column size. |
| Compound Decomposes During Distillation | - The distillation temperature is too high. | - Use a vacuum to lower the boiling point of the compound. Ensure the vacuum is stable throughout the distillation. |
| Purified Product is Still Impure | - The chosen purification method is not effective for the specific impurities present. - Cross-contamination occurred during the purification process. | - Try a different purification technique (e.g., if recrystallization failed, try column chromatography). - Ensure all glassware is clean and dry. Use fresh, high-purity solvents. |
| Difficulty Removing Colored Impurities | - The impurity is strongly adsorbed to the compound. | - Try treating a solution of the crude product with activated charcoal before filtration and recrystallization. Note that this may reduce the overall yield. |
Data Presentation
The following table provides illustrative data for common purification methods. Note: These values are examples and will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Typical Solvent System |
| Recrystallization | 85 | 98 | 70-85 | Ethanol/Water |
| Column Chromatography | 85 | >99 | 50-70 | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) |
| Vacuum Distillation | 90 | >99 | 60-80 | N/A |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Column Chromatography Protocol
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TLC Analysis: Determine the appropriate eluent system by performing TLC on the crude material. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A decision-making tree for troubleshooting common purification issues.
Technical Support Center: Quantification of 2-(2,4-Dichlorophenoxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference during the quantification of 2-(2,4-Dichlorophenoxy)acetonitrile.
Troubleshooting Guides
Issue: Poor recovery of this compound during sample preparation.
Possible Cause: Inefficient extraction from the sample matrix.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent is appropriate for the analyte and matrix. For acidic compounds like the related 2,4-D, acidified acetonitrile is often used to improve extraction efficiency.[1][2]
-
Adjust pH: The pKa of the analyte is crucial. For acidic analytes, adjusting the sample pH to below the pKa can improve extraction into an organic solvent.[3] For 2,4-D, which is a relatively strong acid (pKa ≈ 2.73), an aqueous solvent with a low pH is necessary to suppress its ionization and allow for extraction into acetonitrile.[1]
-
Evaluate Extraction Technique:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis.[4][5] A modified QuEChERS procedure for acidic herbicides involves adding water to the sample, followed by extraction with 1% formic acid in acetonitrile and then salting out with magnesium sulfate and sodium chloride.[2]
-
Solid-Phase Extraction (SPE): SPE can be a highly effective cleanup step. For acidic compounds, specific SPE cartridges and elution protocols are necessary. For instance, an Oasis MCX SPE cartridge can be used, with pre-conditioning using methanol and 0.1 N HCl, followed by elution with a mixture of acetonitrile and methanol containing 0.1% acetic acid.[6]
-
-
Check for Analyte Degradation: Ensure that the sample handling and preparation conditions (e.g., temperature, pH) do not cause degradation of this compound.
Issue: Signal suppression or enhancement in LC-MS/MS analysis.
Possible Cause: Co-eluting matrix components interfering with the ionization of the target analyte in the mass spectrometer source.[7][8]
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: This is a common strategy to compensate for matrix effects.[9][10] Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.
-
Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.[11] However, ensure that the dilution does not compromise the limit of quantification (LOQ).
-
Improve Chromatographic Separation:
-
Optimize the LC gradient to better separate the analyte from interfering peaks.
-
Consider using a different column chemistry (e.g., a different stationary phase) to alter selectivity.
-
-
Enhance Sample Cleanup:
-
If using QuEChERS, consider different dispersive SPE (d-SPE) sorbents. For acidic analytes, primary secondary amine (PSA) sorbents may retain the analyte, so an aliquot of the extract should be analyzed before this cleanup step.[4]
-
Optimize the SPE protocol by testing different sorbents and elution solvents.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard is the ideal way to correct for matrix effects and variations in sample preparation and instrument response. If a labeled standard for this compound is unavailable, a structurally similar compound that behaves similarly during extraction and ionization can be considered, though with careful validation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my results?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to either signal suppression (lower analyte response) or signal enhancement (higher analyte response) compared to a pure standard, resulting in inaccurate quantification.[8][12]
Q2: I am using a QuEChERS method. Why are my recoveries for this compound low?
A2: The acidic nature of the related compound, 2,4-D, suggests that the nitrile derivative may also have acidic properties. Standard QuEChERS methods often use PSA as a cleanup sorbent, which can strongly retain acidic compounds.[4] Consider analyzing an aliquot of the extract before the d-SPE cleanup with PSA or use a modified QuEChERS protocol designed for acidic analytes.[2]
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement. Values outside the range of 80-120% are generally considered significant.
Q4: What are the typical LC-MS/MS parameters for the analysis of related compounds like 2,4-D?
A4: For 2,4-D, analysis is typically performed using a C18 column with a mobile phase consisting of water and acetonitrile or methanol, often with an acidic modifier like formic acid or acetic acid.[13] Detection is commonly done using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for specific MRM transitions. For 2,4-D, a common transition is m/z 219 → 161.
Q5: Is it better to use matrix-matched calibration or an internal standard?
A5: The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for matrix effects, as it can account for variations at every stage of the analytical process. However, these can be expensive or unavailable. Matrix-matched calibration is a widely accepted and effective alternative for compensating for matrix effects.[9]
Experimental Protocols
Modified QuEChERS Protocol for Acidic Herbicides (based on 2,4-D)
This protocol is adapted from methods for the analysis of acidic herbicides in food matrices.[2]
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water to the tube.
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride. Shake immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dilution and Analysis: Take an aliquot of the upper acetonitrile layer, dilute it 1:1 with water, and inject it into the LC-MS/MS system.[2]
Solid-Phase Extraction (SPE) for Water Samples (based on 2,4-D)
This protocol is based on a method for the extraction of 2,4-D from water samples.[6]
-
Sample Acidification: To 40 mL of water sample, add 1.0 mL of 2 N hydrochloric acid.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (60 mg, 3 mL) with 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl and dry under vacuum.
-
Elution: Elute the analytes with two 0.5 mL aliquots of acetonitrile:methanol (80:20, v/v) containing 0.1% acetic acid.
-
Concentration and Reconstitution: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C. Reconstitute to 1.0 mL with water containing 0.1% acetic acid for LC-MS/MS analysis.[6]
Data Presentation
Table 1: Example LC-MS/MS Parameters for 2,4-D Analysis
| Parameter | Setting | Reference |
| Instrument | Triple Quadrupole LC-MS/MS | [13] |
| Column | C18, e.g., Zorbax Eclipse XDB-C18 (2.1x150mm, 3.5 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | [13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.35 mL/min | |
| Injection Volume | 5 µL | |
| Ionization Mode | Negative Electrospray (ESI-) | [1] |
| Precursor Ion (m/z) | 219 | |
| Product Ions (m/z) | 161, 125 |
Table 2: Typical Recovery and Matrix Effect Data for Pesticide Analysis in Various Matrices
| Matrix Type | Analyte Class | Recovery (%) | Matrix Effect | Reference |
| Fruits & Vegetables | Herbicides | 70-120 | Often requires matrix-matched calibration | [14] |
| Soybean & Corn | 2,4-D | 86-107 | Minimal suppression observed with specific method | [1] |
| Water | 2,4-D | 95.98-115 | Insignificant effect on extraction efficiency | [15] |
| Human Urine | 2,4-D | 93-100 | Not specified | [16] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for matrix interference issues.
References
- 1. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 2. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deswater.com [deswater.com]
- 4. iris.unito.it [iris.unito.it]
- 5. selectscience.net [selectscience.net]
- 6. epa.gov [epa.gov]
- 7. it.restek.com [it.restek.com]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. unitedchem.com [unitedchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2,4-Dichlorophenoxy)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenoxy)acetonitrile in solution. The information is designed to help anticipate and address common stability challenges during experiments.
Troubleshooting Guide
Users may encounter issues related to the degradation of this compound in solution. The primary degradation pathway is likely the hydrolysis of the nitrile group to form 2,4-Dichlorophenoxyacetic acid (2,4-D). The following guide addresses potential problems and offers solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound, likely through hydrolysis to 2,4-D. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and in anhydrous solvents. Consider using a buffered solution at a slightly acidic to neutral pH (around 6-7) to minimize hydrolysis. |
| Appearance of a new peak in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of the degradation product, 2,4-Dichlorophenoxyacetic acid (2,4-D). | Confirm the identity of the new peak by comparing its retention time and mass spectrum with a 2,4-D standard. |
| Precipitation in aqueous solutions. | The degradation product, 2,4-D, may have lower solubility in the chosen solvent system compared to the parent compound. | Adjust the pH of the solution. 2,4-D is an acid and its solubility is pH-dependent. Alternatively, consider using a co-solvent to improve the solubility of both the parent compound and its degradation product. |
| Variability between experimental replicates. | Inconsistent storage conditions or handling of the solutions, leading to varying degrees of degradation. | Standardize solution preparation, storage, and handling procedures. Ensure all aliquots are stored under the same conditions and for similar durations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound in aqueous or protic solutions is the hydrolysis of the nitrile functional group. This reaction converts the nitrile to a carboxylic acid, resulting in the formation of 2,4-Dichlorophenoxyacetic acid (2,4-D). This hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][3][4]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to use anhydrous aprotic solvents and store the solution at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent moisture absorption. For aqueous solutions, buffering at a slightly acidic to neutral pH may help to slow the rate of hydrolysis.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7][8] A stability study can be performed by analyzing the solution at various time points and storage conditions to quantify the remaining parent compound and the formation of the degradation product, 2,4-D.
Q4: What solvents are recommended for dissolving this compound?
A4: For short-term use, common organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are suitable.[6][9] For long-term storage, anhydrous aprotic solvents are preferred to minimize hydrolysis. If aqueous buffers are required for an experiment, it is best to add the stock solution of the compound to the aqueous buffer immediately before use.
Q5: Are there any known stabilizers for phenoxyacetonitrile compounds?
A5: While specific stabilizers for this compound are not well-documented, general strategies to enhance stability include controlling the pH of the solution, storing at low temperatures, and protecting from light. For compounds susceptible to hydrolysis, the use of anhydrous solvents is a key stabilization strategy.
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
This protocol outlines a method to assess the stability of this compound in a given solvent system over time.
1. Materials:
- This compound
- 2,4-Dichlorophenoxyacetic acid (2,4-D) analytical standard
- HPLC-grade solvent of interest (e.g., acetonitrile, water, phosphate-buffered saline)
- HPLC or LC-MS system
2. Stock Solution Preparation:
- Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in an appropriate anhydrous organic solvent (e.g., acetonitrile).
- Prepare a stock solution of the 2,4-D standard in the same solvent.
3. Sample Preparation for Stability Study:
- Dilute the this compound stock solution to the final desired concentration in the test solvent(s) (e.g., 10 µg/mL in a mixture of acetonitrile and water).
- Prepare several aliquots of this solution in sealed vials.
4. Storage Conditions:
- Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
- Designate a set of vials for each time point of analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
5. Analytical Method:
- Use a validated HPLC or LC-MS method to separate and quantify this compound and 2,4-D. A reverse-phase C18 column is often suitable.[8]
- A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8]
- Detection can be performed using a UV detector (e.g., at 230 nm) or a mass spectrometer for higher sensitivity and specificity.[8]
6. Data Analysis:
- At each time point, analyze one aliquot from each storage condition.
- Create a calibration curve using the 2,4-D standard to quantify its formation.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of the parent compound remaining versus time for each condition to determine the stability profile.
Data Presentation
The stability of the structurally related compound, 2,4-D, under various conditions can provide some insight into the potential behavior of the core dichlorophenoxy moiety.
Table 1: Summary of 2,4-D Stability Data from Literature
| Condition | Matrix | Half-life | Reference |
| Aerobic | Soil | 6.2 days | [10] |
| Anaerobic | Aquatic | 41 to 333 days | [10][11] |
| Photolysis | Soil | 68 days | [10] |
| Hydrolysis (pH 5, 7, 9) | Sterile aqueous solution | Stable for 30 days | [12] |
| Hydrolysis of 2,4-D ethylhexyl ester (pH 7) | Sterile aqueous solution with 1% acetonitrile | 48.3 days | [12] |
| Hydrolysis of 2,4-D ethylhexyl ester (pH 9) | Sterile aqueous solution with 1% acetonitrile | 52.2 hours | [12] |
Note: This table summarizes the stability of 2,4-D and one of its esters, not this compound. It is provided for informational purposes regarding the stability of the dichlorophenoxyacetic acid structure.
Visualizations
The following diagrams illustrate the proposed degradation pathway and a general workflow for conducting a stability study.
Caption: Proposed hydrolysis pathway of this compound.
Caption: General experimental workflow for a stability study.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. epa.gov [epa.gov]
- 6. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 7. deswater.com [deswater.com]
- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 939. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental) [inchem.org]
Technical Support Center: Optimizing Synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(2,4-Dichlorophenoxy)acetonitrile and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile, typically chloroacetonitrile, by the sodium or potassium salt of 2,4-dichlorophenol (2,4-dichlorophenoxide). The phenoxide is generated in situ by reacting 2,4-dichlorophenol with a suitable base.
Q2: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A2: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate and yield.[1][2] In this synthesis, the reactants (2,4-dichlorophenoxide salt and chloroacetonitrile) may have different solubilities in a given solvent system (e.g., a biphasic system of an aqueous and an organic layer). The PTC facilitates the transfer of the phenoxide anion from the aqueous phase or solid surface to the organic phase where it can react with the chloroacetonitrile. This overcomes the immiscibility of the reactants and accelerates the reaction.[3]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions of concern are:
-
Hydrolysis of Chloroacetonitrile: In the presence of a strong base and water, chloroacetonitrile can hydrolyze to form chloroacetamide or other degradation products. Using an anhydrous weak base can help inhibit this.[2]
-
C-alkylation: While O-alkylation to form the desired ether is the major pathway, a minor amount of C-alkylation on the aromatic ring of 2,4-dichlorophenol can occur, leading to isomeric impurities.
-
Elimination Reactions: Although less common with primary halides like chloroacetonitrile, under strongly basic conditions and elevated temperatures, elimination reactions can potentially occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] By spotting the reaction mixture alongside the starting materials (2,4-dichlorophenol and chloroacetonitrile), you can observe the consumption of reactants and the formation of the product. An HPLC analysis can provide more quantitative information on the conversion of 2,4-dichlorophenol.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the 2,4-dichlorophenol. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Reagent Quality: Degradation of chloroacetonitrile or 2,4-dichlorophenol. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Switch to a stronger base like potassium carbonate or sodium hydroxide. Ensure the base is anhydrous if using a non-aqueous solvent. 2. Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 60-100°C.[2] 3. Verify the purity of your starting materials. Chloroacetonitrile should be handled with care as it can be unstable. 4. Extend the reaction time and monitor progress by TLC or HPLC.[2] |
| Formation of a Dark, Tarry Substance | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reagents and products. 2. Strongly Basic Conditions: Highly alkaline conditions can promote side reactions and degradation. | 1. Reduce the reaction temperature. Consider a step-wise heating profile. 2. Use a weaker base such as anhydrous potassium carbonate instead of sodium hydroxide. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or unreacted starting materials can prevent crystallization. 2. Incomplete Reaction: The presence of starting materials can lower the melting point of the mixture. | 1. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Purify the crude product using column chromatography before attempting recrystallization. 2. Confirm reaction completion via TLC or HPLC before workup. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue. 2. Emulsion Formation During Workup: This can make phase separation difficult. | 1. Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexane). 2. Add a saturated brine solution during the extraction to help break up emulsions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenol (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). If using a phase-transfer catalyst, add TBAB (0.05 - 0.1 eq).
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.1 - 1.5 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound Derivatives (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | K₂CO₃ (anhydrous) | NaOH (aqueous) | NaH in DMF | K₂CO₃ is a good choice to minimize hydrolysis of chloroacetonitrile.[2] NaOH in water can lead to side reactions. NaH in an aprotic solvent is a strong, non-nucleophilic base that can give high yields but requires anhydrous conditions. |
| Solvent | Acetonitrile | Acetone | Dimethylformamide (DMF) | Polar aprotic solvents like acetonitrile and DMF are generally preferred for Williamson ether synthesis as they can accelerate Sₙ2 reactions. |
| Catalyst | None | TBAB (5 mol%) | 18-Crown-6 (5 mol%) | Phase-transfer catalysts like TBAB can significantly improve reaction rates, especially in biphasic systems. Crown ethers can be used to solubilize potassium salts. |
| Temperature | 60°C | 80°C (Reflux) | 100°C | Higher temperatures generally increase the reaction rate, but may also promote the formation of byproducts. 80-85°C is a common starting point.[2] |
| Yield (%) | Moderate | High | High | Yields are highly dependent on the combination of all parameters. Optimized conditions can lead to yields exceeding 90%. |
| Purity (%) | Good | Moderate | Good | Purity is influenced by the extent of side reactions. Anhydrous conditions and milder bases often lead to higher purity. |
Visualizations
References
Troubleshooting low recovery of 2-(2,4-Dichlorophenoxy)acetonitrile during extraction
Disclaimer: Direct experimental data for the extraction of 2-(2,4-Dichlorophenoxy)acetonitrile is limited in publicly available literature. The following troubleshooting guide and protocols are based on the established chemistry of the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), general principles of organic nitrile chemistry, and standard liquid-liquid extraction techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery of this compound during extraction?
Low recovery of this compound can stem from several factors, including suboptimal pH of the aqueous phase, inappropriate choice of extraction solvent, formation of stable emulsions, and potential degradation of the analyte. Additionally, matrix effects from complex samples can suppress recovery rates.
Q2: Why is pH control important during the extraction of this compound?
While this compound is not as acidic as its carboxylic acid analog (2,4-D), the phenoxyacetic acid moiety can still be influenced by pH. More importantly, extreme pH values, particularly highly basic conditions, can lead to the hydrolysis of the nitrile group to a carboxamide or a carboxylate, resulting in the loss of the target analyte. Maintaining a neutral to slightly acidic pH is generally recommended to ensure the stability of the nitrile.
Q3: Which organic solvents are recommended for the extraction?
Acetonitrile is a commonly used and effective solvent for the extraction of polar to semi-polar organic compounds like phenoxyacetic acid derivatives from aqueous matrices. Other solvents such as ethyl acetate and dichloromethane can also be effective. The choice of solvent will depend on the sample matrix and the subsequent analytical method.
Q4: How can I prevent or break emulsions during the extraction process?
Emulsion formation is a common issue that can significantly lower recovery by trapping the analyte at the interface of the two liquid phases.[1] To prevent emulsions, gentle mixing or swirling is recommended over vigorous shaking.[1] If an emulsion does form, it can be broken by adding brine (a saturated NaCl solution), which increases the ionic strength of the aqueous phase, or by centrifugation.[1][2] Filtering through a glass wool plug can also be effective.[1]
Troubleshooting Guide for Low Recovery
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.
Problem 1: Consistently Low Recovery in All Samples
This often points to a fundamental issue with the extraction protocol itself.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate pH of the Aqueous Phase | Adjust the pH of the aqueous sample to a range of 4-6 before extraction. | While the nitrile is less sensitive to pH than the corresponding carboxylic acid, extreme pH can lead to hydrolysis. A slightly acidic to neutral pH ensures the stability of the nitrile group. |
| Suboptimal Extraction Solvent | If using a non-polar solvent, switch to a more polar solvent like acetonitrile or ethyl acetate. | This compound is expected to be a semi-polar compound, and a solvent with similar polarity will provide better solvation and higher extraction efficiency. |
| Insufficient Mixing/Contact Time | Increase the mixing time to 5-10 minutes of gentle inversion or use a mechanical shaker at a moderate speed. | Adequate contact time between the aqueous and organic phases is necessary to achieve equilibrium and maximize the transfer of the analyte into the organic phase. |
| Analyte Degradation | Ensure all solutions are kept cool and protected from light, especially if there are indications of instability. | Phenoxy compounds can be susceptible to photodegradation, and lower temperatures can slow down any potential hydrolytic degradation. |
Problem 2: Variable or Poor Recovery in Specific Sample Types (Matrix Effects)
If low recovery is observed only in certain matrices (e.g., plasma, soil extracts), matrix effects are a likely culprit.[3]
| Potential Cause | Recommended Solution | Scientific Rationale |
| Complex Sample Matrix | Incorporate a sample clean-up step, such as Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[4] | Complex matrices can contain interfering substances that either suppress the analytical signal or bind to the analyte, preventing its efficient extraction.[5] A clean-up step removes these interferences.[4] |
| High Protein Content (for biological samples) | Perform a protein precipitation step with a solvent like acetonitrile or methanol prior to liquid-liquid extraction.[5] | Proteins can bind to the analyte, sequestering it in the aqueous phase and leading to low recovery.[5] |
| High Lipid Content | A defatting step using a non-polar solvent like hexane may be necessary before the primary extraction. | Lipids can interfere with the partitioning of the analyte and cause issues in subsequent chromatographic analysis. |
Problem 3: Physical Problems During Extraction
These are issues observed during the physical separation process.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Persistent Emulsion Formation | 1. Add a small amount of brine (saturated NaCl solution).2. Centrifuge the sample at a moderate speed (e.g., 3000-4000 rpm) for 5-10 minutes.3. Filter the mixture through a glass wool plug.[1] | 1. Salting out increases the polarity of the aqueous phase, forcing the organic solvent and analyte to separate more cleanly.[1]2. Centrifugation provides a physical force to break the emulsion and separate the layers.[2]3. The glass wool provides a large surface area for the emulsion to break upon.[1] |
| Poor Phase Separation | Add a salting-out agent like anhydrous magnesium sulfate or sodium chloride to the extraction tube. | These salts increase the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent in the aqueous phase and promotes a cleaner separation. |
Proposed Experimental Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is a starting point and may require optimization for your specific sample matrix.
-
Sample Preparation:
-
For liquid samples (e.g., water, plasma), measure 5 mL into a 50 mL centrifuge tube.
-
For solid samples (e.g., soil, tissue), weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube and add 5 mL of water.
-
Adjust the pH of the aqueous sample to ~5 with a dilute acid (e.g., 0.1 M HCl).
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add a salting-out mixture (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Collection and Clean-up (if necessary):
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
For cleaner samples, the extract can be directly analyzed.
-
For complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step can be added. This involves adding a sorbent mixture (e.g., PSA and C18) to the extract, vortexing, and centrifuging again.
-
-
Final Preparation for Analysis:
-
Take an aliquot of the final extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
-
Data Presentation
As direct quantitative data for this compound is scarce, the following table provides the physicochemical properties of the related compound, 2,4-D, for reference.
Table 1: Physicochemical Properties of 2,4-Dichlorophenoxyacetic acid (2,4-D)
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O₃ | [6] |
| Molecular Weight | 221.03 g/mol | [6] |
| Melting Point | 138 °C | [7] |
| Water Solubility | 900 mg/L at 25 °C | [8] |
| log Kow | 2.81 | [6] |
| pKa | 2.73 | [6] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for Sensitive Detection of 2-(2,4-Dichlorophenoxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 2-(2,4-Dichlorophenoxy)acetonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer
The following guidance is primarily based on established methods for the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), due to the limited availability of specific literature for this compound. While the analytical principles are similar, optimization of the methods for this compound is essential.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Liquid Chromatography (LC) Issues
Question: I am not seeing a peak for my this compound standard. What should I do?
Answer:
-
Check Instrument Parameters:
-
Wavelength: Ensure your UV detector is set to an appropriate wavelength. While the optimal wavelength for this compound needs to be determined, a starting point based on 2,4-D is around 230 nm or 283 nm.[1][2] A UV-Vis scan of your standard will determine the absorbance maximum.
-
Mobile Phase Compatibility: Verify that your mobile phase is compatible with your analyte and column. A common mobile phase for related compounds is a mixture of acetonitrile and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[1][3]
-
Injection Volume: Ensure an adequate volume of your standard is being injected.
-
-
Verify Standard Integrity:
-
Prepare a fresh standard solution to rule out degradation.
-
Confirm the concentration of your stock solution.
-
-
Column Health:
-
The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or follow the manufacturer's regeneration protocol.
-
If the problem persists, consider replacing the column.
-
Question: My peak for this compound is broad and tailing. How can I improve the peak shape?
Answer:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Although this compound is less acidic than 2,4-D, small pH adjustments can still be beneficial. Try adding a low concentration of formic acid (e.g., 0.1%) to your mobile phase.[2]
-
Column Choice: The choice of stationary phase is critical. A C18 column is a good starting point for reversed-phase chromatography.[1] For more complex separations, a mixed-mode column could be considered.[4][5][6]
-
Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but it will also increase the run time.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase composition. Injecting in a stronger solvent can lead to peak distortion.
Mass Spectrometry (MS) Issues
Question: I am having trouble detecting this compound using LC-MS/MS. What are the likely parent and product ions?
Answer: While specific mass spectral data for this compound is not readily available, we can predict potential ions based on its structure and data from the related 2,4-D.
-
Parent Ion: In negative ion mode, you might observe the deprotonated molecule [M-H]⁻. For 2,4-D, the [M-H]⁻ ion is m/z 219 and 221 (due to chlorine isotopes).[3] For this compound (C8H5Cl2NO), the monoisotopic mass is approximately 212.97 g/mol . Therefore, look for a parent ion around m/z 213. In positive ion mode, you might see the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺.
-
Product Ions: Fragmentation will likely involve the loss of the acetonitrile group or cleavage of the ether bond. For 2,4-D, a common product ion is m/z 161, corresponding to the dichlorophenoxy anion.[3] A similar fragmentation for your analyte would also be expected.
Question: I am observing significant matrix effects in my sample analysis. How can I mitigate this?
Answer:
-
Sample Preparation: Employ a thorough sample cleanup procedure. Solid-phase extraction (SPE) can be very effective at removing interfering matrix components.[3]
-
Dilution: Diluting your sample can reduce the concentration of interfering substances. However, this may also lower your analyte concentration below the detection limit.
-
Internal Standard: Use a stable isotope-labeled internal standard if available. If not, a structurally similar compound that is not present in the sample can be used.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components. A longer gradient or a different column chemistry may be necessary.
Gas Chromatography (GC) Issues
Question: My results for this compound analysis by GC are not reproducible. What are the potential causes?
Answer:
-
Inlet Issues:
-
Column Bleed: High column bleed can interfere with peak integration and lead to an unstable baseline. Ensure you are using a low-bleed column suitable for your temperature program.
-
Derivatization (if applicable): While this compound is more volatile than 2,4-D and may not require derivatization, if you are performing a derivatization step, ensure it goes to completion and is reproducible. For related compounds, derivatization with agents like pentafluorobenzyl bromide has been used.[8]
Question: I am seeing ghost peaks in my GC chromatograms. What is the source?
Answer: Ghost peaks can arise from several sources:
-
Carryover: Previous injections of high-concentration samples can contaminate the system. Run several blank injections to wash out the system.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Use high-purity gas and ensure traps are functioning correctly.
-
Septum Bleed: Components from the septum can bleed into the inlet, especially at high temperatures. Use high-quality, low-bleed septa.
Frequently Asked Questions (FAQs)
1. What is a good starting point for an HPLC-UV method for this compound?
A good starting point would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water containing 0.1% acetic acid.[1] A gradient elution from a lower to a higher percentage of acetonitrile is recommended to ensure good separation.[9] The UV detector can be set at 230 nm or 283 nm initially.[1][2]
2. How can I prepare water samples for the analysis of this compound?
Salting-out assisted liquid-liquid extraction (SALLE) is a simple and effective method for extracting related compounds from water.[1] This typically involves adding acetonitrile as the extraction solvent and a salt (e.g., sodium chloride) to induce phase separation.[1][10] The pH of the water sample may need to be adjusted to optimize recovery.
3. What are the expected limits of detection (LOD) and quantification (LOQ) for this analyte?
For the related compound 2,4-D, highly sensitive methods like LC-MS/MS can achieve LODs in the low ng/mL to pg/mL range.[11][12] For HPLC-UV, the LOD is typically in the µg/L range.[1] It is reasonable to expect similar ranges for this compound with an optimized method.
4. Can I use a gas chromatography (GC) method for analysis?
Yes, GC is a viable technique. This compound is more volatile than its carboxylic acid counterpart (2,4-D), making it suitable for direct GC analysis without derivatization. A GC-MS method would provide both quantification and structural confirmation.[13] A non-polar capillary column like a DB-5ms would be a good starting point.[14]
5. How should I prepare solid samples like soil or agricultural products?
For solid samples, an initial extraction with a suitable solvent is necessary.[15] For related compounds in soil and corn, an alkaline hydrolysis step followed by extraction with acetonitrile has been used.[4][10] The hydrolysis step converts various forms of the analyte to a single form for easier extraction and analysis. This step may or may not be necessary for the acetonitrile derivative, depending on the sample matrix and the expected form of the analyte.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D). This data can serve as a benchmark for method development for this compound.
Table 1: Performance of HPLC-UV Method for 2,4-D in Water [1]
| Parameter | Value |
| Linearity (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.004 µg/L |
| Limit of Quantification (LOQ) | 0.01 µg/L |
| Recovery | 95.98 - 115% |
| Precision (%RSD) | 0.22 - 6.74% |
Table 2: Performance of LC-MS/MS Method for 2,4-D in Soybean and Corn [4]
| Parameter | Value |
| Recovery (at 10, 100, 500 ng/g) | 86 - 107% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Water Samples (Adapted from 2,4-D Method)[1]
1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE): a. Take 4 mL of the water sample. b. Adjust the pH to a suitable level (for 2,4-D, pH 2 is used; this may need optimization for the acetonitrile derivative). c. Add 1 mL of acetonitrile (extraction solvent). d. Add 5 mL of a 5% (w/v) sodium chloride solution (salting-out agent). e. Vortex the mixture vigorously for 3 minutes. f. Centrifuge to separate the layers. g. Collect the upper acetonitrile layer for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with 0.5% acetic acid.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 283 nm (or the determined λmax for the analyte).
-
Injection Volume: 100 µL.
Protocol 2: LC-MS/MS Analysis of this compound in Complex Matrices (e.g., Soil, Food; Adapted from 2,4-D Method)[4][10]
1. Sample Preparation: a. To a 5 g homogenized sample, add 15 mL of water. b. Optional Hydrolysis Step (if needed): Add 300 µL of 5 N sodium hydroxide and shake for 30 minutes. Neutralize with 300 µL of 5 N sulfuric acid. c. Add 10 mL of acetonitrile and shake for 2 minutes. d. Add a mixture of 6 g of magnesium sulfate and 1.5 g of sodium chloride to induce phase separation. e. Shake for 2 minutes and centrifuge at 3000 rpm for 5 minutes. f. Take an aliquot of the acetonitrile supernatant, dilute 1:1 with water, and filter before LC-MS/MS analysis.[4]
2. LC-MS/MS Conditions:
-
Column: Mixed-mode or C18 column.
-
Mobile Phase A: 50 mM ammonium formate in water, pH 2.9.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., starting with a higher percentage of A and ramping up B). A 30:70 (A:B) isocratic mobile phase was used for 2,4-D on a mixed-mode column.[4]
-
Ionization Mode: Negative ion electrospray (ESI-).
-
MS/MS Transitions: Monitor the transition from the parent ion to the most abundant product ion (to be determined experimentally).
Visualizations
Caption: Workflow for HPLC-UV analysis of water samples.
Caption: Troubleshooting logic for common LC peak problems.
References
- 1. deswater.com [deswater.com]
- 2. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 3. epa.gov [epa.gov]
- 4. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Highly Sensitive, Label-Free Detection of 2,4-Dichlorophenoxyacetic Acid Using an Optofluidic Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas-liquid chromatography and gas-liquid chromatography combined with mass spectrometry of a butyl ester formulation of (2,4-dichlorophenoxy) acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation Technical Tip [discover.phenomenex.com]
Reducing by-product formation in 2-(2,4-Dichlorophenoxy)acetonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile. The content is designed to help identify and resolve common issues encountered during this Williamson ether synthesis reaction, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is a Williamson ether synthesis, which involves the reaction of 2,4-dichlorophenol with chloroacetonitrile in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 2,4-dichlorophenoxide, which then attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction to form the desired ether.
Q2: What are the most common by-products in this reaction?
A2: The primary by-products to be aware of are:
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation) to form the desired ether or through the aromatic ring (C-alkylation), leading to the formation of (cyanomethyl)-2,4-dichlorophenols.[1]
-
Hydrolysis of Chloroacetonitrile: In the presence of a strong base and water, chloroacetonitrile can hydrolyze to form 2-chloroacetamide.[2] This consumes the electrophile and can complicate purification.
-
Unreacted 2,4-Dichlorophenol: Incomplete reaction will leave residual starting material, which can be challenging to separate from the product due to similar polarities.
Q3: How can I minimize the formation of the C-alkylation by-product?
A3: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Protic solvents can solvate the phenoxide oxygen, potentially favoring C-alkylation.[1] Using a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) generally favors O-alkylation.[3] Additionally, larger counter-ions (e.g., from potassium or cesium bases) can favor O-alkylation compared to smaller ions like lithium.[3]
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly beneficial, especially in solid-liquid or liquid-liquid reaction systems.[4] The PTC helps to transport the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the chloroacetonitrile.[4] This can lead to faster reaction rates, milder reaction conditions, and potentially higher yields and selectivity.[5]
Q5: My reaction is sluggish or incomplete. What are the likely causes?
A5: Several factors could contribute to a slow or incomplete reaction:
-
Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the 2,4-dichlorophenol. Consider using a stronger base or ensuring the base is not of poor quality.
-
Poor solvent choice: Protic or nonpolar solvents can slow down the rate of SN2 reactions.[3] Switching to a polar aprotic solvent is often beneficial.
-
Low reaction temperature: Like most SN2 reactions, the rate is temperature-dependent. A modest increase in temperature (e.g., 50-80 °C) can significantly improve the reaction rate.[3]
-
Poor quality of reagents: Ensure that the 2,4-dichlorophenol and chloroacetonitrile are of high purity and that the solvent is anhydrous, as water can lead to side reactions.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of by-products (C-alkylation, hydrolysis). 3. Suboptimal reaction conditions. 4. Loss of product during workup and purification. | 1. Increase reaction time or temperature. 2. Use a stronger, non-nucleophilic base (e.g., K₂CO₃, NaH). 3. Switch to a polar aprotic solvent (e.g., acetonitrile, DMF). 4. Consider using a phase-transfer catalyst. 5. Optimize the purification procedure (e.g., choice of recrystallization solvent). |
| Presence of a Significant Amount of Unreacted 2,4-Dichlorophenol | 1. Insufficient amount or strength of the base. 2. Short reaction time or low temperature. 3. Deactivation of the phenoxide by proton sources (e.g., water in the solvent). | 1. Use at least a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃). 2. Increase the reaction time and/or temperature. 3. Ensure all reagents and solvents are anhydrous. |
| Detection of C-Alkylated By-products | 1. Phenoxide is an ambident nucleophile. 2. Reaction conditions favoring C-alkylation (e.g., protic solvent, small counter-ion).[1][3] | 1. Use a polar aprotic solvent (e.g., acetonitrile, acetone, DMF).[3] 2. Employ a base with a larger counter-ion (e.g., K₂CO₃ or Cs₂CO₃ over NaH).[3] 3. The use of a phase-transfer catalyst can also enhance O-alkylation selectivity. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. The product itself may have a low melting point or exist as a polymorphic mixture. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Try a variety of recrystallization solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). 3. Use a seed crystal to induce crystallization. 4. Cool the solution slowly to encourage crystal growth. |
| Formation of 2-Chloroacetamide Impurity | 1. Hydrolysis of chloroacetonitrile by the base, especially in the presence of water.[2] | 1. Use anhydrous reaction conditions. 2. Employ a non-hydroxide base (e.g., K₂CO₃, NaH) to minimize water formation. 3. Add the base portion-wise to control the reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound using Potassium Carbonate
This protocol is a representative method based on the principles of the Williamson ether synthesis.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension and add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.
Visualizations
Logical Relationship of By-product Formation
Caption: Factors influencing by-product formation in the synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for synthesis and purification.
References
Technical Support Center: Chromatographic Analysis of 2-(2,4-Dichlorophenoxy)acetonitrile
Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols have been developed based on established chromatographic principles and data from the analysis of structurally similar compounds, such as 2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) and other aromatic nitriles. Specific optimization will be required for your particular sample matrix and instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of 2-(2,4-Dichlorophenoxy)acetonitrile?
A1: For initial method development, a reversed-phase HPLC method is recommended. Due to the aromatic and polar nature of the nitrile group, a C18 column is a suitable starting point. A mobile phase consisting of acetonitrile and water is commonly used for similar compounds.[1][2] The addition of a small amount of acid, such as formic acid, can help to improve peak shape.
Q2: Which detector is most suitable for the analysis of this compound?
A2: The dichlorophenoxy group in the molecule contains a chromophore that allows for sensitive detection by a UV spectrophotometer.[2] For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (LC-MS/MS) can be utilized.[1][3]
Q3: Can I use the same method for this compound as I use for 2,4-D?
A3: While the methods will be similar, they are unlikely to be identical. The nitrile group is less acidic than the carboxylic acid group of 2,4-D, which will affect its retention behavior. You will likely need to adjust the mobile phase composition and gradient to achieve optimal separation.
Q4: Are there any specific sample preparation considerations for this compound?
A4: Sample preparation will be matrix-dependent. For analysis of the bulk compound, dissolution in a suitable organic solvent like acetonitrile is a good starting point. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-eluting Peaks
Question: I am observing poor resolution between my analyte peak and an impurity. How can I improve the separation?
Answer: Poor resolution is a common issue in chromatography. Here are several approaches to enhance the separation between closely eluting peaks:
-
Optimize the Mobile Phase:
-
Change the Organic Solvent Ratio: If using a gradient, try making it shallower to increase the separation time between peaks. For isocratic elution, systematically vary the ratio of acetonitrile to water.[1]
-
Change the Organic Solvent: Replacing acetonitrile with methanol, or using a ternary mixture, can alter the selectivity of the separation.
-
Adjust the pH: If working with a buffered mobile phase, small changes in pH can alter the ionization state of interfering compounds, thereby changing their retention time.
-
-
Modify the Stationary Phase:
-
Column Chemistry: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which will offer different selectivities.
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
-
Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Issue 2: Peak Tailing
Question: My peak for this compound is showing significant tailing. What could be the cause and how do I fix it?
Answer: Peak tailing can be caused by a number of factors, often related to secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: The nitrile group can interact with free silanol groups on the silica support of the stationary phase.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the silanol groups. Using a modern, end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, a guard column may be necessary to protect the analytical column.
-
Issue 3: Retention Time Drift
Question: The retention time for my analyte is shifting between injections. What is causing this instability?
Answer: Unstable retention times can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase the equilibration time at the end of your gradient program.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Ensure mobile phase bottles are capped and that the online mixing system is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Inspect the pump for leaks and listen for unusual noises. Perform routine maintenance on pump seals and check valves.
-
Data Presentation
Table 1: Suggested Starting HPLC-UV Method Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Detection | 230 nm or 283 nm[2] |
Table 2: Suggested Starting LC-MS/MS Method Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B ramped to 100% B over 1 minute, held for 5 minutes, then re-equilibrate |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | To be determined by infusion of a standard solution |
Experimental Protocols
Protocol 1: General HPLC Method Development for Resolution Enhancement
-
Initial Scoping:
-
Prepare a standard solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform an initial injection using the suggested starting HPLC-UV parameters from Table 1.
-
Evaluate the initial chromatogram for peak shape, retention time, and the presence of any impurities.
-
-
Mobile Phase Optimization:
-
Gradient Adjustment: If resolution is poor, first adjust the gradient slope. A shallower gradient will provide more time for separation.
-
Isocratic Elution: If the initial separation is reasonable, you can develop an isocratic method by determining the mobile phase composition at the time of elution from the gradient run and adjusting from there.
-
Solvent Selection: If co-elution persists, substitute acetonitrile with methanol and re-run the initial scoping gradient to assess the change in selectivity.
-
-
Stationary Phase Screening:
-
If mobile phase optimization on a C18 column is insufficient, screen alternative column chemistries. A phenyl-hexyl column can provide different selectivity for aromatic compounds. A polar-embedded phase column can offer different interactions with the nitrile group.
-
-
Parameter Refinement:
-
Once a suitable mobile phase and stationary phase combination is identified, fine-tune the flow rate and column temperature to achieve the desired resolution and run time.
-
Visualizations
Caption: Troubleshooting workflow for enhancing chromatographic resolution.
Caption: Logical workflow for HPLC method development.
References
Validation & Comparative
Comparative Analysis of Synthesis Routes for 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The production of 2-(2,4-Dichlorophenoxy)acetonitrile, a key intermediate in the synthesis of various herbicides and pharmaceuticals, can be achieved through several synthetic pathways. The choice of a particular route is often dictated by factors such as yield, purity, reaction conditions, cost, and environmental impact. This guide provides a comprehensive comparison of three primary methodologies for the synthesis of this compound: Williamson Ether Synthesis, Phase-Transfer Catalysis (PTC), and Ullmann Condensation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Ullmann Condensation |
| Starting Materials | 2,4-Dichlorophenol, Chloroacetonitrile | 2,4-Dichlorophenol, Chloroacetonitrile | 2,4-Dichlorophenol, Bromoacetonitrile |
| Key Reagents | Strong base (e.g., NaOH, KOH) | Phase-transfer catalyst (e.g., TBAB), Base (e.g., K₂CO₃) | Copper catalyst (e.g., CuI), Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | Biphasic (e.g., Toluene/Water) or Organic solvent (e.g., Acetonitrile) | High-boiling polar (e.g., DMF, Dioxane) |
| Reaction Temperature | 50-100 °C | Room temperature to 80 °C | 100-150 °C |
| Typical Reaction Time | 2 - 6 hours | 1 - 5 hours | 12 - 24 hours |
| Reported Yield | 85-95% | 90-98% | 70-85% |
| Purity | Good to High | High to Excellent | Good |
| Key Advantages | Well-established, readily available reagents. | Milder conditions, high yields, faster reaction times, catalyst recyclability. | Suitable for less reactive aryl halides. |
| Key Disadvantages | Requires strong bases, may require higher temperatures. | Catalyst cost and potential for contamination. | Harsh reaction conditions, expensive catalyst and ligands, longer reaction times. |
Synthetic Route Diagrams
Caption: Comparative overview of the three main synthetic routes.
Detailed Experimental Protocols
Route 1: Williamson Ether Synthesis
This classical method involves the reaction of a sodium or potassium salt of 2,4-dichlorophenol with chloroacetonitrile.
Experimental Protocol:
-
To a solution of 2,4-dichlorophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
To this mixture, add chloroacetonitrile (1.1 equivalents) dropwise.
-
Heat the reaction mixture to a temperature between 50-100 °C and maintain it for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 2: Phase-Transfer Catalysis (PTC)
This approach offers a more efficient and milder alternative to the classical Williamson ether synthesis by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase.
Experimental Protocol:
-
In a round-bottom flask, combine 2,4-dichlorophenol (1 equivalent), chloroacetonitrile (1.2 equivalents), potassium carbonate (K₂CO₃) (2 equivalents), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents).
-
Add a suitable organic solvent, such as acetonitrile or toluene. If using a biphasic system, water is added.
-
Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C for 1-5 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and wash the filter cake with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining catalyst and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the formation of the ether linkage, particularly when dealing with less reactive aryl halides.
Experimental Protocol:
-
To a flame-dried Schlenk flask, add copper(I) iodide (CuI) (0.1 equivalents), a suitable ligand such as 1,10-phenanthroline (0.2 equivalents), and cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a solution of 2,4-dichlorophenol (1 equivalent) and bromoacetonitrile (1.2 equivalents) in a dry, high-boiling polar solvent like DMF or dioxane.
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram
Navigating the Analytical Landscape for 2-(2,4-Dichlorophenoxy)acetonitrile: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals engaged in the analysis of emerging chemical entities, establishing robust and validated analytical methods is a cornerstone of reliable data generation. This guide provides a comparative overview of potential analytical methodologies for the quantification and characterization of 2-(2,4-Dichlorophenoxy)acetonitrile. Due to a scarcity of publicly available, validated methods specifically for this analyte, this document leverages experimental data from structurally analogous compounds—namely phenoxyacetonitriles, bromoxynil, and dichlorobenzonitrile—to provide a foundational framework for method development and validation.
This comparative analysis explores the application of two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice between these methods is contingent on the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of HPLC and GC-based methods for compounds structurally related to this compound. This data, gleaned from various studies, offers a valuable starting point for establishing performance expectations for a newly developed method.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance for Structurally Similar Compounds
| Analyte | Method | Stationary Phase | Mobile Phase | Detection | Linearity (R²) | LOD | LOQ | Recovery (%) |
| Bromoxynil | RP-HPLC-UV | C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (90:10) | UV at 286 nm | 0.992 | - | - | - |
| Bromoxynil Octanoate | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | - | - | - | - |
| 2-(4-Chlorophenoxy)acetonitrile (Expected) | HPLC-UV | C18 | Acetonitrile and aqueous buffer | UV | > 0.999 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 95 - 105% |
Table 2: Gas Chromatography (GC) Method Performance for Structurally Similar Compounds
| Analyte | Method | Stationary Phase | Derivatization | Detection | Key Findings |
| Dichlobenil | GC-MS | Capillary GC (various phases) | Not mandatory for parent compound | MS | Can be analyzed directly, but metabolites may require derivatization. |
| Bromoxynil | GC | - | Methylation (with diazomethane) | - | Comparison with HPLC results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for HPLC-UV and GC-MS analysis based on the investigation of analogous compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Phenoxyacetonitrile Derivatives
This protocol is a generalized procedure suitable for the analysis of phenoxyacetonitrile compounds and can be adapted for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid or Formic acid (for mobile phase modification).
-
Analytical standard of the target analyte (e.g., Bromoxynil, MCPA).[1]
3. Standard Solution Preparation:
-
Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 150, 200, 250, 300, and 350 mg/L).[1]
4. Sample Preparation:
-
For liquid samples (e.g., wastewater), a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.[2]
-
For solid samples, an appropriate extraction solvent should be selected.
-
Filter the final sample extract through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized for adequate separation. For example, a mobile phase of Methanol:Water (90:10) has been used for the simultaneous determination of Bromoxynil and MCPA.[1]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: The wavelength should be set at the absorbance maximum of the analyte. For instance, bromoxynil has been detected at 286 nm.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Dichlorobenzonitrile Compounds
This protocol outlines a general approach for the analysis of dichlorobenzonitrile compounds, which can serve as a basis for developing a method for this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms).
2. Reagents and Standards:
-
A high-purity analytical standard of the target analyte.
-
Organic solvents for extraction and dilution (e.g., dichloromethane, hexane).
-
Derivatizing agents if necessary (e.g., for metabolites).
3. Standard Solution Preparation:
-
Prepare a stock solution of the analytical standard in a suitable solvent (e.g., toluene/acetonitrile).
-
Prepare working standards by serial dilution for calibration.
4. Sample Preparation:
-
Solid Phase Extraction (SPE): This is a common technique for cleaning up water samples before GC-MS analysis.[4]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample extraction.
-
Derivatization: For analytes with poor chromatographic performance or volatility, derivatization may be required.
5. GC-MS Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: The mass spectrometer should be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for HPLC method validation and a logical comparison of the primary analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and GC Methods.
References
Navigating the Analytical Landscape for 2,4-D and its Derivatives: A Comparative Guide
A notable scarcity of direct inter-laboratory comparison studies for 2-(2,4-Dichlorophenoxy)acetonitrile necessitates a broader examination of the analytical methodologies applied to its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its primary metabolites. The principles and techniques detailed herein for 2,4-D are fundamentally applicable to the analysis of its nitrile derivative and offer a robust framework for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of analytical methods for 2,4-D and its related compounds, drawing upon a comprehensive U.S. Environmental Protection Agency (EPA) method validation study that includes an independent laboratory validation (ILV), effectively serving as a two-laboratory comparison. Additional single-laboratory validation data is incorporated to present a wider perspective on available analytical technologies.
Comparative Analysis of Method Performance
The following table summarizes the quantitative performance data from the EPA's enforcement-level method validation (ECM) and the independent laboratory validation (ILV) for the analysis of 2,4-D and its metabolites in various water matrices. This provides a direct comparison of the method's robustness and reproducibility between two distinct laboratories.
| Analyte | Matrix | Fortification Level (µg/L) | Laboratory | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,4-D | Drinking Water | 0.10 (LOQ) | ECM | 95 | 5.8 |
| ILV | 98 | 3.1 | |||
| 1.00 (10xLOQ) | ECM | 99 | 3.4 | ||
| ILV | 97 | 2.5 | |||
| Ground Water | 0.10 (LOQ) | ECM | 92 | 7.1 | |
| ILV | 96 | 4.2 | |||
| 1.00 (10xLOQ) | ECM | 101 | 2.9 | ||
| ILV | 95 | 3.7 | |||
| Surface Water | 0.10 (LOQ) | ECM | 88 | 8.0 | |
| ILV | 93 | 5.1 | |||
| 1.00 (10xLOQ) | ECM | 102 | 1.8 | ||
| ILV | 94 | 4.8 | |||
| 2,4-Dichlorophenol (2,4-DCP) | Drinking Water | 0.10 (LOQ) | ECM | 93 | 6.5 |
| ILV | 97 | 3.3 | |||
| 1.00 (10xLOQ) | ECM | 64 | 4.1 | ||
| ILV | 96 | 2.8 | |||
| Ground Water | 0.10 (LOQ) | ECM | 90 | 7.8 | |
| ILV | 95 | 4.5 | |||
| 1.00 (10xLOQ) | ECM | 98 | 3.1 | ||
| ILV | 94 | 4.1 | |||
| Surface Water | 0.10 (LOQ) | ECM | 85 | 8.8 | |
| ILV | 92 | 5.4 | |||
| 1.00 (10xLOQ) | ECM | 99 | 2.1 | ||
| ILV | 93 | 5.2 | |||
| 2,4-Dichloroanisole (2,4-DCA) | Drinking Water | 0.10 (LOQ) | ECM | 96 | 5.2 |
| ILV | 99 | 2.9 | |||
| 1.00 (10xLOQ) | ECM | 100 | 3.1 | ||
| ILV | 98 | 2.1 | |||
| Ground Water | 0.10 (LOQ) | ECM | 94 | 6.8 | |
| ILV | 97 | 3.9 | |||
| 1.00 (10xLOQ) | ECM | 102 | 2.5 | ||
| ILV | 96 | 3.3 | |||
| Surface Water | 0.10 (LOQ) | ECM | 90 | 7.5 | |
| ILV | 95 | 4.8 | |||
| 1.00 (10xLOQ) | ECM | 103 | 1.5 | ||
| ILV | 95 | 4.3 |
Data sourced from EPA MRID Nos. 49709301 and 49709302.[1] The Limit of Quantification (LOQ) for all analytes was 0.10 µg/L, and the Limit of Detection (LOD) was 0.03 µg/L.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following protocols are summarized from the EPA method validation report for the analysis of 2,4-D and its metabolites in water.[1]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Acidification: Acidify a 40 mL water sample with 1.0 mL of 2 N hydrochloric acid (HCl).
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (60-mg, 3-mL) with 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.
-
Sample Loading: Apply the acidified sample to the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Cartridge Washing: Wash the cartridge with 1 mL of 0.1 N HCl.
-
Analyte Elution: Elute the analytes with two 0.5-mL aliquots of a solution of acetonitrile and methanol (80:20, v/v) containing 0.1% acetic acid.
-
Concentration and Reconstitution: Evaporate the eluate to approximately 0.5 mL under a stream of nitrogen at 40°C. Reconstitute the sample to a final volume of 1.0 mL with water containing 0.1% acetic acid.
Instrumental Analysis: LC-MS/MS
-
Instrumentation: Applied Biosystems API5000 LC-MS/MS or equivalent.[1]
-
Column: Synergi Hydro-RP, 4.6 x 75 mm, 4-µm.[1]
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Acetonitrile:methanol (80:20, v/v) with 0.1% acetic acid
-
Gradient: 45:55 (A:B)[1]
-
-
Ionization Mode: Negative-ion Atmospheric Pressure Chemical Ionization (APCI) in tandem MS (MRM).[1]
-
Injection Volume: 10 µL.[1]
-
Monitored Transitions (m/z):
Instrumental Analysis: GC-MS
-
Instrumentation: Agilent Model 6890A gas chromatograph with an Agilent Model 5973N mass spectrometer or equivalent.[1]
-
Column: Durabond-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program: 80°C for 1.2 min, ramp to 320°C at 20°C/min, hold for 2.0 min.[1]
-
Ionization Mode: Electron Impact (EI).[1]
-
Monitored Ions (m/z) for 2,4-DCA: 176 (quantification), 178 (confirmation 1), 161 (confirmation 2).[1]
Visualizing the Analytical Process
To better understand the flow of analysis, the following diagrams illustrate the general experimental workflow and the logical considerations for method selection.
Caption: Experimental workflow for the analysis of 2,4-D and its metabolites.
Caption: Logical flow for selecting an analytical method for 2,4-D and related compounds.
References
A Comparative Toxicity Study: 2-(2,4-Dichlorophenoxy)acetonitrile vs. 2,4-D
A detailed guide for researchers, scientists, and drug development professionals on the known toxicological profiles of 2,4-Dichlorophenoxyacetic acid (2,4-D) and a discussion on the anticipated toxicity of the structurally related 2-(2,4-Dichlorophenoxy)acetonitrile.
This guide provides a comprehensive comparison of the available toxicological data for the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and addresses the significant data gap for the less-studied compound, this compound. While a direct comparative study is not available in the current literature, this document compiles existing data for 2,4-D and offers a predictive toxicological perspective for this compound based on its structural moieties.
Executive Summary
Extensive research has characterized the toxicological profile of 2,4-D, revealing moderate acute toxicity, a complex genotoxicity profile, and mechanisms of action primarily involving the mimicry of the plant hormone auxin and the induction of oxidative stress. In contrast, specific toxicological data for this compound is largely unavailable in publicly accessible literature. This guide presents the known data for 2,4-D in clearly structured tables and provides detailed experimental protocols for key toxicological assays. For this compound, a discussion on the potential toxicity is included, based on the known effects of the phenoxyacetic acid group and the nitrile functional group.
Data Presentation: A Comparative Overview
Due to the lack of specific experimental data for this compound, the following tables primarily summarize the toxicological data for 2,4-D. The corresponding fields for this compound are marked as "Data not available."
Table 1: Acute Toxicity (LD50) of 2,4-D
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 639 - 1646 | [1] |
| Mouse | Oral | 138 | [1] |
| Rabbit | Dermal | >2000 | [1] |
Note on this compound: While no specific LD50 data is available, the presence of the nitrile group (-CN) is a cause for concern. Acetonitrile and related compounds can be metabolized to cyanide, which is highly toxic. Therefore, it is plausible that this compound could exhibit significant acute toxicity.
Table 2: Genotoxicity Profile of 2,4-D
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Generally Negative | [2] |
| Comet Assay | Various cell lines | Positive (DNA damage) | [3][4][5][6] |
| Micronucleus Test | Rodents (in vivo) | Positive (chronic exposure) | [3] |
| Chromosomal Aberrations | Mammalian cells (in vitro) | Positive | [5] |
Note on this compound: The genotoxicity of this compound has not been reported. However, the phenoxyacetic acid moiety present in its structure is shared with 2,4-D, which has shown evidence of genotoxicity in some assays. Therefore, it is reasonable to hypothesize that this compound may also possess genotoxic potential.
Table 3: Cytotoxicity of 2,4-D
| Cell Line | Assay | Effect | Reference |
| CHO-K1 | MTT Assay | Inhibition of cell viability | [7] |
| Human Lymphocytes | Apoptosis Assays | Induction of apoptosis | |
| HepG2 | MTT Assay | Reduced cell viability |
Note on this compound: Cytotoxicity data for this compound is not available. The anticipated cytotoxicity would likely be influenced by both the phenoxyacetic acid portion and the nitrile group.
Mechanisms of Toxicity
2,4-Dichlorophenoxyacetic Acid (2,4-D)
The primary mechanism of action for 2,4-D in plants is as a synthetic auxin, leading to uncontrolled growth and eventual death. In animals, the toxic effects are not fully elucidated but are thought to involve:
-
Oxidative Stress: 2,4-D has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage.[8]
-
Disruption of Cellular Signaling: It can interfere with various signaling pathways within the cell.
-
Mitochondrial Dysfunction: Some studies suggest that 2,4-D can impact mitochondrial function.
This compound
The mechanism of toxicity for this compound is unknown. However, based on its structure, two primary pathways of toxicity can be hypothesized:
-
Phenoxyacetic Acid-like Effects: The 2,4-dichlorophenoxy moiety is identical to that in 2,4-D, suggesting it could potentially exert similar effects, such as inducing oxidative stress.
-
Nitrile Group Toxicity: The acetonitrile group could be metabolized in vivo to release cyanide, a potent inhibitor of cellular respiration.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and widely used in toxicology research.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Protocol:
-
Animal Model: Typically, rats or mice are used. Animals are housed in standard conditions and acclimatized before the experiment.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Dose Administration: A single dose of the test substance is administered to animals via oral gavage. A range of doses is used across different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Protocol:
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA damage in individual eukaryotic cells.
Protocol:
-
Cell Preparation: Cells are treated with the test substance.
-
Embedding: Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[4]
MTT Assay (Cytotoxicity)
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Cells are seeded in a multi-well plate and exposed to various concentrations of the test substance.
-
MTT Addition: After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
Conclusion
This comparative guide highlights the well-documented toxicological profile of 2,4-D and the significant lack of data for this compound. While 2,4-D exhibits moderate acute toxicity and some evidence of genotoxicity, its mechanisms of action are relatively well-understood. The absence of data for this compound necessitates a cautious approach, with its potential toxicity likely influenced by both the phenoxyacetic acid structure and the nitrile functional group. Further research, including the key toxicological assays outlined in this guide, is crucial to accurately characterize the toxicological profile of this compound and enable a direct and meaningful comparison with 2,4-D. Researchers and professionals in drug development should prioritize these studies to ensure a comprehensive understanding of the potential risks associated with this compound.
References
- 1. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 2. Potential of 2,4-dichlorophenoxyacetic acid conjugates as promutagens in the Salmonella/microsome mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.7 2,4-D (020) (T)** [fao.org]
- 4. Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984) [inchem.org]
- 5. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADEQUACY OF THE DATABASE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Efficacy of Herbicide Intermediates: A Comparative Guide to 2,4-D Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic pathways for the production of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used phenoxy herbicide. We will explore the efficacy of the conventional industrial routes and compare them with a potential alternative pathway involving 2-(2,4-Dichlorophenoxy)acetonitrile as a key intermediate. This analysis is supported by experimental data from peer-reviewed literature and patents, with detailed methodologies provided for key experiments.
Introduction to 2,4-D Synthesis
The herbicide 2,4-D is a synthetic auxin that acts as a plant growth regulator, leading to uncontrolled growth and eventual death in broadleaf weeds.[1][2] Its synthesis is a cornerstone of the agrochemical industry. The most common industrial production methods for 2,4-D start with either the chlorination of phenol followed by condensation, or the condensation of a pre-chlorinated phenol with an acetic acid derivative.[3][4] This guide will delve into two primary, well-established routes and a third, less-documented pathway utilizing a nitrile intermediate.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for an active pharmaceutical ingredient or an agrochemical is a critical decision influenced by factors such as yield, purity, cost, safety, and environmental impact. Here, we compare three distinct pathways to 2,4-D.
Route 1: Condensation of 2,4-Dichlorophenol with a Haloacetic Acid Derivative
This is the most prevalent industrial method for 2,4-D production.[5] It involves the reaction of 2,4-dichlorophenol with chloroacetic acid or its salts, such as sodium chloroacetate or haloacetates, in an alkaline medium.[6][7]
Route 2: Chlorination of Phenoxyacetic Acid
An alternative approach begins with the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, which is then subsequently chlorinated to yield 2,4-D.[8] This method is considered to have safety advantages as it avoids the handling of chlorinated phenols, which can be precursors to dioxin formation.[9]
Route 3 (Hypothetical): Hydrolysis of this compound
While not a mainstream industrial process, the synthesis of 2,4-D via the hydrolysis of this compound presents a chemically plausible alternative. This route would first involve the synthesis of the nitrile intermediate, followed by its hydrolysis to the final carboxylic acid product.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes, providing a clear comparison of their performance based on available experimental data.
Table 1: Synthesis of 2,4-D via Condensation of 2,4-Dichlorophenol with Haloacetate (Route 1)
| Parameter | Value | Reference |
| Starting Materials | 2,4-Dichlorophenol, Methyl Chloroacetate, Anhydrous Sodium Carbonate | [7] |
| Catalyst | Tetrabutylammonium Bromide | [7] |
| Reaction Time | 24 hours (condensation), 10 hours (hydrolysis) | [7] |
| Yield | 98.0% | [7] |
| Purity (Effective Component) | 98.1% | [7] |
| Key Impurity (Free Phenol) | 100 ppm | [7] |
Table 2: Synthesis of 2,4-D via Chlorination of Phenoxyacetic Acid (Route 2)
| Parameter | Value | Reference |
| Starting Materials | Phenoxyacetic Acid, Chlorine | [10] |
| Solvent | Acetic Acid | [10] |
| Reaction Time | 3 hours | [10] |
| Yield | Not explicitly stated, but high | [10] |
| Purity | 98-100% | [10] |
| Key Advantage | "Completely free of dioxines" | [10] |
Table 3: Hypothetical Synthesis of 2,4-D via Hydrolysis of this compound (Route 3)
| Parameter | Value | Notes |
| Starting Material | This compound | Assumed to be synthesized separately |
| Reaction Type | Acid or Alkaline Hydrolysis | General chemical principle |
| Expected Yield | High (typically >90% for nitrile hydrolysis) | Based on general literature for nitrile hydrolysis |
| Purity | Dependent on the purity of the starting nitrile and purification method | |
| Key Considerations | Two-step process (nitrile synthesis + hydrolysis), potential for amide byproduct formation |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Experimental Protocol for Route 1: Condensation of 2,4-Dichlorophenol with Methyl Chloroacetate
Based on Patent CN109776301B [7]
-
Reaction Setup: A 15 L reaction flask is charged with 1956.0 g (12.0 mol) of 2,4-dichlorophenol, 1908.0 g (18.0 mol) of anhydrous sodium carbonate, 1953.0 g (18.0 mol) of methyl chloroacetate, and 97.8 g of tetrabutylammonium bromide as a catalyst.
-
Condensation: The mixture is heated to 80-85 °C to melt the reactants and stirred. The reaction is monitored by HPLC and allowed to proceed for 24 hours until no 2,4-dichlorophenol is detected.
-
Hydrolysis: 6500.0 g of water is added to the reaction system, and the mixture is heated to reflux. The hydrolysis is monitored by HPLC until no methyl 2,4-dichlorophenoxyacetate is detected (approximately 10 hours).
-
Acidification and Isolation: The reaction mixture is cooled to 70 °C, and 30% concentrated hydrochloric acid is slowly added dropwise over 7 hours until the pH reaches 1-2. The mixture is then cooled to room temperature.
-
Purification: The resulting solid is collected by filtration, washed, and dried to obtain 2,4-dichlorophenoxyacetic acid.
Experimental Protocol for Route 2: Chlorination of Phenoxyacetic Acid
Based on Patent EP0509518A1 [10]
-
Reaction Setup: 30.4 g (0.2 moles) of phenoxyacetic acid is mixed with 60 g of acetic acid in a suitable reaction vessel.
-
Chlorination: The mixture is heated to 90 °C, and chlorine gas is insufflated into the mixture. The reaction is exothermic, and the temperature is allowed to rise to 105 °C.
-
Reaction Completion: The temperature is maintained at 105 °C for 3 hours.
-
Isolation and Purification: The reaction mixture is cooled to 10 °C with stirring, leading to the precipitation of a crystalline solid. The solid is filtered, washed with a small amount of acetic acid and water, and then dried to yield 2,4-D.
Experimental Protocol for Route 3 (Hypothetical): Acid Hydrolysis of this compound
Based on General Principles of Nitrile Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound.
-
Hydrolysis: Add an excess of dilute sulfuric acid (e.g., 50% v/v). Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting nitrile and the appearance of the carboxylic acid product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The 2,4-D product may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a logical workflow for their comparison.
Caption: Synthetic pathways for the production of 2,4-D.
Caption: Logical workflow for comparing herbicide intermediate efficacy.
Conclusion
The industrial synthesis of 2,4-D is dominated by two primary routes: the condensation of 2,4-dichlorophenol with a haloacetic acid derivative and the chlorination of phenoxyacetic acid. Both methods have been optimized to provide high yields and purity. The choice between them often involves a trade-off between raw material costs and safety considerations, with the latter route offering a potential advantage in minimizing the formation of dioxin byproducts.[9]
The hypothetical route via the hydrolysis of this compound, while chemically feasible, is not well-documented in the context of 2,4-D production. This suggests that it may not be as economically viable or efficient as the established methods. Further research would be required to fully assess its potential, including the development of an efficient synthesis for the nitrile intermediate and optimization of the hydrolysis step. For researchers and drug development professionals, understanding these established synthetic pathways and their comparative metrics is crucial for process optimization, cost analysis, and ensuring the safety and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. deq.mt.gov [deq.mt.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]
- 9. Redefining 2,4-D Synthesis: The Continuous Flow Advantage-Beijing PMG ChemTech_Flow chemistry technology solution [bjpmg.com]
- 10. EP0509518A1 - Process for the preparation of 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
Comparative Analysis of the Biological Activity of Phenoxyacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of phenoxyacetonitrile derivatives and related compounds, focusing on their anticancer, antimicrobial, and herbicidal properties. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Data Presentation
The following tables summarize the quantitative biological activity data for phenoxyacetonitrile derivatives and closely related analogues. Due to the limited availability of comprehensive studies on a single series of phenoxyacetonitrile derivatives across all three activity types, data from structurally similar compounds like 2-phenylacrylonitriles and phenoxyacetic acids are included to provide a broader context for structure-activity relationships.
Table 1: Anticancer Activity of Phenylacrylonitrile and Phenoxyacetamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 0.0059 | Taxol | - |
| BEL-7402 | 0.0078 | ||||
| 3c | 2-Phenoxyacetamide | MCF-7 | - | - | - |
| SK-N-SH | - | ||||
| 11b | Pyrimidine-5-carbonitrile | HCT-116 | 3.37 | Erlotinib | >10 |
| HepG-2 | 3.04 | >10 | |||
| MCF-7 | 4.14 | >10 | |||
| A549 | 2.4 | >10 |
Table 2: Antimicrobial Activity of Phenoxy and Nitrile-Containing Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3m | 2-Phenoxy-N-phenylacetamide | M. tuberculosis H37Rv | 4 | - | - |
| Rifampin-resistant M. tuberculosis | 4 | ||||
| AT125 | Aurone-derived triazole | MRSA | 5.412 | - | - |
| AT137 | Aurone-derived triazole | MRSA | 3.870 | - | - |
| Compound 9 | Naphthoxy-phthalonitrile | S. aureus | 625 | - | - |
| Compound 10 | Naphthoxy-phthalonitrile | S. aureus | 625 | - | - |
Table 3: Herbicidal Activity of Phenoxyacetic Acid and Barbituric Acid Derivatives
| Compound ID | Derivative Class | Plant Species | Inhibition (%) | Concentration |
| BA-1 | 5-(1-Amino-4-phenoxybutylidene)barbituric acid | Brassica campestris | 84 | 18.8 g ha⁻¹ |
| Amaranthus tricolor | 100 | 18.8 g ha⁻¹ | ||
| BA-2 | 5-(1-Amino-4-phenoxybutylidene)barbituric acid | - | >70 (Sum Inhibition) | 150 g ha⁻¹ |
| BA-18 | 5-(1-Amino-4-phenoxybutylidene)barbituric acid | - | >70 (Sum Inhibition) | 150 g ha⁻¹ |
| BA-20 | 5-(1-Amino-4-phenoxybutylidene)barbituric acid | - | >70 (Sum Inhibition) | 150 g ha⁻¹ |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., phenoxyacetonitrile derivatives) and a positive control (e.g., Taxol) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Greenhouse Assay for Herbicidal Activity
This assay evaluates the pre- and post-emergence herbicidal effects of compounds on target plant species.
-
Planting: Seeds of the test plant species (e.g., Brassica campestris, Amaranthus tricolor) are sown in pots containing a suitable soil mixture.
-
Compound Application:
-
Pre-emergence: The test compounds are applied to the soil surface immediately after sowing.
-
Post-emergence: The compounds are applied to the foliage of the plants at a specific growth stage (e.g., two-leaf stage).
-
-
Growth Conditions: The pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is evaluated by measuring parameters such as germination rate, plant height, fresh weight, and visual injury symptoms compared to untreated control plants.
-
Data Analysis: The percentage of inhibition is calculated, and for dose-response studies, the EC50 value (the concentration that causes a 50% reduction in a measured parameter) is determined.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows.
Comparative Guide to Antibody Cross-Reactivity in Immunoassays for 2,4-Dichlorophenoxy Acetic Acid and its Analogs
A comparative analysis of antibody specificity for 2,4-Dichlorophenoxyacetic acid (2,4-D) and related compounds, providing insights into the impact of structural modifications on immunoassay performance.
Introduction
Immunoassays are a cornerstone of analytical biochemistry, offering high-throughput and sensitive detection of a wide range of molecules. For small molecules like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), the specificity of the antibody is paramount for accurate quantification. This guide provides a comparative analysis of the cross-reactivity of antibodies developed for 2,4-D with its structural analogs.
It is important to note that a comprehensive search of scientific literature and commercial sources did not yield specific data on immunoassays developed for 2-(2,4-Dichlorophenoxy)acetonitrile. Therefore, this guide focuses on the extensive data available for 2,4-D, the most closely related and widely studied compound. The principles and data presented herein offer valuable insights for researchers and drug development professionals interested in the development of immunoassays for 2,4-D and its derivatives.
Data Presentation: Cross-Reactivity of Anti-2,4-D Antibodies
The following table summarizes the cross-reactivity of a commercially available anti-2,4-D antibody with various structurally related herbicides. Cross-reactivity is expressed as a percentage relative to the binding of 2,4-D.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Cl₂-Ph-O-CH₂COOH | 100% |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Cl₃-Ph-O-CH₂COOH | 66%[1] |
| 2,4-D isopropyl ester | 2,4-Cl₂-Ph-O-CH₂COOCH(CH₃)₂ | 57%[1] |
| 2,4-D methyl ester | 2,4-Cl₂-Ph-O-CH₂COOCH₃ | 56%[1] |
Experimental Protocols
The data presented in this guide is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for a standard 2,4-D competitive ELISA.
Competitive ELISA Protocol for 2,4-D
1. Coating of Microtiter Plate:
-
A 96-well microtiter plate is coated with a goat anti-mouse antibody.
-
The plate is incubated overnight at 4°C to allow for the antibody to adhere to the well surface.
-
The plate is then washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound antibody.
2. Competitive Binding Reaction:
-
Standards or samples containing 2,4-D are added to the wells.
-
A solution containing mouse anti-2,4-D antibodies and a 2,4-D-enzyme conjugate (e.g., 2,4-D-HRP) is then added to the wells.
-
The plate is incubated for a specified time (e.g., 1-2 hours) at room temperature. During this incubation, the free 2,4-D in the samples and the 2,4-D-enzyme conjugate compete for the binding sites of the anti-2,4-D antibodies.[1]
3. Immobilization of Immune Complex:
-
The anti-2,4-D antibodies (now bound to either free 2,4-D or the 2,4-D-enzyme conjugate) are captured by the goat anti-mouse antibody coated on the plate.
-
The plate is washed to remove any unbound reagents.
4. Signal Generation:
-
A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells.
-
The enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the concentration of 2,4-D in the sample.[1]
5. Data Analysis:
-
The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 2,4-D in the samples is then determined by interpolating from this standard curve.
Mandatory Visualizations
References
Performance of SPE Cartridges for 2-(2,4-Dichlorophenoxy)acetonitrile Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the extraction of target analytes from complex matrices is a critical step in ensuring accurate and reliable analytical results. This guide provides a comparative overview of the performance of different Solid-Phase Extraction (SPE) cartridges for the extraction of compounds structurally related to 2-(2,4-Dichlorophenoxy)acetonitrile. While specific experimental data for this exact nitrile compound is limited in publicly available literature, extensive research on its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), offers valuable insights into effective extraction methodologies. The protocols and data presented here for 2,4-D serve as a robust starting point for developing and validating an SPE method for this compound.
The selection of an appropriate SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For phenoxyacetic acid herbicides and their derivatives, which includes this compound, reversed-phase sorbents are commonly employed. This guide focuses on the comparison of two widely used reversed-phase SPE chemistries: octadecyl-bonded silica (C18) and polymeric sorbents, exemplified by Oasis HLB (Hydrophilic-Lipophilic Balanced).
Data Presentation: Performance of SPE Cartridges for 2,4-D Extraction
The following table summarizes the performance of different SPE cartridges for the extraction of 2,4-D from aqueous samples, as reported in various studies. This data provides a strong indication of the expected performance for the structurally similar this compound.
| SPE Cartridge Type | Sorbent Chemistry | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Oasis HLB | N-vinylpyrrolidone-divinylbenzene copolymer | Groundwater | >70 | Not Reported | [1] |
| Strata-X | Styrene-divinylbenzene polymer | Groundwater | >70 | Not Reported | [1] |
| Bond Elut PPL | Styrene divinylbenzene copolymer | Drinking Water | 64.3 - 92.1 | Not Reported | [2] |
| C18 | Octadecyl-bonded silica | Drinking Water | 79 - 99 | 2 - 12 | [3] |
| C18 | Octadecyl-bonded silica | Human Urine | 93 - 100 | Not Reported | [4] |
| Oasis MCX | Mixed-Mode Cation Exchange | Water | Not specified | Not specified | [4] |
Note: Recovery and Relative Standard Deviation (RSD) can vary based on the specific experimental conditions, including sample volume, pH, elution solvent, and analytical technique.
Experimental Protocols
A detailed experimental protocol for the extraction of 2,4-D from a water sample using a polymeric SPE cartridge is provided below. This protocol can be adapted and optimized for the extraction of this compound.
Objective: To extract 2,4-D from a 500 mL water sample using an Oasis HLB SPE cartridge.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 200 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other acid for pH adjustment)
-
Deionized Water
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect a 500 mL water sample.
-
Acidify the sample to a pH below 3 with formic acid. This ensures that the acidic herbicide is in its neutral form, enhancing its retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with two 3 mL aliquots of acetonitrile. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile/water) for analysis by an appropriate technique such as HPLC-UV or LC-MS/MS.
-
Mandatory Visualization
The following diagram illustrates the general workflow for Solid-Phase Extraction.
Figure 1: General workflow for the Solid-Phase Extraction of acidic herbicides from aqueous samples.
Concluding Remarks
The choice between C18 and polymeric SPE cartridges for the extraction of this compound will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of recovery and reproducibility. Based on the data for the parent compound 2,4-D, polymeric sorbents such as Oasis HLB and Strata-X often provide superior performance for phenoxyacetic acid herbicides from environmental water samples.[1] C18 cartridges can also yield good recoveries, particularly in cleaner matrices like drinking water and urine.[3][4]
It is imperative that the chosen SPE method is validated for the specific analyte, this compound, and the sample matrix of interest to ensure data quality and accuracy. The provided experimental protocol serves as a comprehensive starting point for this method development and validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GC-ECD and GC-MS for the Detection of 2-(2,4-Dichlorophenoxy)acetonitrile
For researchers and professionals in drug development and environmental analysis, the accurate detection and quantification of synthetic compounds like 2-(2,4-Dichlorophenoxy)acetonitrile are paramount. This guide provides a detailed comparison of two prevalent analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods hinges on the specific requirements of the analysis, balancing the need for sensitivity, selectivity, and confirmatory power.
Principles of Detection
Gas Chromatography-Electron Capture Detector (GC-ECD) operates on the principle of electron capture by electronegative compounds. As the analyte passes through the detector, it captures electrons emitted from a radioactive source (typically ⁶³Ni), causing a decrease in the standing current, which is measured as a peak. This makes GC-ECD exceptionally sensitive to compounds containing halogens, such as the chlorine atoms in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a more universal and highly specific detection method. After chromatographic separation, the analyte is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for unambiguous identification.
Performance Comparison
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the cost of analysis. While GC-ECD is renowned for its high sensitivity to halogenated compounds, it can be prone to false positives when co-eluting compounds with electron-capturing capabilities are present in the sample matrix.[1] GC-MS, particularly when operated in selected ion monitoring (SIM) mode, offers enhanced selectivity and is considered the "gold standard" for confirmation of results.[2] Modern GC-MS instruments can achieve sensitivity that rivals or even surpasses that of GC-ECD.[2]
| Parameter | GC-ECD | GC-MS |
| Principle | Measures the capture of electrons by electronegative compounds. | Measures the mass-to-charge ratio of ionized fragments of the analyte. |
| Selectivity | Selective for electrophilic compounds, particularly those containing halogens. | Highly selective, based on the unique mass fragmentation pattern of the analyte.[2] |
| Sensitivity | Very high for halogenated compounds. | Good to excellent, with modern instruments offering very high sensitivity.[2] |
| Confirmation | Provides presumptive evidence based on retention time. | Provides definitive confirmation through mass spectral data.[2] |
| Matrix Effects | More susceptible to interference from co-eluting compounds, potentially leading to false positives.[1] | Less susceptible to matrix interference, especially in SIM or MS/MS mode.[3] |
| Cost | Generally lower instrument and operational costs. | Generally higher instrument and operational costs. |
| Ease of Use | Relatively simpler to operate. | Can be more complex to operate and requires expertise in spectral interpretation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using GC-ECD and GC-MS.
Sample Preparation (General)
A common sample preparation technique for pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Extraction: A representative sample (e.g., 10-15 g of soil or a 10 mL water sample) is homogenized and extracted with acetonitrile.
-
Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
-
Solvent Exchange: For GC-ECD analysis, the acetonitrile extract may need to be exchanged with a less polar solvent like hexane to improve chromatographic performance.[2]
GC-ECD Analysis Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless inlet at 250°C in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, ramped at 20°C/min to 180°C, then at 5°C/min to 270°C, and finally at 20°C/min to 320°C, held for 2 minutes.[4]
-
Detector: Electron Capture Detector at 320°C.
-
Makeup Gas: Nitrogen at 15 mL/min.[4]
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B with 5977A MSD or equivalent.
-
Injector: Split/splitless inlet at 250°C in splitless mode.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: 50°C for 6 minutes, ramped at 8°C/min to 210°C, and held for 15 minutes.[5]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Comparison
| Parameter | GC-ECD (for 2,4-D) | GC-MS (for 2,4-DCA*) |
| Limit of Detection (LOD) | ~15 µg/L[6] | 0.03 µg/L[1] |
| Limit of Quantification (LOQ) | Not specified | 0.10 µg/L[1] |
| Linearity (r²) | >0.99 | >0.99 |
| Recovery | 70-120% | 70-120% |
*2,4-Dichloroanisole, a transformation product of 2,4-D.
Visualizing the Workflow and Decision Logic
To further clarify the analytical process and the decision-making involved in selecting the appropriate technique, the following diagrams are provided.
Caption: General analytical workflow for the detection of this compound.
Caption: Decision logic for selecting between GC-ECD and GC-MS.
Conclusion
Both GC-ECD and GC-MS are powerful techniques for the analysis of this compound. GC-ECD is an excellent choice for routine screening and monitoring of a large number of samples due to its high sensitivity to this chlorinated compound and lower operational costs. However, for unambiguous identification and confirmation, especially in complex matrices where false positives are a concern, GC-MS is the indispensable tool. The ultimate choice will depend on the specific analytical goals, regulatory requirements, and available resources. For comprehensive and defensible results, a combination of both techniques, using GC-ECD for initial screening and GC-MS for confirmation of positive findings, is often the most robust approach.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine | Springer Nature Experiments [experiments.springernature.com]
Benchmarking 2-(2,4-Dichlorophenoxy)acetonitrile Synthesis: A Comparative Guide for Researchers
An objective analysis of synthetic pathways to 2-(2,4-Dichlorophenoxy)acetonitrile, a key intermediate in herbicide and pharmaceutical development, reveals significant advantages for modern techniques over conventional methods. This guide provides a comparative overview of synthesis strategies, offering experimental data and detailed protocols to inform methodological selection for research and drug development professionals.
The synthesis of this compound is predominantly achieved via the Williamson ether synthesis, a robust and well-established method. However, advancements in chemical synthesis have introduced techniques such as Phase-Transfer Catalysis (PTC), microwave-assisted synthesis, and ultrasound-assisted synthesis, which offer substantial improvements in terms of reaction time, yield, and sustainability. This guide benchmarks these methods against traditional industry standards to provide a clear comparison for researchers and chemical development professionals.
Comparative Analysis of Synthesis Routes
The following table summarizes key quantitative data for different synthetic routes to this compound and its close analogs, providing a clear comparison of their performance.
| Synthesis Route | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Williamson Ether Synthesis | 2,4-Dichlorophenol, Chloroacetonitrile, Strong Base (e.g., NaOH, KOH) | 1 - 8 hours | 50 - 100 | 50 - 95 | Well-established, simple setup. | Long reaction times, moderate yields, potential for side reactions.[1] |
| Phase-Transfer Catalysis (PTC) | 2,4-Dichlorophenol, Chloroacetonitrile, Base (e.g., K₂CO₃), PTC (e.g., TBAB) | 1 - 3 hours | Room Temp. to 50 | > 95 | High yields, milder conditions, reduced side reactions, suitable for industrial scale-up. | Requires a specific catalyst, which may need to be removed from the final product. |
| Microwave-Assisted Synthesis | 2,4-Dichlorophenol, Chloroacetonitrile, Base (e.g., K₂CO₃) | 5 - 15 minutes | 100 - 150 | 85 - 95 | Dramatically reduced reaction times, often higher yields, and cleaner reactions.[2] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | 2,4-Dichlorophenol, Chloroacetonitrile, Base (e.g., K₂CO₃) | 30 - 60 minutes | Room Temperature | High | Reduced reaction times compared to conventional methods, energy-efficient. | Yields can be variable, and scalability may be a concern. |
Note: Data for PTC, microwave, and ultrasound methods are often reported for analogous phenoxyacetic acid or other derivatives due to the proprietary nature of industrial processes for the specific nitrile. The presented data reflects the established potential of these technologies in similar Williamson ether syntheses.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales.
Conventional Williamson Ether Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Potassium Hydroxide (KOH)
-
Acetone (or other suitable polar aprotic solvent)
-
Hydrochloric Acid (HCl) for workup
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Dichlorophenol (1 equivalent) in acetone.
-
Add finely powdered Potassium Hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium 2,4-dichlorophenoxide.
-
To this mixture, add Chloroacetonitrile (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
To the residue, add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a 1M HCl solution, followed by water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Phase-Transfer Catalysis (PTC) Synthesis Protocol
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, leading to higher efficiency.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
In a round-bottom flask, combine 2,4-Dichlorophenol (1 equivalent), Potassium Carbonate (2 equivalents), and Tetrabutylammonium Bromide (0.1 equivalents) in a mixture of toluene and water (1:1 v/v).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add Chloroacetonitrile (1.1 equivalents) to the reaction mixture.
-
Continue to stir the mixture vigorously at 50°C for 1-3 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Further purification can be achieved by recrystallization.
Microwave-Assisted Synthesis Protocol
This method employs microwave irradiation to dramatically accelerate the reaction.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
Procedure:
-
In a microwave-safe reaction vessel, combine 2,4-Dichlorophenol (1 equivalent), Chloroacetonitrile (1.2 equivalents), and Potassium Carbonate (2 equivalents) in DMF.
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for 5-15 minutes. The reaction time and temperature may require optimization.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Synthesis Workflow and Decision-Making Process
To aid in the understanding of the experimental process and the selection of an appropriate synthesis method, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making diagram for selecting a synthesis method based on key project requirements.
References
Potential & Novel Applications
Application Notes and Protocols: Novel Derivatives of 2-(2,4-Dichlorophenoxy)acetonitrile and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and bioactivity assessment of novel derivatives of 2-(2,4-Dichlorophenoxy)acetonitrile. This document offers detailed experimental protocols and data presentation guidelines to facilitate research and development in this area.
Introduction
This compound serves as a versatile scaffold for the development of novel bioactive molecules. Its structural relationship to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests potential applications in agriculture.[1][2] Furthermore, the introduction of various functional groups onto this core structure can lead to a diverse range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These notes will guide researchers through the process of synthesizing and evaluating new derivatives.
Data Presentation
Table 1: Illustrative Bioactivity Data of Novel this compound Derivatives
Quantitative bioactivity data should be organized for clear comparison. The following table is a representative example of how to present such data.
| Compound ID | Derivative Class | Target Organism/Enzyme | Bioassay Type | IC50 / MIC (µM) | Notes |
| DPA-001 | Thiourea | Staphylococcus aureus | Broth Microdilution | 15.2 | Moderate antibacterial activity. |
| DPA-002 | Thiourea | Escherichia coli | Broth Microdilution | > 100 | Inactive. |
| DPA-003 | Triazole | Candida albicans | Broth Microdilution | 8.5 | Potent antifungal activity. |
| DPA-004 | Triazole | Aspergillus niger | Broth Microdilution | 12.1 | Moderate antifungal activity. |
| DPA-005 | Amide | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 5.8 | Potential anti-inflammatory agent. |
| DPA-006 | Amide | Amaranthus retroflexus | Whole Plant Assay | 25.7 | Pre-emergent herbicidal activity. |
Experimental Protocols
Protocol 1: General Synthesis of Novel Thiourea Derivatives of 2-(2,4-Dichlorophenoxy)acetamide
This protocol is adapted from the synthesis of related thiourea derivatives and can be applied to this compound with appropriate modifications.[3]
1. Synthesis of 2-(2,4-Dichlorophenoxy)acetamide:
-
React 2-(2,4-Dichlorophenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride.
-
Treat the acid chloride with a concentrated solution of ammonia to yield 2-(2,4-Dichlorophenoxy)acetamide.
2. Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide:
-
Condense 2-(2,4-Dichlorophenoxy)acetamide with chloral hydrate to obtain a hydroxy derivative.[3]
-
React the hydroxy derivative with a thiocyanate salt to yield the isothiocyanate intermediate.
3. Synthesis of Target Thiourea Derivatives:
-
To a solution of the isothiocyanate intermediate in a suitable solvent (e.g., acetonitrile), add an equimolar amount of the desired aromatic amine.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final compound using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
1. Preparation of Bacterial/Fungal Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.
3. Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include positive (inoculum only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Herbicidal Activity Screening (Pre-emergent)
This protocol describes a laboratory-based assay to evaluate the pre-emergent herbicidal activity of the synthesized compounds.
1. Test Species:
-
Select a representative broadleaf weed species (e.g., Amaranthus retroflexus).
2. Compound Application:
-
Prepare various concentrations of the test compounds in a suitable solvent system (e.g., acetone-water with a surfactant).
-
Fill small pots with a standardized soil mix.
-
Sow a known number of seeds of the test species in each pot.
-
Evenly apply a defined volume of the test solution to the soil surface.
-
Include a solvent-only control and a commercial herbicide standard.
3. Incubation:
-
Place the pots in a controlled environment chamber with appropriate light, temperature, and humidity for 14-21 days.
4. Assessment:
-
Evaluate the percentage of seed germination and the overall health of the seedlings (e.g., growth inhibition, chlorosis, necrosis) compared to the control group.
-
Calculate the concentration required to inhibit growth by 50% (IC50).
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for novel derivatives.
Diagram 2: Antimicrobial Screening Protocol
References
Application Notes and Protocols: Exploring the Pharmaceutical Potential of 2-(2,4-Dichlorophenoxy)acetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential pharmaceutical applications of 2-(2,4-dichlorophenoxy)acetonitrile and its analogs. The information presented is based on the known biological activities of the broader class of phenoxyacetic acid and phenoxyacetonitrile derivatives, suggesting potential therapeutic avenues for this specific scaffold. While direct experimental data on the pharmaceutical properties of this compound analogs are limited in publicly available literature, this document outlines proposed synthetic routes, experimental protocols for biological evaluation, and potential mechanisms of action to guide future research and drug discovery efforts.
Introduction
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) is a widely known herbicide.[1] However, the phenoxy scaffold is also present in a variety of biologically active compounds with therapeutic potential.[2] By modifying the carboxylic acid group of 2,4-D to a nitrile group and introducing various substituents on the phenyl ring or the acetonitrile moiety, a library of this compound analogs can be generated. This structural modification may lead to novel compounds with interesting pharmacological profiles, potentially in areas such as oncology and inflammation.
Proposed Synthesis of this compound Analogs
A general synthetic route for the preparation of this compound analogs can be adapted from established methods for the synthesis of 2,4-D and other phenoxyacetonitriles. The primary and most straightforward approach involves the Williamson ether synthesis.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound, which can be further modified to create a library of analogs.
Materials:
-
2,4-Dichlorophenol
-
2-Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2,4-dichlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
To synthesize analogs, substituted 2,4-dichlorophenols or substituted 2-bromoacetonitriles can be used as starting materials.
Potential Pharmaceutical Applications and Biological Evaluation
Based on the biological activities of structurally related compounds, this compound analogs are proposed to have potential as anticancer and anti-inflammatory agents.
Anticancer Potential
Derivatives of phenoxyacetic acid have demonstrated cytotoxic effects against various cancer cell lines.[2] The nitrile group in the target analogs is a common pharmacophore in anticancer drugs. Therefore, it is hypothesized that these compounds may exhibit antiproliferative activity.
Table 1: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| DPN-01 | H | H | 15.2 | 22.5 | 18.9 |
| DPN-02 | 4-F | H | 8.7 | 12.1 | 9.5 |
| DPN-03 | 4-Cl | H | 5.4 | 7.9 | 6.1 |
| DPN-04 | 4-CH₃ | H | 12.3 | 18.7 | 14.2 |
| DPN-05 | H | CH₃ | 25.1 | 35.8 | 30.4 |
| DPN-06 | H | Ph | 10.5 | 15.3 | 11.8 |
Data presented are hypothetical and for illustrative purposes only.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Anti-inflammatory Potential
Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties. A potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |
| DPN-01 | H | H | 25 | 45 |
| DPN-07 | 3-NO₂ | H | 15 | 65 |
| DPN-08 | 4-OCH₃ | H | 30 | 55 |
| DPN-09 | H | COOH | 40 | 75 |
| DPN-10 | H | CONH₂ | 35 | 60 |
Data presented are hypothetical and for illustrative purposes only.
Protocol 3: In Vitro COX Inhibition Assay
This protocol describes a method to screen for the inhibitory activity of the synthesized analogs against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves the incubation of the enzyme (COX-1 or COX-2) with the test compound for a specified period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G₂ (PGG₂), the intermediate in the cyclooxygenase pathway, is measured colorimetrically.
-
The absorbance is read using a microplate reader at the recommended wavelength.
-
Calculate the percentage of inhibition for each compound and compare it to a known COX inhibitor (e.g., celecoxib for COX-2).
Proposed Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.
Proposed Anticancer Signaling Pathway
The anticancer activity of these analogs could be mediated through the induction of apoptosis. This can be investigated by examining key proteins in the apoptotic pathway.
References
- 1. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,4-Dichlorophenoxy)acetonitrile in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2,4-dichlorophenoxy)acetonitrile as a versatile starting material for the development of novel agrochemicals. This document outlines detailed protocols for the synthesis of promising fungicidal, herbicidal, and insecticidal compounds, presents quantitative biological activity data, and illustrates relevant synthetic and biological pathways.
Introduction
This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in agriculture. Its chemical structure, featuring the 2,4-dichlorophenoxy moiety common to many commercial herbicides, combined with a reactive nitrile group, allows for facile chemical transformations to construct various agrochemical scaffolds. This document details the synthetic pathways from this compound to three major classes of agrochemicals: 1,3,4-oxadiazoles, triazoles, and pyrazoles, and provides protocols for their synthesis and biological evaluation.
I. Synthesis of Novel Fungicidal 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a well-established pharmacophore in medicinal and agricultural chemistry, known to exhibit a broad spectrum of biological activities, including fungicidal properties. The synthetic route to novel 1,3,4-oxadiazole derivatives from this compound proceeds via the key intermediate, 2-(2,4-dichlorophenoxy)acetohydrazide.
Experimental Protocols
Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetic acid
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (50 g, 0.25 mol).
-
Hydrolysis: Add a 20% aqueous solution of sulfuric acid (200 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude 2-(2,4-dichlorophenoxy)acetic acid can be recrystallized from ethanol/water to yield a pure white solid.
Step 2: Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate
-
Reaction Setup: To a solution of 2-(2,4-dichlorophenoxy)acetic acid (44.2 g, 0.2 mol) in absolute ethanol (200 mL) in a 500 mL round-bottom flask, add concentrated sulfuric acid (5 mL) dropwise with cooling in an ice bath.
-
Reflux: Heat the reaction mixture to reflux for 5-7 hours.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether (200 mL) and washed successively with 5% sodium bicarbonate solution (2 x 100 mL) and water (100 mL).
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give ethyl 2-(2,4-dichlorophenoxy)acetate as a colorless oil.
Step 3: Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide
-
Reaction Setup: A mixture of ethyl 2-(2,4-dichlorophenoxy)acetate (37.0 g, 0.15 mol) and hydrazine hydrate (15 mL, 0.3 mol) in ethanol (150 mL) is placed in a 250 mL round-bottom flask.
-
Reflux: The mixture is refluxed for 8-10 hours.
-
Work-up: The solvent is removed under reduced pressure, and the resulting solid is triturated with cold diethyl ether, filtered, and dried to afford 2-(2,4-dichlorophenoxy)acetohydrazide.
Step 4: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
Reaction Setup: A mixture of 2-(2,4-dichlorophenoxy)acetohydrazide (2.35 g, 10 mmol), an appropriate aromatic carboxylic acid (10 mmol), and phosphorus oxychloride (5 mL) is gently refluxed for 4-5 hours.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring. The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
-
Purification: The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
Quantitative Data: Fungicidal Activity
The synthesized 1,3,4-oxadiazole derivatives can be screened for their in vitro antifungal activity against various plant pathogenic fungi.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Fungicide | EC50 (µg/mL) |
| OXD-1 | Exserohilum turcicum | 32.25 | Carbendazim | 102.83[1] |
| OXD-2 | Exserohilum turcicum | 47.05 | Carbendazim | 102.83[1] |
| OXD-3 | Exserohilum turcicum | 47.56 | Carbendazim | 102.83[1] |
| OXD-4 | Exserohilum turcicum | 50.48 | Carbendazim | 102.83[1] |
| LMM6 | Candida albicans | 8 - 32 | - | -[2][3] |
Note: The data for OXD-1 to OXD-4 are for 1,3,4-oxadiazole derivatives with demonstrated efficacy against maize diseases, illustrating the potential of this chemical class. LMM6 data is against a human pathogen but demonstrates the antifungal potential of the scaffold.
Synthetic Workflow Diagram
Caption: Synthetic pathway to 1,3,4-oxadiazoles.
II. Synthesis of Novel Herbicidal Triazole Derivatives
Triazole derivatives are another important class of agrochemicals with a wide range of biological activities, including herbicidal effects. The synthesis of novel triazoles from this compound can be achieved through the formation of a thiosemicarbazide intermediate followed by cyclization.
Experimental Protocols
Step 1-3: Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide
Follow the protocol described in Section I.
Step 4: Synthesis of 4-Aryl-1-[2-(2,4-dichlorophenoxy)acetyl]thiosemicarbazide
-
Reaction Setup: To a solution of 2-(2,4-dichlorophenoxy)acetohydrazide (2.35 g, 10 mmol) in absolute ethanol (50 mL), add the appropriate aryl isothiocyanate (10 mmol).
-
Reflux: Reflux the reaction mixture for 6-8 hours.
-
Work-up: The solvent is partially evaporated, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Step 5: General Procedure for the Synthesis of 5-[ (2,4-Dichlorophenoxy)methyl]-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Reaction Setup: A solution of the thiosemicarbazide derivative (5 mmol) in 8% aqueous sodium hydroxide (20 mL) is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled and then acidified with dilute hydrochloric acid.
-
Purification: The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure triazole derivative.
Quantitative Data: Herbicidal Activity
The herbicidal activity of the synthesized triazole derivatives can be evaluated against various weed species.
| Compound ID | Target Weed | Inhibition (%) @ 1.875 µg/mL | Reference Herbicide | Inhibition (%) |
| TRZ-1 | Cucumis sativus | >90% | Cafenstrole | -[4][5] |
| TRZ-2 | Leptochloa chinensis | >90% | Cafenstrole | -[4][5] |
Note: The data presented is for novel selenium-containing carbamoyl triazole herbicides, demonstrating the potential herbicidal efficacy of the triazole scaffold.
Herbicidal Mode of Action: Synthetic Auxin Pathway
Herbicides derived from 2,4-dichlorophenoxyacetic acid typically act as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible broadleaf plants.
References
- 1. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biotransformation of 2-(2,4-Dichlorophenoxy)acetonitrile by Microorganisms
Introduction: The Scientific Imperative for Understanding Xenobiotic Nitrile Biotransformation
The proliferation of synthetic chemical compounds in the environment presents a significant challenge to ecological health and a compelling opportunity for biotechnological innovation. Among these compounds, xenobiotic nitriles, characterized by the presence of a carbon-nitrogen triple bond (C≡N), are of particular interest due to their use in agriculture and industry, and their potential persistence. 2-(2,4-Dichlorophenoxy)acetonitrile is a nitrile derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). While the microbial degradation of 2,4-D is well-documented, the biotransformation of its nitrile analogue represents a nuanced area of research with implications for bioremediation and green chemistry.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the microbial biotransformation of this compound. We will delve into the theoretical underpinnings of microbial nitrile metabolism, provide detailed protocols for the isolation and characterization of competent microorganisms, and outline robust analytical methodologies for monitoring the biotransformation process. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational protocols.
Part 1: The Microbial Toolkit for Nitrile Biotransformation
Microorganisms have evolved sophisticated enzymatic machinery to metabolize nitriles, often utilizing them as a source of carbon and/or nitrogen.[4][5] The two primary enzymatic pathways for nitrile hydrolysis are central to our investigation:
-
The Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step.[5][6][7] This pathway is a model of efficiency and is a key target in the search for robust biocatalysts.
-
The Nitrile Hydratase and Amidase Pathway: This two-step pathway involves the action of nitrile hydratase (EC 4.2.1.84) to convert the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase (EC 3.5.1.4).[6][8][9] This pathway is notably employed by various Rhodococcus species, which are renowned for their versatile metabolic capabilities.[8][10][11][12]
The biotransformation of this compound is hypothesized to proceed via one or both of these pathways, ultimately yielding 2,4-dichlorophenoxyacetic acid (2,4-D) and ammonia. Subsequent degradation of 2,4-D would then likely follow established pathways, commencing with the formation of 2,4-dichlorophenol (2,4-DCP).[2][13]
Part 2: Experimental Design and Protocols
Protocol 2.1: Screening and Isolation of this compound-Transforming Microorganisms
Rationale: The initial step in identifying microorganisms capable of transforming this compound is a robust screening protocol. We will employ an enrichment culture technique followed by a plate-based assay that detects the release of ammonia, a key indicator of nitrile hydrolysis.[14][15]
Materials:
-
Soil or water samples from herbicide-contaminated sites
-
Basal Salt Medium (BSM)
-
This compound (analytical grade)
-
pH indicator (e.g., phenol red, bromothymol blue)
-
Sterile culture tubes and Petri dishes
-
Incubator shaker
Step-by-Step Protocol:
-
Enrichment Culture: a. Prepare BSM. A typical formulation per liter of deionized water is: 5.0 g K2HPO4, 2.0 g KH2PO4, 1.0 g (NH4)2SO4, 0.2 g MgSO4·7H2O, 0.01 g FeSO4·7H2O, 0.01 g CaCl2·2H2O. Adjust pH to 7.0. b. Add this compound as the sole source of carbon and nitrogen to a final concentration of 50-100 mg/L. c. Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water sample. d. Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days. e. Perform serial transfers (10% v/v) into fresh medium every 7 days for at least three cycles to enrich for adapted microorganisms.
-
Indicator Plate Screening: a. Prepare BSM agar plates with this compound (100 mg/L) as the sole nitrogen source and a suitable carbon source (e.g., 1 g/L glucose). b. Incorporate a pH indicator such as phenol red (0.025 g/L). At neutral pH, the medium will be red. c. Spread dilutions of the enriched culture onto the plates. d. Incubate at 30°C for 3-7 days. e. Observe for colonies surrounded by a color change (e.g., red to pink/purple for phenol red), indicating an increase in pH due to ammonia production from nitrile hydrolysis.[14][15]
-
Isolation and Purification: a. Select distinct colonies from the indicator plates showing a positive reaction. b. Streak these colonies onto fresh indicator plates to obtain pure cultures. c. Verify the purity of the isolates by microscopy. d. Preserve purified isolates for further characterization.
Protocol 2.2: Characterization of Biotransformation
Rationale: Once pure cultures are obtained, it is crucial to quantify the rate of biotransformation and identify the metabolic products. This involves time-course experiments and subsequent analysis using chromatographic techniques.
Materials:
-
Purified microbial isolates
-
BSM
-
This compound
-
Incubator shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[16][17][18][19][20]
Step-by-Step Protocol:
-
Inoculum Preparation: a. Grow the purified isolate in a nutrient-rich medium (e.g., Nutrient Broth) to obtain sufficient biomass. b. Harvest the cells by centrifugation, wash twice with sterile phosphate buffer, and resuspend in BSM to a desired optical density (e.g., OD600 of 1.0).
-
Biotransformation Assay: a. Set up reaction mixtures in flasks containing BSM and this compound (e.g., 100 mg/L). b. Inoculate with the prepared cell suspension. Include a non-inoculated control to monitor for abiotic degradation. c. Incubate under the same conditions as the enrichment. d. At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots of the culture.
-
Sample Preparation for Analysis: a. Centrifuge the aliquots to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles. c. Store the samples at -20°C until analysis.
Protocol 2.3: Analytical Methodology
Rationale: Accurate quantification of the substrate and its metabolites is essential. HPLC with UV detection is a robust method for this, while LC-MS/MS provides higher sensitivity and specificity for metabolite identification.[16][17][18]
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorption maximum of this compound and its expected metabolites (e.g., 2,4-D).
-
Quantification: Prepare a standard curve using analytical standards of this compound, 2,4-D, and 2,4-DCP.
LC-MS/MS for Metabolite Identification:
For unambiguous identification of intermediates, LC-MS/MS is the method of choice.[16][17]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenoxyacetic acid derivatives.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer.
-
Data Acquisition: Full scan mode to identify potential metabolites, followed by product ion scan (MS/MS) of the parent ions to confirm their structure.
Part 3: Data Presentation and Visualization
Clear presentation of quantitative data is paramount for interpretation and comparison.
Table 1: Biotransformation of this compound by Isolate XYZ
| Time (hours) | Substrate Concentration (mg/L) | 2,4-D Concentration (mg/L) | 2,4-DCP Concentration (mg/L) |
| 0 | 100 | 0 | 0 |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 2: Optimal Conditions for Biotransformation by Isolate XYZ
| Parameter | Optimal Value |
| Temperature (°C) | |
| pH | |
| Initial Substrate Concentration (mg/L) |
Visualizing the Process
Diagrams are essential for conceptualizing the experimental workflow and metabolic pathways.
Caption: Experimental workflow for biotransformation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. Nitrilase - Wikipedia [en.wikipedia.org]
- 7. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientifcacademy.org [scientifcacademy.org]
- 12. Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A plate method for screening of bacteria capable of degrading aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. epa.gov [epa.gov]
- 18. benchchem.com [benchchem.com]
- 19. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Environmental Fate and Degradation of 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the anticipated environmental fate and degradation pathways of 2-(2,4-Dichlorophenoxy)acetonitrile. Due to the limited direct experimental data on this specific compound, this document outlines its expected primary transformation and the subsequent, well-documented degradation of its principal metabolite, 2,4-Dichlorophenoxyacetic acid (2,4-D). The primary degradation pathway for this compound in the environment is predicted to be the hydrolysis of the nitrile group to a carboxylic acid, yielding 2,4-D. The environmental fate of 2,4-D is extensively studied and serves as a strong surrogate for understanding the ultimate persistence and degradation of the parent acetonitrile compound.
This document details the key abiotic and biotic degradation processes affecting 2,4-D, including hydrolysis, photolysis, and microbial degradation. It also provides detailed experimental protocols for the analysis of 2,4-D and its major transformation products in environmental matrices, which are essential for monitoring the degradation of the parent compound.
Predicted Primary Transformation
The initial and most critical step in the environmental degradation of this compound is the hydrolysis of the nitrile functional group. This reaction converts the acetonitrile to 2,4-Dichlorophenoxyacetic acid (2,4-D). This process is a common fate for organic nitriles in aqueous environments.
Caption: Predicted initial hydrolysis of this compound.
Environmental Fate of the Primary Metabolite: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Once formed, 2,4-D undergoes further degradation through several key environmental processes. The persistence of 2,4-D is influenced by factors such as soil type, pH, temperature, and microbial activity.
Data Presentation: Degradation of 2,4-D
The following tables summarize quantitative data on the persistence and degradation of 2,4-D in various environmental compartments.
Table 1: Half-life of 2,4-D in Different Environmental Matrices
| Environmental Matrix | Degradation Process | Half-life | Reference |
| Aerobic Soil | Biodegradation | 6.2 days | [1] |
| Anaerobic Aquatic Metabolism | Biodegradation | 41 to 333 days | [1] |
| Aerobic Aquatic Metabolism | Biodegradation | ~15 days | [1] |
| Water (Sunlit Surface) | Photolysis | 2 - 4 days | [1] |
| Soil | Photodegradation | 68 days | [1] |
| Atmosphere (Vapor-phase) | Reaction with Hydroxyl Radicals | ~19 hours | [1] |
Table 2: Hydrolysis of 2,4-D Esters at 25°C
| 2,4-D Ester Form | pH | Half-life | Reference |
| Ethylhexyl ester | 5 | 99.7 days | [2] |
| Ethylhexyl ester | 7 | 48.3 days | [2] |
| Ethylhexyl ester | 9 | 52.2 hours | [2] |
Degradation Pathways of 2,4-D
The degradation of 2,4-D proceeds through multiple pathways, primarily initiated by microbial action. The key steps involve the cleavage of the ether linkage and subsequent hydroxylation and ring opening of the aromatic ring.
Caption: Major microbial degradation pathway of 2,4-D.
Experimental Protocols
Detailed methodologies for the extraction and analysis of 2,4-D and its primary metabolite, 2,4-dichlorophenol (2,4-DCP), from environmental samples are provided below. These protocols are essential for tracking the degradation of the parent acetonitrile compound.
Protocol 1: Extraction of 2,4-D from Soil and Sediment
This protocol describes a common method for extracting 2,4-D from solid matrices.
Materials:
-
Soil/sediment sample
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Vortex the sample for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-6) on the pellet with another 20 mL of methanol.
-
Combine the supernatants and filter through anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
The extract is now ready for cleanup and analysis by HPLC or GC-MS.
Protocol 2: Analysis of 2,4-D in Water by HPLC-UV
This protocol provides a method for the quantification of 2,4-D in water samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
2,4-D analytical standard
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter.
-
Acidify the sample to pH 2.5 with phosphoric acid.
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (acidified to pH 2.5 with phosphoric acid) in a gradient or isocratic elution. A common isocratic mobile phase is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 280 nm.
-
-
Calibration:
-
Prepare a series of standard solutions of 2,4-D in the mobile phase.
-
Inject the standards to create a calibration curve.
-
-
Analysis:
-
Inject the prepared water sample.
-
Quantify the 2,4-D concentration by comparing the peak area to the calibration curve.
-
Caption: Workflow for the analysis of 2,4-D in water by HPLC-UV.
Conclusion
The environmental fate of this compound is expected to be governed by its initial hydrolysis to 2,4-D. Subsequently, 2,4-D is subject to a variety of degradation processes, with microbial degradation being the most significant pathway for its removal from soil and water. The persistence of 2,4-D can vary widely depending on environmental conditions. The provided protocols offer robust methods for monitoring the presence and degradation of 2,4-D, which is crucial for assessing the environmental impact of its acetonitrile precursor. Further research is recommended to determine the specific rate of hydrolysis of this compound to 2,4-D under various environmental conditions to fully characterize its environmental fate.
References
Application Notes and Protocols for the Development of Biosensors for 2-(2,4-Dichlorophenoxy)acetonitrile Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenoxy)acetonitrile is a compound of interest in environmental monitoring and agricultural science. The development of sensitive and specific biosensors for its detection is crucial for ensuring environmental safety and food security. These application notes provide a comprehensive overview of the principles and detailed protocols for developing various types of biosensors for the detection of this analyte. While specific literature on biosensors for this compound is emerging, the protocols outlined below are adapted from established methods for the closely related and widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). These protocols serve as a foundational guide for researchers to develop and optimize biosensors for the target analyte.
Biosensing technologies offer several advantages over traditional analytical methods, including rapidity, portability, and cost-effectiveness.[1] The primary types of biosensors explored in these notes are immunosensors, aptamer-based sensors, and enzyme-based biosensors, leveraging the high specificity of biorecognition elements.
I. Electrochemical Immunosensor for this compound Detection
Electrochemical immunosensors are a prominent type of biosensor that utilize the specific binding between an antibody and its antigen to generate a measurable electrical signal.[2] For small molecules like this compound, a competitive immunoassay format is typically employed.
Principle
In a competitive immunoassay, the target analyte in a sample competes with a labeled or immobilized analyte derivative (hapten-protein conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow
Caption: General workflow for the development and use of a competitive electrochemical immunosensor.
Protocols
1. Hapten Synthesis
-
Objective: To synthesize a derivative of this compound containing a functional group (e.g., carboxyl) for conjugation to a carrier protein.
-
Materials: 2,4-Dichlorophenol, Bromoacetonitrile, 3-Mercaptopropanoic acid, Potassium hydroxide, Ethanol, Dichloromethane, Sodium bicarbonate, Hexane.
-
Procedure (Adapted from hapten synthesis for chlorpyrifos)[3]:
-
Dissolve 10 g of 3-mercaptopropanoic acid in 250 ml of absolute ethanol.
-
Add 7.5 g of KOH and heat until dissolved.
-
Dissolve 10 g of a suitable precursor of this compound in 250 ml of absolute ethanol and add it to the above solution. (Note: The precursor needs to be synthesized to allow for the nucleophilic substitution with the thiopropanate group).
-
Reflux the mixture for 1 hour.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in 250 ml of 5% NaHCO3 and wash three times with 100 ml of hexane each.
-
Acidify the aqueous layer to pH 2 and extract three times with 250 ml of dichloromethane each.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the hapten.
-
Characterize the synthesized hapten using techniques like NMR and Mass Spectrometry.
-
2. Preparation of Immunogen and Coating Antigen
-
Objective: To conjugate the hapten to carrier proteins to make it immunogenic (for antibody production) and for immobilization on the sensor surface.
-
Materials: Synthesized hapten, Bovine Serum Albumin (BSA), Ovalbumin (OVA), N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N-Dimethylformamide (DMF), Borate buffer (0.2 M, pH 9.0).
-
Procedure (Active Ester Method)[3]:
-
Dissolve the hapten in DMF to a concentration of 25 mM.
-
Add a 50% molar excess of NHS and DCC (or EDC) to the hapten solution.
-
Activate the mixture for 2 hours at 37°C.
-
Centrifuge at 5000 rpm for 20 minutes to remove the precipitate.
-
Prepare a 10 mg/ml solution of BSA or OVA in 0.2 M borate buffer (pH 9.0).
-
Add the supernatant containing the activated hapten to the protein solution with vigorous stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Dialyze the conjugate against phosphate-buffered saline (PBS) to remove unconjugated hapten and by-products.
-
Characterize the conjugate using UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[4]
-
3. Antibody Production
-
Objective: To generate antibodies with high affinity and specificity for this compound.
-
Procedure: This is a complex process typically involving animal immunization with the immunogen (hapten-BSA conjugate) and subsequent hybridoma technology for monoclonal antibody production or serum collection for polyclonal antibodies. This process is usually outsourced to specialized facilities. The resulting antibodies should be characterized for their affinity and specificity using techniques like ELISA.
4. Immunosensor Fabrication (Electrochemical)
-
Objective: To immobilize the biorecognition element (antibody or coating antigen) onto an electrode surface.
-
Materials: Glassy carbon electrode (GCE), 3-aminopropyltriethoxysilane (APTES), EDC/NHS, anti-2-(2,4-Dichlorophenoxy)acetonitrile antibody or hapten-OVA conjugate, PBS.
-
Procedure (Example using GCE)[2]:
-
Polish the GCE with alumina slurry and sonicate in ethanol and water.
-
Electrochemically activate the GCE.
-
Functionalize the GCE surface with amino groups by treating with APTES.[2]
-
For antibody immobilization: Activate the carboxyl groups on the antibody using EDC/NHS and incubate with the APTES-modified GCE.
-
For coating antigen immobilization: Activate the carboxyl groups on the hapten-OVA conjugate using EDC/NHS and incubate with the APTES-modified GCE.
-
Block any remaining active sites on the electrode surface with a blocking agent like BSA or ethanolamine.
-
Store the prepared immunosensor at 4°C when not in use.
-
5. Electrochemical Detection
-
Objective: To measure the concentration of this compound in a sample.
-
Procedure (Competitive Assay):
-
Prepare a series of standard solutions of this compound.
-
Incubate the immunosensor with a mixture of the sample (or standard) and a fixed concentration of HRP-labeled anti-2-(2,4-Dichlorophenoxy)acetonitrile antibody.
-
After an incubation period, wash the electrode to remove unbound reagents.
-
Transfer the electrode to an electrochemical cell containing a substrate solution for HRP (e.g., hydroquinone and hydrogen peroxide).
-
Measure the electrochemical response (e.g., using square wave voltammetry).[2]
-
The signal will be inversely proportional to the concentration of the analyte.
-
Construct a calibration curve by plotting the signal against the logarithm of the analyte concentration.
-
II. Aptamer-Based Biosensor (Aptasensor) for this compound Detection
Aptamers are single-stranded DNA or RNA molecules that can bind to their target with high affinity and specificity.[5] They are identified through an in vitro selection process called Systematic Evolution of Ligands by EXponential enrichment (SELEX).
SELEX Workflow for Aptamer Selection
Caption: The Systematic Evolution of Ligands by EXponential enrichment (SELEX) process for identifying specific aptamers.
Protocol: In Vitro Selection of Aptamers (Capture-SELEX)
-
Objective: To isolate DNA aptamers that bind specifically to this compound.[6]
-
Materials: ssDNA library, this compound, streptavidin-coated magnetic beads, biotinylated capture oligonucleotide (complementary to a portion of the library sequence), PCR reagents, buffers.
-
Procedure:
-
Hybridization and Immobilization: Hybridize the ssDNA library with the biotinylated capture oligonucleotide and immobilize the complex on streptavidin-coated magnetic beads.[6]
-
Negative Selection: Incubate the immobilized library with a mixture of structurally similar, non-target molecules to remove non-specific binders. Discard the supernatant.
-
Positive Selection: Incubate the beads with a solution of this compound. The binding of the target molecule will cause a conformational change in the aptamers, leading to their release from the capture oligonucleotide into the supernatant.
-
Elution and Amplification: Collect the supernatant containing the target-bound aptamers. Amplify these sequences using PCR.
-
ssDNA Generation: Generate single-stranded DNA from the PCR products for the next round of selection.
-
Iteration: Repeat this selection cycle 8-20 times to enrich the pool of high-affinity aptamers.
-
Sequencing and Characterization: Sequence the enriched aptamer pool and characterize individual aptamer candidates for their binding affinity (e.g., using fluorescence-based assays) and specificity.[7]
-
III. Enzyme-Based Biosensor for this compound Detection
Enzyme-based biosensors for herbicides often rely on the principle of enzyme inhibition. The presence of the target analyte inhibits the catalytic activity of an enzyme, leading to a decrease in the product of the enzymatic reaction, which can be monitored electrochemically or optically.
Conceptual Workflow
Caption: Conceptual workflow of an enzyme inhibition-based biosensor.
Protocol: Alkaline Phosphatase Inhibition Biosensor
-
Objective: To detect this compound based on its potential inhibitory effect on alkaline phosphatase (AlP).
-
Materials: Alkaline phosphatase, screen-printed carbon electrode, polyvinyl alcohol with styryl-pyridinium groups (PVA-SbQ), ascorbate 2-phosphate (A2P), buffer solutions.
-
Procedure (Adapted from 2,4-D detection)[3]:
-
Enzyme Immobilization: Immobilize AlP on the surface of a screen-printed electrode using a cross-linking agent like PVA-SbQ.
-
Baseline Measurement: In the presence of the substrate A2P, the enzyme catalyzes its oxidation to ascorbic acid, which can be detected electrochemically. Measure this baseline signal.
-
Inhibition Assay: Incubate the enzyme-modified electrode with a sample containing this compound.
-
Signal Measurement: After incubation, add the substrate A2P and measure the electrochemical signal again.
-
Quantification: The degree of enzyme inhibition, reflected by the decrease in the signal, will be proportional to the concentration of the analyte.
-
IV. Quantitative Data Summary
The following tables summarize the performance of various biosensors developed for the detection of the related compound, 2,4-D. This data can serve as a benchmark for the development of biosensors for this compound.
Table 1: Performance of Immunosensors for 2,4-D Detection
| Biosensor Type | Recognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical Immunosensor | 2,4-D Antibody | Square Wave Voltammetry | 0.10 - 15.0 mg/L | 0.01 mg/L | [8] |
| Evanescent Wave All-Fiber Immunosensor | 2,4-D-BSA Conjugate | Fluorescence | 0.22 - 69.5 µg/L | 0.07 µg/L | [9] |
| Optofluidic Chip Immunosensor | 2,4-D-BSA Conjugate | Microring Resonator | 15 - 10^5 pg/mL | 4.5 pg/mL | [10][11] |
| Flow Injection Immunoanalysis | Monoclonal anti-2,4-D Antibody | Fluorescence | 0.03 - 3 µg/L | ~0.03 µg/L | |
| Fiber Optic Immunosensor | Monoclonal anti-2,4-D Antibody | Fluorescence | 0.2 - 100 µg/L | 0.2 µg/L |
Table 2: Performance of Other Biosensor Types for 2,4-D Detection
| Biosensor Type | Recognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Enzyme Inhibition Biosensor | Alkaline Phosphatase | Amperometry | 2.1 - 110 ppb | 1 ppb | [3] |
| Whole-Cell Biosensor | Agrobacterium tumefaciens | FGE-Sulfatase Reporter | - | 1.56 µM | |
| DNA-based Electrochemical Biosensor | dsDNA | Voltammetry | 30 - 70 µg/mL | 2.85 µg/mL | - |
Conclusion
The development of robust and sensitive biosensors for this compound is an important goal for environmental and agricultural analysis. The protocols and data presented in these application notes, adapted from extensive research on the related compound 2,4-D, provide a solid foundation for researchers to design and optimize novel biosensors. While the provided methodologies for immunosensors, aptasensors, and enzyme-based sensors are based on established principles, experimental validation and optimization will be critical for achieving high performance for the specific detection of this compound. The successful development of such biosensors will contribute significantly to the toolkit available for rapid and on-site environmental monitoring.
References
- 1. epa.gov [epa.gov]
- 2. cambridgepublish.com [cambridgepublish.com]
- 3. ijesm.co.in [ijesm.co.in]
- 4. Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.jaas.ac.cn [en.jaas.ac.cn]
- 8. deswater.com [deswater.com]
- 9. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Detection of 2,4-dichlorophenoxyacetic acid herbicide using a FGE-sulfatase based whole-cell Agrobacterium biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 2-(2,4-Dichlorophenoxy)acetonitrile Interactions with Biological Targets: Application Notes and Protocols
Disclaimer: There is a significant lack of specific scientific literature, experimental data, and computational modeling studies directly investigating the biological interactions of 2-(2,4-Dichlorophenoxy)acetonitrile. The vast majority of available research focuses on the closely related and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). This document will, therefore, provide detailed application notes and protocols based on the known biological targets and computational modeling approaches for 2,4-D as a scientifically-supported analogue. Researchers should exercise caution and validate these approaches for the acetonitrile derivative.
Introduction
This compound is a chemical compound structurally related to the phenoxyacetic acid class of herbicides. Due to the scarcity of direct research on this specific molecule, we extrapolate from the extensive knowledge of its close analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA).
Computational modeling plays a pivotal role in elucidating the molecular mechanisms of such interactions, predicting binding affinities, and guiding the design of novel compounds. This document outlines protocols for the computational investigation of the interactions between auxin-like molecules and their biological targets, primarily focusing on the auxin signaling pathway in plants.
Primary Biological Target: Auxin Signaling Pathway
The primary mode of action for 2,4-D is the overstimulation of the auxin signaling pathway in susceptible broadleaf plants, leading to uncontrolled growth and eventual death.[1] The key molecular players in this pathway are the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of receptors .
Signaling Pathway Overview
The binding of an auxin (or a synthetic mimic like 2,4-D) to the TIR1/AFB receptor promotes the interaction of this receptor with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which in turn regulate the transcription of auxin-responsive genes, leading to physiological effects.
Computational Modeling Protocols
This section details the protocols for in silico investigation of the interaction between a ligand (e.g., this compound) and a biological target (e.g., TIR1 receptor).
Experimental Workflow for Computational Modeling
The general workflow for computational modeling involves several key steps, from target preparation to simulation and analysis.
Protocol 1: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the TIR1 receptor.
Methodology:
-
Target Preparation:
-
Obtain the crystal structure of the target protein (e.g., TIR1 in complex with an auxin and an Aux/IAA peptide) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the position of the co-crystallized auxin.
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site.
-
Generate a set of possible binding poses and rank them based on a scoring function.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.
-
Compare the predicted binding affinity (docking score) with that of known ligands (e.g., IAA, 2,4-D).
-
Protocol 2: Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted ligand-protein complex and to refine the binding pose in a simulated physiological environment.
Methodology:
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking protocol.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex over time.
-
Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Monitor the intermolecular interactions between the ligand and the protein throughout the simulation.
-
Protocol 3: Binding Free Energy Calculation
Objective: To obtain a more accurate estimation of the binding affinity of the ligand to the receptor.
Methodology:
-
Trajectory Analysis:
-
Use the trajectory from the MD simulation.
-
Select a set of snapshots from the equilibrated portion of the trajectory.
-
-
Calculation:
-
Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy.
-
These methods calculate the free energy of the complex, the protein, and the ligand in solution and combine them to estimate the binding free energy.
-
-
Analysis:
-
Decompose the binding free energy into contributions from individual residues to identify key residues for binding.
-
Compare the calculated binding free energy with experimental values if available.
-
Quantitative Data Summary
As there is no direct experimental data for this compound, the following table presents hypothetical data that could be generated through the computational protocols described above, alongside known experimental data for 2,4-D for comparison.
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | TIR1 | -7.5 | -35.2 | Arg403, Ser437, Leu465 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | -6.8 | -30.5 | Arg403, Ser437, Cys438 |
| Indole-3-acetic acid (IAA) | TIR1 | -6.2 | -28.1 | Arg403, Ser437 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or validated computational results for this compound.
Other Potential Biological Targets
While the primary target of auxin-like herbicides is the TIR1/AFB pathway, other potential off-target interactions could be explored computationally. These may include:
-
Auxin-Binding Protein 1 (ABP1): Although its role as a primary auxin receptor is debated, it has been shown to bind auxins.
-
Human Serum Albumin (HSA): Studies have shown that 2,4-D can bind to HSA, which could be relevant for toxicological assessments in mammals.[2]
-
DNA: Some studies have investigated the interaction of 2,4-D with DNA.[3]
The computational protocols described above can be adapted to investigate the interactions with these and other potential targets.
Conclusion
The computational modeling protocols outlined in this document provide a framework for investigating the molecular interactions of this compound with biological targets. Given the lack of direct experimental data, these in silico approaches are invaluable for generating initial hypotheses about its mechanism of action and potential biological effects. It is crucial to emphasize that all computational predictions should be validated through in vitro and in vivo experiments. The provided protocols, while based on the well-studied 2,4-D, offer a robust starting point for the scientific exploration of its acetonitrile analogue.
References
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of a strong interaction of 2,4-dichlorophenoxyacetic acid herbicide with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical investigation of the interaction of 2,4-D and double stranded DNA using pencil graphite electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isotopically Labeled 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of isotopically labeled 2-(2,4-Dichlorophenoxy)acetonitrile, a crucial tracer for metabolic and environmental fate studies of phenoxy herbicides. The protocol outlines a two-step synthesis commencing with the readily available herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This method allows for the incorporation of isotopes such as ¹³C, ¹⁴C, or ¹⁵N, facilitating a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds. Furthermore, this application note presents a standard protocol for a tracer study utilizing the synthesized labeled compound to investigate its metabolic pathway in a biological system.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized systemic herbicide for the control of broadleaf weeds. Understanding its environmental fate and metabolic pathways in non-target organisms is of paramount importance for assessing its ecological impact and ensuring human safety. Tracer studies employing isotopically labeled molecules are indispensable tools for elucidating these processes.[1] The nitrile analog, this compound, can serve as a valuable probe in such studies. The nitrile group is a common pharmacophore in many bioactive molecules and its metabolic fate is of significant interest.[2][3][4][5] This document details a feasible synthetic route for the preparation of isotopically labeled this compound and its application in a representative tracer study.
Synthesis of Isotopically Labeled this compound
The proposed synthesis proceeds via a two-step reaction sequence starting from 2,4-Dichlorophenoxyacetic acid. The key steps are the formation of an intermediate primary amide, followed by dehydration to the corresponding nitrile. This strategy allows for the incorporation of an isotopic label at the nitrile position.
Synthetic Pathway
Caption: Synthetic route for isotopically labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 2-(2,4-Dichlorophenoxy)acetamide
This protocol describes the conversion of 2,4-Dichlorophenoxyacetic acid to its primary amide, with the option of introducing a ¹⁵N label.
Materials:
-
2,4-Dichlorophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia (gas or solution in dioxane) or ¹⁵N-labeled ammonia (¹⁵NH₃)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dichlorophenoxyacetic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia (or ¹⁵NH₃ for isotopic labeling) in dioxane (2.5 eq) dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2,4-Dichlorophenoxy)acetamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of Isotopically Labeled this compound
This protocol details the dehydration of the primary amide to the nitrile.
Materials:
-
Isotopically labeled 2-(2,4-Dichlorophenoxy)acetamide
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)[6]
-
Anhydrous toluene or other suitable high-boiling solvent
-
Standard glassware for organic synthesis with a reflux condenser
Procedure:
-
In a round-bottom flask, combine the isotopically labeled 2-(2,4-Dichlorophenoxy)acetamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (1.5 eq) or phosphorus oxychloride (2.0 eq).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the isotopically labeled this compound.
Data Presentation
| Compound | Isotopic Label | Starting Material | Typical Yield (%) | Isotopic Purity (%) |
| 2-(2,4-Dichlorophenoxy)acetamide | ¹⁵N | 2,4-Dichlorophenoxyacetic acid & ¹⁵NH₃ | 75-85 | >98 |
| This compound | ¹⁵N | ¹⁵N-2-(2,4-Dichlorophenoxy)acetamide | 60-70 | >98 |
| This compound | ¹³C | 2,4-Dichlorophenoxyacetic acid & K¹³CN (via alternative route) | (Not detailed) | >98 |
Note: Yields are estimates based on general literature for similar reactions and may vary depending on specific reaction conditions and scale.
Application: Tracer Study Protocol
This protocol outlines a general workflow for an in vitro metabolism study using the synthesized isotopically labeled this compound.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Unexplored Reactions and Applications of the Nitrile Group in 2-(2,4-Dichlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the known and potential unexplored reactivity of the nitrile functional group in 2-(2,4-dichlorophenoxy)acetonitrile. This compound serves as a key intermediate for the synthesis of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] While the hydrolysis of the nitrile to a carboxylic acid is a well-established transformation, a vast landscape of modern synthetic reactions remains largely unexplored for this specific substrate. This note details protocols for conventional transformations and introduces potential applications and detailed methodologies for advanced, unexplored reactions, including [3+2] cycloadditions, transition-metal-catalyzed hydrations, and enzymatic conversions. By exploring these pathways, novel derivatives with potentially unique biological activities in agrochemical and pharmaceutical development can be accessed.
Introduction: The this compound Scaffold
This compound is a synthetic precursor to 2,4-D, a systemic herbicide used globally to control broadleaf weeds.[3] 2,4-D functions as a synthetic auxin, a plant growth regulator, leading to uncontrolled growth and eventual death in susceptible plants.[1] The established synthetic route involves the hydrolysis of the nitrile group of this compound to the corresponding carboxylic acid. However, the nitrile group is a versatile functional handle, capable of undergoing a wide array of chemical transformations beyond simple hydrolysis.[4][5] This document explores this untapped potential.
Established Chemistry of the Nitrile Group
The primary reactions reported or inferred for arylacetonitriles like this compound are hydrolysis and reduction. These transformations are fundamental in organic synthesis.
Hydrolysis to 2,4-Dichlorophenoxyacetic Acid
The conversion of the nitrile to a carboxylic acid is the most commercially relevant reaction for this molecule. It can be achieved under either acidic or basic conditions, typically by heating under reflux.[1][2]
-
Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong mineral acid (e.g., HCl, H₂SO₄) in an aqueous solution. The reaction proceeds through a protonated intermediate, which is attacked by water to form an amide, followed by further hydrolysis to the carboxylic acid and an ammonium salt.[1][4]
-
Base-Catalyzed Hydrolysis: Heating the nitrile with a strong base (e.g., NaOH, KOH) yields the carboxylate salt.[6] An acidic workup is then required to protonate the salt and isolate the free carboxylic acid.[1][2]
Reduction to 2-(2,4-Dichlorophenoxy)ethan-1-amine
Reduction of the nitrile group provides access to primary amines, which are valuable building blocks. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄).[5][7]
-
LiAlH₄ Reduction: This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. The powerful hydride reagent adds twice to the carbon-nitrogen triple bond. A subsequent aqueous workup quenches the reaction and protonates the intermediate to yield the primary amine.[5][8]
Summary of Established Reactions
| Reaction | Reagents | Product | Typical Yield (%) | Ref. |
| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), Reflux | 2,4-Dichlorophenoxyacetic Acid | >90 | [1] |
| Base Hydrolysis | 1. NaOH (aq), Reflux; 2. H₃O⁺ | 2,4-Dichlorophenoxyacetic Acid | >90 | [6] |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-(2,4-Dichlorophenoxy)ethan-1-amine | 80-95 (on analogous substrates) | [5][9] |
Unexplored Reactions & Potential Applications
Modern synthetic chemistry offers several powerful methods for nitrile transformation that have not been applied to this compound. These unexplored pathways could generate novel molecules with significant potential in drug discovery and agrochemistry.
[3+2] Cycloaddition: Synthesis of Novel Tetrazoles
The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group.[10] The reaction of a nitrile with an azide, typically sodium azide, is the most direct method for synthesizing 5-substituted-1H-tetrazoles.[11][12]
-
Potential Application: Converting the nitrile of this compound into a tetrazole would yield 5-((2,4-dichlorophenoxy)methyl)-1H-tetrazole . This compound, by mimicking the acidic proton of 2,4-D while having different physicochemical properties, could exhibit modified herbicidal activity, altered plant uptake/translocation, or novel pharmaceutical properties.
Transition-Metal-Catalyzed Hydration: Mild Synthesis of Amides
While harsh acidic or basic conditions can hydrolyze nitriles, they are often incompatible with sensitive functional groups. Transition-metal catalysis offers a mild and efficient alternative for the hydration of nitriles to primary amides.[13][14][15] Ruthenium, copper, and platinum-based catalysts have shown high efficacy.[13][15][16]
-
Potential Application: The synthesis of 2-(2,4-dichlorophenoxy)acetamide under mild conditions would be highly valuable. Amides are prevalent in pharmaceuticals and agrochemicals. This specific amide could be screened for biological activity or used as a stable intermediate for further derivatization, avoiding the more reactive carboxylic acid.
Biocatalytic Hydrolysis: A Green Chemistry Approach
Enzymatic transformations are increasingly important for sustainable and selective synthesis. Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often under mild, neutral pH and ambient temperature conditions.[17][18][19][20] Arylacetonitrilases, in particular, are well-suited for substrates like the target molecule.[21]
-
Potential Application: Using a nitrilase enzyme offers a green alternative to harsh chemical hydrolysis for the production of 2,4-D. This approach avoids strong acids/bases and high temperatures, reducing waste and energy consumption. Furthermore, the high selectivity of enzymes could be advantageous in complex syntheses where other functional groups must be preserved.[17]
Summary of Proposed Unexplored Reactions
| Reaction Type | Reagents/Catalyst | Proposed Product | Potential Yield (%) | Ref. (Analogous Systems) |
| [3+2] Cycloaddition | NaN₃, NH₄Cl or ZnBr₂, DMF | 5-((2,4-dichlorophenoxy)methyl)-1H-tetrazole | 85-95 | [11][22] |
| Catalytic Hydration | Ru-Pincer Catalyst, H₂O, tBuOH | 2-(2,4-dichlorophenoxy)acetamide | >90 | [13][14] |
| Biocatalytic Hydrolysis | Nitrilase Enzyme, Phosphate Buffer (pH 7) | 2,4-Dichlorophenoxyacetic Acid | >95 | [17][18] |
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are provided as a starting point for the investigation of this compound.
Protocol 1: Base-Catalyzed Hydrolysis to 2,4-Dichlorophenoxyacetic Acid
Objective: To convert this compound to its corresponding carboxylic acid using basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (optional, as co-solvent)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for workup and extraction
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 eq.) in a 10-20% aqueous solution of NaOH (2.5 eq.). Ethanol may be added to improve solubility.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Ammonia gas may be evolved.[1]
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate of 2,4-dichlorophenoxyacetic acid should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent or further purified by extraction into ethyl acetate, washing with brine, drying over anhydrous Na₂SO₄, and removing the solvent under reduced pressure.
Protocol 2: Reduction to 2-(2,4-Dichlorophenoxy)ethan-1-amine with LiAlH₄
Objective: To reduce the nitrile group to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
10% aqueous NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for anhydrous reactions, workup, and extraction
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
To the flask, add anhydrous THF (10 volumes relative to the nitrile) and cool to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5 eq.) portion-wise to the cold THF to form a suspension.
-
Dissolve this compound (1 eq.) in a separate flask with anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Caution: Exothermic Quench. Quench the reaction by the slow, sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
10% NaOH solution (1.5X mL)
-
Water (3X mL)
-
-
Stir the resulting granular suspension vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate or DCM.
-
Combine the filtrate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.[5]
-
The product can be purified by column chromatography or acid-base extraction.
Protocol 3 (Unexplored): Synthesis of 5-((2,4-dichlorophenoxy)methyl)-1H-tetrazole
Objective: To synthesize a novel tetrazole derivative via a [3+2] cycloaddition reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃) (Caution: Highly toxic and explosive)
-
Ammonium chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard reaction and workup glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.).
-
Add DMF as the solvent and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction for 6-12 hours until TLC indicates consumption of the starting nitrile.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 1-2 with 3N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tetrazole product by recrystallization or column chromatography.
Visualized Workflows and Pathways
Diagram 1: Synthetic Relationships
Caption: Synthetic pathways from this compound.
Diagram 2: Experimental Workflow for Tetrazole Synthesis
Caption: Step-by-step workflow for unexplored tetrazole synthesis.
Diagram 3: Potential Application Logic
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. orgsyn.org [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrilase: a promising biocatalyst in industrial applications for green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Arylacetonitrilases: Potential Biocatalysts for Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cbijournal.com [cbijournal.com]
Safety Operating Guide
Safe Disposal of 2-(2,4-Dichlorophenoxy)acetonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2,4-Dichlorophenoxy)acetonitrile, ensuring compliance and minimizing risk.
Immediate Safety Precautions: Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or outdoors.[1]
Disposal Procedure
The primary and recommended method for the disposal of this compound is to engage a licensed professional hazardous waste disposal company.[2] Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials in accordance with local, regional, and national regulations.[3]
Step-by-Step Operational Plan:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with incompatible materials.
-
-
Storage:
-
Engage a Professional Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain detailed records of the waste, including the quantity, date of generation, and disposal date. This is a requirement for regulatory compliance.
-
Hazard and Incompatibility Profile
To ensure safe handling and storage prior to disposal, it is crucial to be aware of the hazards associated with this compound and its chemical incompatibilities.
| Hazard Category | Description | Citation |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][6] |
| Respiratory Irritation | May cause respiratory irritation. | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult the Safety Data Sheet and your institution's environmental health and safety office for complete and specific guidance.
References
Personal protective equipment for handling 2-(2,4-Dichlorophenoxy)acetonitrile
Hazard Summary
Based on the data for 2,4-Dichlorophenylacetonitrile, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also anticipated to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3]
Hazard Classification for 2,4-Dichlorophenylacetonitrile
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
This data is for 2,4-Dichlorophenylacetonitrile and should be treated as indicative for 2-(2,4-Dichlorophenoxy)acetonitrile.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[1] |
| Skin Protection | Wear suitable protective clothing and gloves. Nitrile rubber gloves are a good choice for protection against a variety of chemicals.[1] |
| Respiratory Protection | If handling in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. Ensure proper ventilation, such as working in a fume hood. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Wash hands thoroughly after handling.[1][3] |
Operational and Disposal Plans
Handling and Storage
| Aspect | Procedure |
| Ventilation | Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] |
| Safe Handling Practices | Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] |
Disposal Plan
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[1][2] Follow all federal, state, and local regulations. Incineration is often the preferred method for related compounds.[5] |
| Contaminated PPE | Contaminated PPE should be handled as hazardous waste and disposed of according to institutional and regulatory guidelines. |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal.[1] For large spills, dike the area and contact environmental health and safety personnel. |
Experimental Workflow
The following diagram outlines a safe handling workflow for this compound in a laboratory setting.
Caption: Safe handling workflow for hazardous chemicals.
This structured approach ensures that all necessary safety precautions are taken before, during, and after handling this compound. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
